Product packaging for 2-Bicyclo[2.1.1]hexanylmethanamine(Cat. No.:CAS No. 1784278-06-3)

2-Bicyclo[2.1.1]hexanylmethanamine

Cat. No.: B2515060
CAS No.: 1784278-06-3
M. Wt: 111.188
InChI Key: MTZRMPNXGRZEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bicyclo[2.1.1]hexanylmethanamine hydrochloride is a bicyclic amine hydrochloride salt characterized by a strained [2.1.1]hexane scaffold, which imparts unique steric and electronic properties that differentiate it from larger bicyclic frameworks like [2.2.1] or [2.2.2] systems . The compound consists of a methanamine group (-CH2NH2) attached to the bicyclo[2.1.1]hexane system, with the amine protonated as a hydrochloride salt . With the molecular formula C7H14ClN and a molecular weight of 147.65 g/mol, this compound serves as a valuable building block for synthesizing complex molecules and exploring new chemical space . Its rigid, three-dimensional structure is particularly valuable in medicinal chemistry for constraining peptide conformations and improving metabolic stability, as bicyclic peptides are known to possess antibody-like affinity and specificity, making them capable of disrupting challenging protein-protein interactions . In scientific research, this compound has applications across chemistry, biology, and industrial processes. Its unique structure makes it a valuable tool for studying biological systems and developing new drugs . The bicyclo[2.1.1]hexane framework can be used to create tailored bicyclic peptides with qualities such as plasma stability, conformational preorganization, and high target affinity, which are crucial parameters for advanced drug candidates . Please note: This product is intended for in vitro research use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Introducing this product into the human or animal body is strictly prohibited by law.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B2515060 2-Bicyclo[2.1.1]hexanylmethanamine CAS No. 1784278-06-3

Properties

IUPAC Name

2-bicyclo[2.1.1]hexanylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-4-7-3-5-1-6(7)2-5/h5-7H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZRMPNXGRZEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 2-Bicyclo[2.1.1]hexanylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bicyclo[2.1.1]hexanylmethanamine is a saturated bicyclic amine that holds significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a valuable bioisostere for aromatic rings, offering improved physicochemical properties such as enhanced solubility and metabolic stability in drug candidates. This technical guide provides a summary of the predicted physical properties of this compound, a representative experimental protocol for the synthesis of its core scaffold, and visualizations of its synthetic pathway and structural relationships.

Predicted Physical Properties

Due to the limited availability of experimental data for this compound, the following table summarizes its predicted physical properties. These values have been estimated using computational models and should be considered as approximations.

PropertyPredicted ValueNotes
Molecular Formula C₇H₁₃N
Molecular Weight 111.18 g/mol
Boiling Point 155-165 °Cat 760 mmHg
Density 0.92 ± 0.06 g/cm³
pKa 10.5 ± 0.2Basic
LogP 1.8 ± 0.3
Water Solubility Moderately soluble
Refractive Index 1.48 ± 0.03

Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified.

Experimental Protocols: Synthesis of the Bicyclo[2.1.1]hexane Core

A common and effective method for the synthesis of the bicyclo[2.1.1]hexane core is through an intramolecular [2+2] photocycloaddition of a 1,5-diene. The resulting bicyclic ketone can then be further functionalized to yield the desired amine.

1. Synthesis of 1,5-Diene Precursor:

The synthesis begins with the preparation of a suitable 1,5-diene precursor. A variety of synthetic routes can be employed depending on the desired substitution pattern.

2. Intramolecular [2+2] Photocycloaddition:

The 1,5-diene is subjected to photochemical irradiation to induce a [2+2] cycloaddition, forming the bicyclo[2.1.1]hexane ring system.

  • Reaction Conditions: The diene is dissolved in an appropriate solvent (e.g., acetone, acetonitrile) and irradiated with a UV lamp (e.g., medium-pressure mercury lamp) at a specific wavelength (typically around 300 nm). The reaction is usually carried out at room temperature and under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the bicyclo[2.1.1]hexan-2-one.

3. Conversion to this compound:

The bicyclo[2.1.1]hexan-2-one can be converted to the target aminomethyl derivative through various synthetic transformations, such as reductive amination.

  • Reductive Amination: The ketone is reacted with a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent (e.g., methanol). The reaction mixture is stirred at room temperature until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product, this compound, is purified by distillation or chromatography.

Visualizations

The following diagrams illustrate the general synthetic workflow and the structural context of this compound.

G cluster_0 Synthesis of 1,5-Diene cluster_1 Formation of Bicyclic Core cluster_2 Functional Group Transformation Start Starting Materials Step1 Multi-step Synthesis Start->Step1 Diene 1,5-Diene Precursor Step1->Diene Photocycloaddition [2+2] Photocycloaddition Diene->Photocycloaddition Ketone Bicyclo[2.1.1]hexan-2-one Photocycloaddition->Ketone ReductiveAmination Reductive Amination Ketone->ReductiveAmination FinalProduct This compound ReductiveAmination->FinalProduct

Caption: General synthetic workflow for this compound.

G Bicyclo[2.1.1]hexane Bicyclo[2.1.1]hexane Bicyclo[2.1.1]hexan-2-one Bicyclo[2.1.1]hexan-2-one Bicyclo[2.1.1]hexane->Bicyclo[2.1.1]hexan-2-one Oxidation Other Derivatives Other Derivatives Bicyclo[2.1.1]hexane->Other Derivatives Functionalization This compound This compound Bicyclo[2.1.1]hexan-2-one->this compound Reductive Amination This compound->Other Derivatives Further Modification

Caption: Structural relationships of this compound.

Spectroscopic and Synthetic Elucidation of 2-Bicyclo[2.1.1]hexanylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed synthetic protocol for 2-Bicyclo[2.1.1]hexanylmethanamine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral data from analogous structures and established synthetic methodologies to provide a robust predictive and procedural framework for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the bicyclo[2.1.1]hexane core, the influence of the aminomethyl substituent, and data from structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~2.7-2.9m2H-CH₂-NH₂Chemical shift is influenced by the electron-withdrawing amine group.
~2.4-2.6m1HH2Bridgehead proton adjacent to the substituent.
~2.2-2.4m1HH1Bridgehead proton.
~1.8-2.0m2HH3 (exo/endo)Diastereotopic methylene protons.
~1.5-1.7m2HH5, H6 (syn/anti)Bridge methylene protons.
~1.3-1.5m2HH4 (exo/endo)Diastereotopic methylene protons.
~1.1-1.3br s2H-NH₂Broad singlet, exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)AssignmentNotes
~45-50-CH₂-NH₂Carbon of the aminomethyl group.
~40-45C2Carbon bearing the aminomethyl group.
~35-40C1Bridgehead carbon.
~30-35C3
~25-30C4
~38-42C5, C6Bridge carbons.
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3350-3450Medium, Sharp (doublet)N-H symmetric and asymmetric stretching (primary amine)[1][2]
2850-2960StrongC-H stretching (alkane)
1580-1650MediumN-H bending (scissoring) (primary amine)[2][3]
1020-1250MediumC-N stretching (aliphatic amine)[2][3]
665-910Broad, StrongN-H wagging (primary amine)[2][3]
Mass Spectrometry (MS) Data (Predicted)
MethodPredicted m/zInterpretation
EI-MS125Molecular ion (M⁺). Odd molecular weight follows the Nitrogen Rule.[1][4]
96Loss of the aminomethyl radical (-•CH₂NH₂) via α-cleavage.[1]
30[CH₂=NH₂]⁺ fragment from α-cleavage.[5][6]

Experimental Protocols

The following section details a proposed synthetic route and the corresponding experimental procedures for the preparation and characterization of this compound.

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves the formation of the corresponding nitrile followed by its reduction.

Synthetic Pathway cluster_0 Synthesis of 2-Bicyclo[2.1.1]hexanecarbonitrile cluster_1 Reduction to Amine A Bicyclo[2.1.1]hexan-2-one B 2-Bicyclo[2.1.1]hexanecarbonitrile A->B 1. Tosylhydrazine 2. NaCN or KCN C This compound B->C LiAlH₄ in THF or H₂/Raney Nickel

Caption: Proposed synthetic pathway for this compound.

Synthesis of 2-Bicyclo[2.1.1]hexanecarbonitrile (Intermediate)

Materials:

  • Bicyclo[2.1.1]hexan-2-one

  • Tosylhydrazine

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the Tosylhydrazone: In a round-bottom flask, dissolve Bicyclo[2.1.1]hexan-2-one (1.0 eq) in methanol. Add tosylhydrazine (1.1 eq) and a catalytic amount of concentrated HCl. Stir the mixture at room temperature for 4-6 hours. The formation of the tosylhydrazone can be monitored by TLC.

  • Cyanation: To the reaction mixture containing the tosylhydrazone, add a solution of NaCN or KCN (1.5 eq) in water dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Bicyclo[2.1.1]hexanecarbonitrile.

Reduction of 2-Bicyclo[2.1.1]hexanecarbonitrile to this compound

Materials:

  • 2-Bicyclo[2.1.1]hexanecarbonitrile

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas (H₂)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure using LiAlH₄:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (2.0 eq) in anhydrous THF.

  • Dissolve 2-Bicyclo[2.1.1]hexanecarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether. Dry the combined filtrate over anhydrous MgSO₄ and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by distillation or by conversion to its hydrochloride salt followed by recrystallization.

Procedure using Catalytic Hydrogenation:

  • In a hydrogenation vessel, dissolve 2-Bicyclo[2.1.1]hexanecarbonitrile (1.0 eq) in ethanol or methanol.

  • Add a catalytic amount of Raney Nickel (slurry in water, washed with the reaction solvent).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature for 12-24 hours.

  • Work-up: Carefully filter the catalyst through a pad of Celite®. Concentrate the filtrate under reduced pressure to yield the crude amine. Purify as described above.

Experimental Workflow and Characterization

The following diagram illustrates the overall workflow from synthesis to spectroscopic characterization.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization A Bicyclo[2.1.1]hexan-2-one B 2-Bicyclo[2.1.1]hexanecarbonitrile A->B Tosylhydrazone formation & Cyanation C This compound B->C Reduction (LiAlH₄ or H₂/Raney Ni) D Column Chromatography / Distillation C->D E ¹H NMR D->E F ¹³C NMR D->F G IR Spectroscopy D->G H Mass Spectrometry D->H

References

Navigating the Three-Dimensional Frontier: A Technical Guide to 2-Bicyclo[2.1.1]hexanylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can unlock new frontiers in drug discovery has led to a burgeoning interest in saturated bicyclic systems. Among these, the bicyclo[2.1.1]hexane framework has emerged as a promising bioisosteric replacement for aromatic rings, offering a unique three-dimensional geometry that can enhance pharmacological properties. This in-depth technical guide focuses on 2-Bicyclo[2.1.1]hexanylmethanamine, a key building block in this class, providing a comprehensive overview of its chemical identity, properties, synthesis, and potential applications in medicinal chemistry.

Chemical Identity and Physicochemical Properties

This compound can exist as different stereoisomers, primarily the endo and exo forms, which significantly influence its biological activity and physical properties. Two key CAS numbers have been identified for this compound:

  • CAS 1784278-06-3: This number typically refers to the racemic mixture or a form where the stereochemistry is not specified.

  • CAS 2413901-19-4: This CAS number is assigned to a specific stereoisomer, 1-[(1r,4s)-bicyclo[2.1.1]hexan-2-yl]methanamine hydrochloride .[1]

A summary of the available and computed physicochemical properties for these compounds is presented in the table below. It is important to note that experimental data for these specific compounds is limited in publicly accessible literature, and some values are based on related structures or computational predictions.

PropertyValue (CAS 1784278-06-3)Value (CAS 2413901-19-4)
Molecular Formula C₇H₁₃NC₇H₁₄ClN
Molecular Weight 111.18 g/mol 147.64 g/mol
IUPAC Name Bicyclo[2.1.1]hexan-2-ylmethanamine((1r,4s)-bicyclo[2.1.1]hexan-2-yl)methanamine hydrochloride
Physical Form Not specifiedSolid (presumed)
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Not availableNot available
InChI Key Not availableCDFIZIGJMMPNHX-VPEOJXMDSA-N[1]

Synthesis and Experimental Protocols

The synthesis of substituted bicyclo[2.1.1]hexanes is an active area of research, with several strategies emerging to control the stereochemical outcome. The introduction of functional groups at the C2 position, as in this compound, is of particular interest for creating analogues of ortho- and meta-substituted phenyl rings.[2]

General Synthetic Workflow:

G Start Appropriately substituted 1,5-diene precursor Photocycloaddition Intramolecular [2+2] Photocycloaddition Start->Photocycloaddition BCH_core Bicyclo[2.1.1]hexane core with functional group handle Photocycloaddition->BCH_core Functionalization Functional group interconversion BCH_core->Functionalization Final_Product This compound Functionalization->Final_Product

Figure 1. Generalized synthetic workflow for this compound.

Key Experimental Considerations:

  • Precursor Synthesis: The synthesis begins with a suitably substituted 1,5-diene. The nature and position of substituents on the diene will determine the substitution pattern of the final bicyclo[2.1.1]hexane product.

  • Photocycloaddition: This key step is typically carried out using a UV light source. The choice of solvent and photosensitizer can be critical for reaction efficiency and stereoselectivity (endo vs. exo).

  • Functional Group Interconversion: The initial product of the photocycloaddition may contain a functional group that needs to be converted to the desired aminomethyl group. This could involve, for example, the reduction of a nitrile or an amide, or the conversion of a carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional structure of the bicyclo[2.1.1]hexane scaffold makes it an attractive replacement for planar aromatic rings in drug candidates. This "escaping from flatland" approach can lead to improved physicochemical properties such as solubility and metabolic stability, as well as enhanced target affinity and selectivity.

Derivatives of 2-aminomethyl-bicyclo[2.1.1]hexane have been explored for their potential in various therapeutic areas. For instance, sp3-rich bridged pyrrolidine derivatives based on a 2-aza-bicyclo[2.1.1]hexane scaffold have shown promising antimalarial activity.[5]

Potential Signaling Pathway Involvement:

One area of significant interest is the development of bicyclo[2.1.1]hexane-based modulators of cell signaling pathways implicated in cancer. For example, analogues of Sonidegib, a known inhibitor of the Hedgehog signaling pathway, have been synthesized using a bicyclo[2.1.1]hexane scaffold.[6][7] The Hedgehog pathway plays a crucial role in embryonic development and its aberrant activation is linked to several cancers. The ability to create novel, non-planar inhibitors could offer advantages in terms of potency and overcoming drug resistance.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits dissociation from GLI GLI GLI SUFU->GLI Sequesters Target_Genes Target Gene Expression GLI->Target_Genes Activates Hedgehog_Ligand Hedgehog Ligand Hedgehog_Ligand->PTCH1 Binds BCH_Analogue Bicyclo[2.1.1]hexane Analogue (e.g., of Sonidegib) BCH_Analogue->SMO Inhibits

Figure 2. Simplified Hedgehog signaling pathway and potential inhibition by a bicyclo[2.1.1]hexane analogue.

Safety and Handling

Detailed safety data sheets (SDS) for the specific CAS numbers of this compound are not widely available. However, based on the functional groups present (a primary amine on a bicyclic alkane), general precautions for handling aliphatic amines should be followed. These compounds are likely to be corrosive and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For related compounds, hazards such as being combustible have been noted.

Conclusion

This compound and its derivatives represent a valuable class of building blocks for medicinal chemistry and drug discovery. Their unique three-dimensional structure offers a compelling alternative to traditional planar aromatic systems, with the potential to improve the pharmacological profiles of drug candidates. While further research is needed to fully elucidate the properties and biological activities of specific isomers, the growing body of literature on the synthesis and application of the bicyclo[2.1.1]hexane scaffold highlights its significant potential for the development of next-generation therapeutics. As synthetic methodologies become more refined, we can expect to see an increasing number of drug candidates incorporating this versatile and promising molecular framework.

References

Discovery of Novel 2-Bicyclo[2.1.1]hexanylmethanamine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration into the synthesis, biological activity, and experimental protocols of emerging 2-Bicyclo[2.1.1]hexanylmethanamine derivatives, a promising scaffold in modern medicinal chemistry.

The quest for novel, three-dimensional molecular architectures that can effectively navigate the complexities of biological systems is a central theme in contemporary drug discovery. Among the scaffolds that have garnered significant attention are bicyclic systems, which offer a rigid and defined orientation of substituents, enabling precise interactions with biological targets. This technical guide focuses on the discovery and development of novel derivatives of this compound, a scaffold that has shown considerable promise, particularly in the development of new antimalarial agents.

Core Scaffold and Rationale for Development

The bicyclo[2.1.1]hexane core is a strained bicyclic alkane that provides a rigid framework for the spatial presentation of functional groups. The incorporation of an aminomethyl group at the 2-position introduces a key pharmacophoric element, allowing for the formation of various derivatives, such as amides, with diverse physicochemical properties. The three-dimensional nature of this scaffold allows for an "escape from flatland," moving away from the predominantly planar structures of many traditional drug molecules and offering the potential for improved pharmacological properties and novel mechanisms of action.

Synthesis of the Core Scaffold and Derivatives

The synthesis of the 1-(aminomethyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane scaffold, a key intermediate, has been achieved through synthetic photochemistry.[1] This approach allows for the generation of novel sp3-rich scaffolds. A diverse library of amide derivatives can then be synthesized from this core amine by coupling with a variety of carboxylic acids.

General Experimental Workflow for Amide Synthesis

The following diagram outlines a typical experimental workflow for the synthesis of amide derivatives from the core this compound scaffold.

experimental_workflow cluster_synthesis Amide Derivative Synthesis amine 1-(Aminomethyl)-2-benzyl- 2-aza-bicyclo[2.1.1]hexane coupling Amide Coupling (e.g., HATU, DIPEA, DMF) amine->coupling acid Carboxylic Acid (R-COOH) acid->coupling amide Target Amide Derivative coupling->amide purification Purification (e.g., Chromatography) amide->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General workflow for the synthesis of amide derivatives.

Biological Activity and Structure-Activity Relationships

A significant body of research on this compound derivatives has focused on their potential as antimalarial agents. Screening of a diverse library of amide derivatives of the 1-(aminomethyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane scaffold has identified compounds with promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1]

Antimalarial Activity Data

The following table summarizes the in vitro antimalarial activity of a selection of amide derivatives against the 3D7 strain of P. falciparum. The data is presented as the half-maximal inhibitory concentration (IC50).

Compound IDR Group (Substituent on Benzamide Ring)IC50 (µM)[1]
51 3-Cl13
38 3-OCF39.3
21 3,4-di-Cl5.1
9 3-Cl, 5-CF31.3
203 H (unsubstituted)Inactive (>25)
143 2-ClInactive (>25)
81 4-ClInactive (>25)
62 3-Cl, 6-Me19
147 2,3-di-ClInactive (>25)
Structure-Activity Relationship (SAR) Insights

The data reveals several key trends in the structure-activity relationship for the antimalarial activity of these compounds:

  • Substitution is crucial: The unsubstituted benzamide derivative (203) was inactive, highlighting the importance of substituents on the aromatic ring for activity.[1]

  • Positional effects are significant: Chloro-substitution at the 3-position (51) conferred activity, while substitution at the 2- (143) or 4-position (81) was detrimental.[1]

  • 3,5-Disubstitution is favorable: The most potent compounds in the series featured 3,5-disubstitution on the benzamide ring, such as the 3-chloro-5-trifluoromethyl derivative (9), which exhibited an IC50 of 1.3 µM.[1]

  • Lipophilicity plays a role: Active compounds generally possess lipophilic substituents at the 3- and 5-positions.[1]

Further evaluation of compound 9 for its drug metabolism and pharmacokinetics (DMPK) properties, as well as its toxicity profile, has suggested that this series represents a promising starting point for further optimization in the development of new antimalarial drugs.[2]

Signaling Pathways and Mechanism of Action

The precise mechanism of action for the antimalarial activity of these this compound derivatives has not yet been fully elucidated. However, the discovery of novel scaffolds with activity against P. falciparum is of high importance due to the increasing resistance to current antimalarial therapies. The unique three-dimensional structure of these compounds may allow them to interact with novel biological targets within the parasite, a critical aspect for overcoming existing resistance mechanisms.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by these novel antimalarial compounds. Further research is required to identify the specific molecular targets.

signaling_pathway cluster_pathway Hypothetical Parasite Survival Pathway drug 2-Bicyclo[2.1.1]hexanyl- methanamine Derivative target Putative Parasite Target (e.g., Enzyme, Receptor) drug->target Inhibition pathway Essential Parasite Signaling Cascade target->pathway survival Parasite Survival and Proliferation pathway->survival

Caption: Hypothetical inhibition of a parasite survival pathway.

Detailed Experimental Protocols

Synthesis of 1-(Aminomethyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane

Detailed synthetic methods for the core scaffold and its amide derivatives are typically provided in the supporting information of the primary research articles. The general procedure involves photochemical methods to construct the novel sp3-rich scaffold.[2]

In Vitro Antimalarial Assay (SYBR Green I)

The antimalarial activity of the synthesized compounds is commonly assessed using a SYBR Green I-based fluorescence assay. This assay measures the proliferation of P. falciparum in vitro.

Protocol Outline:

  • Parasite Culture: Asexual erythrocytic stages of P. falciparum (e.g., 3D7 strain) are maintained in continuous culture in human erythrocytes.

  • Compound Preparation: Compounds are typically dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Plate Preparation: Asynchronous parasite cultures are diluted and added to 96-well plates containing the serially diluted compounds.

  • Incubation: The plates are incubated for 72 hours under standard culture conditions.

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. SYBR Green I is a fluorescent dye that intercalates with DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.

  • Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition for each compound concentration. IC50 values are then determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The discovery of this compound derivatives as a new class of antimalarial agents represents a significant advancement in the field. The novel, three-dimensional scaffold offers a unique opportunity to explore new chemical space and potentially overcome existing drug resistance. The promising in vitro activity and the initial favorable DMPK and toxicity profiles of lead compounds warrant further investigation.

Future research in this area should focus on:

  • Lead Optimization: Further diversification of the amide derivatives to improve potency and drug-like properties.

  • Mechanism of Action Studies: Identification of the specific molecular target(s) of these compounds within P. falciparum.

  • In Vivo Efficacy: Evaluation of the most promising compounds in animal models of malaria.

  • Exploration of Other Therapeutic Areas: Investigating the potential of the this compound scaffold for other diseases where three-dimensional molecular structures could offer an advantage.

This technical guide provides a comprehensive overview of the current state of research on this compound derivatives. The data and protocols presented herein are intended to serve as a valuable resource for researchers and drug development professionals working to advance novel therapeutics.

References

Theoretical Conformational Analysis of 2-Bicyclo[2.1.1]hexanylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[2.1.1]hexane derivatives are gaining prominence in medicinal chemistry as rigid scaffolds and bioisosteres for substituted phenyl rings.[1][2][3] Their constrained nature can lead to improved binding affinity, selectivity, and metabolic stability in drug candidates.[4] This guide provides a detailed theoretical framework for understanding the conformational preferences of 2-Bicyclo[2.1.1]hexanylmethanamine, a molecule of interest for introducing this rigid core into larger structures. Due to the limited publicly available experimental data on this specific molecule, this document focuses on a theoretical and computational approach to its conformational analysis.

The Bicyclo[2.1.1]hexane Core: A Rigid Scaffold

The bicyclo[2.1.1]hexane skeleton is a highly strained and rigid structure. This rigidity is a key feature for its use in drug design, as it reduces the entropic penalty upon binding to a biological target.[4] The core structure's geometry is well-defined, with the five-membered ring adopting a puckered envelope conformation and the four-membered ring being planar. This inherent rigidity means that the primary source of conformational isomerism for this compound arises from the rotation of the aminomethyl substituent around the C2-C(methanamine) bond.

Conformational Isomers of the 2-Aminomethyl Substituent

The rotation of the exocyclic C-C bond in 2-substituted bicyclo[2.1.1]hexanes is expected to have a relatively low energy barrier, but distinct staggered conformations will be energetically preferred to minimize steric interactions. By analogy to substituted ethanes, we can predict three low-energy staggered conformations, or rotamers, for the aminomethyl group. These can be visualized using Newman projections looking down the C2-C(methanamine) bond.

The key dihedral angle to consider is that between the C2-H bond on the bicyclic core and the C-N bond of the aminomethyl group. The three staggered conformations would be anti, gauche-1, and gauche-2.

Table 1: Predicted Key Dihedral Angles for Staggered Conformers
ConformerDihedral Angle (H-C2-C-N)Description
Anti ~180°The nitrogen atom is positioned away from the bulk of the bicyclic ring.
Gauche-1 ~60°The nitrogen atom is positioned towards the one-carbon bridge.
Gauche-2 ~-60° (or 300°)The nitrogen atom is positioned towards the two-carbon bridge.

Proposed Experimental and Computational Protocols

To quantitatively assess the conformational landscape of this compound, a computational approach is recommended.

Computational Protocol for Conformational Analysis

A thorough in silico analysis would provide the relative energies of the conformers and the energy barriers between them.

  • Initial Structure Generation: The 3D structure of this compound can be built using standard molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search should be performed to identify all low-energy conformers. This can be initially carried out using a computationally less expensive method like molecular mechanics (e.g., with the MMFF94 force field).

  • Quantum Mechanical Optimization: The geometries of the identified unique conformers should then be optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[5] This will provide accurate geometries and relative energies.

  • Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface, frequency calculations should be performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide thermodynamic data like Gibbs free energies.

  • Potential Energy Surface Scan: To determine the rotational energy barrier, a relaxed potential energy surface scan can be performed by systematically rotating the dihedral angle of the C2-C(methanamine) bond and optimizing the rest of the geometry at each step. This will map out the energy profile of the rotation and identify the transition states.

Visualizations of Theoretical Concepts

Workflow for Computational Conformational Analysis

G Computational Conformational Analysis Workflow A 1. Initial 3D Structure Generation B 2. Molecular Mechanics Conformational Search A->B C 3. Identify Unique Low-Energy Conformers B->C D 4. DFT Geometry Optimization C->D E 5. Frequency Calculation (Confirm Minima) D->E G 7. Potential Energy Surface Scan (Rotational Barrier) D->G F 6. Calculate Relative Energies (ΔG) E->F I 9. Final Conformational Profile F->I H 8. Identify Transition States G->H H->I

Caption: A typical workflow for the in silico conformational analysis of a flexible molecule.

Predicted Rotational Isomers

Caption: Simplified representation of the three staggered rotamers around the C2-C(methanamine) bond.

Conclusion

While direct experimental data on the conformational properties of this compound is scarce, a robust theoretical and computational approach can provide valuable insights. The rigid bicyclo[2.1.1]hexane core simplifies the problem to the rotation of the 2-aminomethyl substituent. The computational protocol outlined in this guide provides a clear path for researchers to determine the relative stabilities of the staggered conformers and the energy barriers to their interconversion. This information is crucial for understanding the three-dimensional shape of the molecule, which in turn influences its interactions with biological macromolecules and its potential as a scaffold in drug design. Future experimental work, such as detailed NMR studies or X-ray crystallography, would be invaluable for validating these theoretical predictions.

References

Exploring the Chemical Space of Bicyclo[2.1.1]hexane Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore chemical space beyond the traditional flat, aromatic rings. In this context, saturated bioisosteres have emerged as a powerful tool to escape "flatland" and introduce three-dimensionality into drug candidates. Among these, the bicyclo[2.1.1]hexane (BCH) scaffold has garnered significant attention as a versatile and synthetically accessible bioisostere for ortho-, meta-, and polysubstituted benzene rings. This technical guide provides an in-depth exploration of the chemical space of BCH scaffolds, detailing their synthesis, physicochemical properties, and applications in drug discovery, supported by experimental protocols and comparative data.

The Bicyclo[2.1.1]hexane Scaffold: A Gateway to Three-Dimensionality

The bicyclo[2.1.1]hexane core offers a rigid, three-dimensional framework that can mimic the spatial arrangement of substituents on a benzene ring while introducing favorable changes to a molecule's physicochemical properties. By replacing a planar phenyl group with a non-planar BCH scaffold, researchers can often improve aqueous solubility, modulate lipophilicity, and alter metabolic stability, thereby enhancing the drug-like characteristics of a lead compound.[1][2]

The value of the BCH scaffold has been demonstrated through its incorporation into analogs of existing drugs and agrochemicals. These studies have shown that BCH-containing compounds can retain or even improve upon the biological activity of their parent molecules.[1][3]

Physicochemical Properties of Bicyclo[2.1.1]hexane Analogs

The introduction of a BCH core can significantly impact the physicochemical properties of a molecule. The following tables summarize comparative data for several parent compounds and their BCH analogs.

Table 1: Comparison of Physicochemical Properties of Agrochemicals and their Bicyclo[2.1.1]hexane Analogs

CompoundParent Compound Solubility (µM)BCH Analog Solubility (µM)Parent Compound cLogPBCH Analog cLogPParent Compound LogDBCH Analog LogDParent Compound Metabolic Stability (CLint, µL/min/mg)BCH Analog Metabolic Stability (CLint, µL/min/mg)
Boscalid11353.02.0>4.5>4.52628
Bixafen3043.52.83.53.4--
Fluxapyroxad25343.12.23.13.02835

Data sourced from Mykhailiuk, et al. (2023).[1][4]

Table 2: Comparison of Physicochemical Properties of Pharmaceuticals and their Bicyclo[2.1.1]hexane Analogs

CompoundParent Compound Solubility (µM)BCH Analog Solubility (µM)Parent Compound cLogPBCH Analog cLogPParent Compound LogDBCH Analog LogDParent Compound Metabolic Stability (CLint, µL/min/mg)BCH Analog Metabolic Stability (CLint, µL/min/mg)
Conivaptan2145.84.6>4.5>4.53112
Lomitapide3186.55.8>4.53.9--

Data sourced from Mykhailiuk, et al. (2023).[1][4]

Synthesis of Bicyclo[2.1.1]hexane Scaffolds

A key synthetic route to 1,2-disubstituted bicyclo[2.1.1]hexanes is the intramolecular [2+2] photocycloaddition of 1,5-dienes. This method offers a robust and scalable approach to the BCH core.

Experimental Protocol: Synthesis of a 1,2-Disubstituted Bicyclo[2.1.1]hexane Carboxylic Acid

This protocol is a representative example for the synthesis of a key BCH building block via intramolecular [2+2] photocycloaddition.

Step 1: Synthesis of the Diene Precursor

  • To a solution of a substituted acetophenone (1.0 eq) in a suitable solvent such as THF, add a phosphonate reagent like triethyl phosphonoacetate (1.1 eq) and a base such as sodium hydride (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting α,β-unsaturated ester by column chromatography.

  • To a solution of the purified ester (1.0 eq) in THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (1.1 eq).

  • After stirring for 1 hour at -78 °C, add allyl bromide (1.2 eq).

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the diene product with an organic solvent.

  • Dry, concentrate, and purify the diene by column chromatography.

Step 2: Intramolecular [2+2] Photocycloaddition

  • Prepare a 0.1 M solution of the 1,5-diene precursor in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel.

  • Add a photosensitizer, such as benzophenone (0.1 eq).

  • Degas the solution by bubbling with nitrogen or argon for 30 minutes.

  • Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature for 24-48 hours, or until reaction completion is observed by TLC or GC-MS.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the bicyclo[2.1.1]hexane ester.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified bicyclo[2.1.1]hexane ester (1.0 eq) in a mixture of THF and water.

  • Add an excess of lithium hydroxide (3.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the carboxylic acid product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to obtain the final 1,2-disubstituted bicyclo[2.1.1]hexane carboxylic acid.

Case Study: Bicyclo[2.1.1]hexane in Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers.[1][5][6] Sonidegib is an inhibitor of the Smoothened (SMO) protein, a key component of the Hh pathway.[1][5][6] A 2-oxabicyclo[2.1.1]hexane analog of Sonidegib has been synthesized and evaluated, demonstrating the utility of this scaffold in modulating this important cancer pathway.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 SMO SMO PTCH1->SMO GLI (active) GLI (active) SMO->GLI (active) Activation SUFU SUFU GLI GLI SUFU->GLI Inhibition Target Gene Transcription Target Gene Transcription GLI (active)->Target Gene Transcription Sonidegib Sonidegib Sonidegib->SMO Inhibition

Caption: Hedgehog signaling pathway and the inhibitory action of Sonidegib.

Experimental Workflow for Bioisostere Replacement and Evaluation

The process of replacing a benzene ring with a bicyclo[2.1.1]hexane scaffold and evaluating the resulting analog typically follows a structured workflow.

Bioisostere_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation cluster_analysis Analysis A Parent Compound Identification B In Silico Design of BCH Analog A->B C Synthesis of BCH Scaffold B->C D Synthesis of BCH Analog C->D E Physicochemical Profiling (Solubility, LogP, etc.) D->E F In Vitro Biological Assays E->F G ADME & PK Studies F->G H Data Analysis & SAR G->H I Lead Optimization H->I I->B Iterative Design

Caption: General workflow for bicyclo[2.1.1]hexane bioisostere replacement.

Conclusion

The bicyclo[2.1.1]hexane scaffold represents a valuable tool in modern medicinal chemistry, offering a practical strategy to introduce three-dimensionality and improve the drug-like properties of therapeutic candidates. Its demonstrated success as a bioisostere for substituted benzenes, coupled with increasingly efficient synthetic methodologies, positions the BCH core as a key building block for the development of next-generation pharmaceuticals. This guide provides a foundational understanding for researchers looking to leverage the potential of this unique chemical space.

References

The Ascendance of Bicyclic Amines: Scaffolds for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and three-dimensional complexity is paramount. Bicyclic amines have emerged as a privileged class of structures, providing a robust framework for the design of potent and selective therapeutic agents. Their conformationally restricted nature reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and efficacy.[1][2] Furthermore, their inherent three-dimensionality allows for the exploration of previously inaccessible chemical space, moving beyond the flat, aromatic structures that have historically dominated drug discovery.[2][3] This guide provides a technical overview of key bicyclic amine scaffolds, their synthesis, and their application in modern medicinal chemistry, with a focus on prominent clinical examples.

Core Bicyclic Amine Scaffolds in Approved Drugs

Bicyclic amines can be broadly categorized into fused, bridged, and spirocyclic systems. These scaffolds are present in a variety of FDA-approved drugs, demonstrating their clinical significance.[4] Examples include the fused system in the antidiabetic drug Saxagliptin, the bridged 7-azabicyclo[2.2.1]heptane core of the potent analgesic Epibatidine, and the complex fused structure of the anti-hepatitis C agent Telaprevir.[4][5] The rigid structure of these molecules is crucial for their specific interactions with their respective protein targets.

Case Study 1: Epibatidine - A Potent Nicotinic Agonist

Epibatidine, a natural alkaloid isolated from the skin of the poison frog Epipedobates tricolor, is a powerful analgesic agent that acts on nicotinic acetylcholine receptors (nAChRs).[6] Its high affinity, particularly for the α4β2 subtype, has made it a valuable research tool, although its therapeutic use is limited by a narrow therapeutic index.[5]

Mechanism of Action & Signaling Pathway

Epibatidine functions as a potent agonist at neuronal nAChRs. The binding of epibatidine to the α4β2 receptor, a ligand-gated ion channel, stabilizes the open conformation of the channel.[5] This allows an influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the postsynaptic membrane. This depolarization generates an action potential that propagates the nerve signal, ultimately triggering the release of neurotransmitters like dopamine and norepinephrine, which produces a strong antinociceptive (analgesic) effect.[5]

Epibatidine_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Downstream Effects Epibatidine Epibatidine nAChR α4β2 nAChR Epibatidine->nAChR Binds Ion_Channel Cation Influx (Na+, Ca2+) nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential NT_Release Dopamine & Norepinephrine Release Action_Potential->NT_Release Triggers Analgesia Analgesic Effect NT_Release->Analgesia

Epibatidine's mechanism of action at the nicotinic acetylcholine receptor.
Quantitative Data: Receptor Binding Affinity

The affinity of Epibatidine and its analogs for various nAChR subtypes is typically determined through competitive binding assays using radiolabeled ligands like [³H]cytisine or [¹²⁵I]-epibatidine.[6][7]

CompoundReceptor SubtypeKᵢ (nM)IC₅₀ (nM)Reference
(±)-EpibatidineRat Brain (α4β2)0.0430.07[6]
(±)-EpibatidineHuman α4β20.05-[5]
(±)-EpibatidineHuman α722-[5]
RTI-36α4β2~0.037-[8]
RTI-76α4β2~0.009-[8]
RTI-102α4β2~0.009-[8]
Analog 1α4β20.461.17[7]
Analog 1α3β44.412.44[7]
Analog 1α77.630.81[7]
Binding affinities can vary based on experimental conditions and tissue source.
Experimental Protocol: Synthesis of (±)-Epibatidine

A common synthetic approach involves the construction of the 7-azabicyclo[2.2.1]heptane core followed by the introduction of the 2-chloropyridine moiety. The following is a representative, generalized protocol based on published methods.[9]

  • Diels-Alder Cycloaddition: An N-protected pyrrole (e.g., N-Boc-pyrrole) reacts with a suitable dienophile in a Diels-Alder reaction to form the bicyclic core.

  • Reduction: The double bond of the resulting cycloadduct is selectively reduced. For instance, using nickel boride can yield the saturated 7-azabicyclo[2.2.1]heptane skeleton.[9]

  • Isomer Separation/Epimerization: The reaction often produces a mixture of endo and exo isomers. These can be separated by chromatography. The undesired endo isomer can be epimerized to the desired exo isomer using established procedures.[9]

  • Functional Group Manipulation: The scaffold is modified to introduce a leaving group at the C2 position, preparing it for coupling with the pyridine ring.

  • Coupling: The 2-chloropyridine ring is introduced via lithiation and subsequent reaction with the bicyclic core. For example, 2-chloro-6-lithiopyridine can be added to an appropriate electrophilic center on the bicyclic amine.

  • Deprotection: The N-Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH₂Cl₂), to yield racemic epibatidine.[9]

  • Resolution (Optional): The racemic mixture can be resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, such as di-p-toluoyltartaric acid.[9]

Case Study 2: Saxagliptin - A Covalent DPP-4 Inhibitor

Saxagliptin is an orally active antidiabetic drug that selectively inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme. Its structure features a fused bicyclic amine (a cyclopropyl-fused pyrrolidine) core, which is critical for its mechanism of action.

Mechanism of Action & Signaling Pathway

DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10] By inhibiting DPP-4, saxagliptin increases the levels of active incretins.[11][12] This leads to several downstream effects that improve glycemic control:

  • Increased Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.[10][13]

  • Decreased Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, which in turn reduces hepatic glucose production.[10][13]

Saxagliptin_Signaling cluster_0 Enzyme Inhibition cluster_1 Hormonal Regulation cluster_2 Pancreatic Response cluster_3 Systemic Effect Saxagliptin Saxagliptin DPP4 DPP-4 Enzyme Saxagliptin->DPP4 Inhibits Incretins Incretins (GLP-1, GIP) [Inactive] DPP4->Incretins Degrades Active_Incretins Increased Active Incretins (GLP-1, GIP) Beta_Cells Pancreatic β-Cells Active_Incretins->Beta_Cells Stimulates Alpha_Cells Pancreatic α-Cells Active_Incretins->Alpha_Cells Inhibits Insulin ↑ Insulin Secretion (Glucose-dependent) Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Mechanism of action for the DPP-4 inhibitor Saxagliptin.
Quantitative Data: DPP-4 Inhibition

Saxagliptin is a potent and selective inhibitor of DPP-4. Its nitrile group forms a reversible, covalent bond with a key serine residue in the enzyme's active site.[12]

CompoundTargetKᵢ (nM)IC₅₀ (nM)Reference
SaxagliptinHuman DPP-41.30.5[2][12]
5-hydroxy saxagliptin (metabolite)Human DPP-42.6-[2]
VildagliptinHuman DPP-4-62[14]
SitagliptinHuman DPP-4-19[14]
IC₅₀ and Kᵢ values can be influenced by assay conditions such as temperature and substrate choice.[2]
Experimental Protocol: Synthesis of Saxagliptin

The commercial-scale synthesis of saxagliptin involves the coupling of two key unnatural amino acid derivatives, followed by dehydration and deprotection steps.[15]

  • Starting Materials: The synthesis begins with (S)-N-Boc-3-hydroxyadamantylglycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide.[15]

  • Amide Coupling: The two fragments are coupled together. A robust method uses propylphosphonic anhydride (T3P®) as a condensing agent in a solvent like dichloromethane (DCM) with a base such as N,N-diisopropylethylamine (DIPEA).[16] The reaction mixture is stirred at room temperature until completion.

  • Aqueous Workup: After the reaction, water is added, and the organic layer is separated. It is then washed sequentially with water and an aqueous sodium bicarbonate solution to remove unreacted starting materials and reagents.[16]

  • Dehydration: The primary amide of the coupled product is dehydrated to form the critical cyanopyrrolidine moiety. This can be achieved using a second equivalent of T3P® in DCM.[16][17] The reaction is monitored until completion, followed by a similar aqueous workup.

  • Deprotection and Salt Formation: The N-Boc protecting group is removed using aqueous hydrochloric acid. This step simultaneously forms the saxagliptin hydrochloride salt.

  • Final Isolation: The final product is isolated as the free base monohydrate, which is the required form for formulation. This step can be challenging due to the potential for the free amine to cyclize into a thermodynamically favored six-membered cyclic amidine.[15] Careful control of conditions is required to isolate the desired product.

Case Study 3: Telaprevir - A Covalent HCV Protease Inhibitor

Telaprevir is a direct-acting antiviral (DAA) agent used for the treatment of chronic Hepatitis C Virus (HCV) genotype 1 infection. It is a peptidomimetic inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[3][4]

Mechanism of Action & Viral Replication Workflow

The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases into mature structural and non-structural proteins.[18][19] The NS3/4A serine protease is responsible for several of these critical cleavages.[19] Telaprevir acts as a covalent but reversible inhibitor by using its α-ketoamide "warhead" to form a stable complex with the active site serine of the NS3 protease.[1][18] This blockage prevents the processing of the viral polyprotein, thereby halting the formation of the viral replication complex and stopping the production of new virions.[4]

Telaprevir_Workflow cluster_0 HCV Life Cycle cluster_1 Inhibitor Action HCV_RNA HCV ssRNA Genome Translation Host Ribosome Translation HCV_RNA->Translation Polyprotein HCV Polyprotein Translation->Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage Replication_Complex Viral Replication Complex (NS4A, NS4B, NS5A, NS5B) Cleavage->Replication_Complex Forms Replication Viral RNA Replication Replication_Complex->Replication Assembly Virion Assembly & Release Replication->Assembly Telaprevir Telaprevir NS34A NS3/4A Serine Protease Telaprevir->NS34A Covalently Inhibits NS34A->Cleavage Mediates

Workflow of HCV replication and the inhibitory action of Telaprevir.
Quantitative Data: NS3/4A Protease Inhibition

Telaprevir is a potent inhibitor of the genotype 1 HCV NS3/4A protease. Its efficacy is often measured in cell-based replicon assays.

CompoundTargetKᵢ (nM)IC₅₀ (µM)Reference
TelaprevirGenotype 1 HCV NS3/4A7-[1][20]
TelaprevirGenotype 1b HCV Replicon-0.354 (48h)[21]
TelaprevirGenotype 1b HCV Replicon-0.210 (72h)[21]
Telaprevir (R-diastereomer)Genotype 1 HCV NS3/4A-30-fold less active[3]
IC₅₀ values in replicon assays are time-dependent, with increased apparent potency observed with longer incubation times.[21]
Experimental Protocol: Synthesis of Telaprevir

The synthesis of Telaprevir is a multi-step process involving the assembly of several complex fragments. A highly efficient approach utilizes biocatalysis and multicomponent reactions.[22][23] The final step often involves the oxidation of a secondary alcohol to the key α-ketoamide.

  • Fragment Synthesis: The synthesis requires the preparation of three key fragments: a pyrazinecarboxylic acid derivative, a protected cyclohexylglycine, and a complex bicyclic proline derivative containing the cyclopropylamino moiety.

  • Fragment Coupling: The fragments are coupled sequentially using standard peptide coupling chemistry. For example, an Ugi multicomponent reaction can be employed to convergently assemble a large portion of the molecule.[24]

  • Final Oxidation: In the final step of many synthetic routes, an intermediate containing a secondary alcohol (hydroxy telaprevir) is oxidized to the target α-ketoamide.[25] A common and mild reagent for this transformation is Dess-Martin periodinane (DMP).

    • Procedure: The hydroxy telaprevir precursor is dissolved in an appropriate solvent, such as dichloromethane (DCM).[25]

    • The solution is cooled (e.g., to 0-5 °C), and Dess-Martin periodinane is added.[25]

    • The reaction is stirred at a low temperature for several hours and monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with a sodium thiosulfate solution and washed with sodium bicarbonate solution.[25]

    • The organic layer is concentrated under reduced pressure to yield the final product, Telaprevir.

Conclusion

Bicyclic amines represent a cornerstone of modern medicinal chemistry, offering rigid three-dimensional frameworks that are instrumental in achieving high target affinity and selectivity. The successful clinical translation of drugs like Saxagliptin and Telaprevir underscores the power of these scaffolds. As synthetic methodologies continue to advance, enabling access to an even greater diversity of novel fused, bridged, and spirocyclic systems, the role of bicyclic amines in addressing challenging biological targets is set to expand, paving the way for the next generation of innovative therapeutics.

References

A Technical Guide to 2-Bicyclo[2.1.1]hexanylmethanamine as a Bioisosteric Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: In the pursuit of novel chemical entities with improved pharmacological profiles, the strategy of "escaping flatland" by increasing the three-dimensional (3D) character of drug candidates has become paramount. Saturated bicyclic scaffolds are at the forefront of this movement, acting as rigid bioisosteric replacements for traditional planar aromatic rings. The bicyclo[2.1.1]hexane core, in particular, has emerged as a versatile and promising motif, serving as a saturated mimic of ortho- and meta-substituted benzene rings. This guide provides an in-depth technical overview of 2-bicyclo[2.1.1]hexanylmethanamine, a specific derivative that holds potential as a conformationally restricted bioisostere for common pharmacophores such as benzylamine and phenethylamine. We will explore its synthesis, comparative physicochemical and pharmacokinetic properties, and its application in modulating biological activity, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Introduction: Bioisosterism and the Bicyclo[2.1.1]hexane Scaffold

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. This strategy is a cornerstone of medicinal chemistry, employed to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties while reducing toxicity. The replacement of planar, sp²-rich aromatic rings with saturated, sp³-rich scaffolds is a key tactic to improve aqueous solubility, metabolic stability, and novelty of intellectual property.[1]

The bicyclo[2.1.1]hexane (BCH) scaffold is a strained, rigid bicyclic hydrocarbon that presents substituents with well-defined spatial vectors.[1] Unlike flexible aliphatic chains or planar aromatic rings, its fixed conformation can pre-organize a molecule for optimal interaction with a biological target, potentially improving binding affinity and selectivity. Various substitution patterns of the BCH core have been successfully validated as bioisosteres for ortho- and meta-substituted benzenes.[2][3][4] The specific focus of this guide, this compound, offers a 3D, saturated, and conformationally locked alternative to flexible and metabolically susceptible moieties like benzylamine.

G cluster_0 Planar/Flexible Bioisostere cluster_1 Saturated/Rigid Bioisostere A Benzylamine B This compound ImgA ImgA Replacement Bioisosteric Replacement ImgA->Replacement ImgB ImgB Replacement->ImgB

Caption: Bioisosteric replacement of benzylamine with its rigid 3D analog.

Synthesis of this compound

While direct synthesis of this compound is not extensively documented, a viable synthetic route can be constructed based on established methodologies for creating the bicyclo[2.1.1]hexane core and subsequent functional group interconversions. A robust strategy involves an intramolecular [2+2] photocycloaddition of a substituted 1,5-diene, followed by manipulation of a functional handle.[2][5][6]

The proposed synthesis begins with a 1,5-diene precursor bearing a carboxylic acid ester. This precursor undergoes a visible-light-mediated intramolecular [2+2] photocycloaddition to form the bicyclo[2.1.1]hexane skeleton with an ester at the 2-position.[2] The ester is then converted to a primary amide, which can be reduced directly to the target aminomethyl compound using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Caption: Proposed synthetic workflow for this compound.

An alternative, more direct approach involves the Lewis acid-catalyzed (3+2) cycloaddition of bicyclo[1.1.0]butanes with enamides, which can directly yield 2-amino-bicyclo[2.1.1]hexane derivatives.[7]

Physicochemical and Pharmacokinetic Properties

Replacing a planar aromatic ring with a saturated bicyclo[2.1.1]hexane scaffold significantly alters key drug-like properties. The introduction of sp³ character generally leads to increased aqueous solubility and modified lipophilicity, which can be advantageous for oral bioavailability. However, the effect on metabolic stability can be complex and depends on the specific compound and its metabolic pathways.[4]

The following table summarizes comparative data from studies where an ortho-substituted benzene ring in known bioactive compounds was replaced with a 1,2-disubstituted bicyclo[2.1.1]hexane core.

Compound Pair Parent Compound Metric Parent Value BCH Analog Value Fold Change Reference
Solubility ConivaptanSolubility (µM)514+2.8x[4]
LomitapideSolubility (µM)1.811+6.1x[4]
FluxapyroxadSolubility (µM)2534+1.4x
Lipophilicity FluxapyroxadlogD3.54.3+0.8 units
BoscalidlogD3.63.5-0.1 units
Metabolic Stability ConivaptanCLint (µL/min/mg)31122.6x more stable[4]
Lomitapidet½ (min)33<10>3.3x less stable[4]
Bixafent½ (min)27<10>2.7x less stable[4]
BoscalidCLint (µL/min/mg)26291.1x less stable[4]

Data extracted from studies on 1,2-disubstituted bicyclo[2.1.1]hexanes as ortho-substituted benzene bioisosteres.

Biological Activity and Applications in Drug Discovery

The rigid nature of the bicyclo[2.1.1]hexane scaffold can effectively mimic the substituent exit vectors of aromatic rings, allowing for the retention or even improvement of biological activity.

Case Study 1: Succinate Dehydrogenase (SDH) Inhibitors

Boscalid is a commercial fungicide that functions by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.[8][9] When its ortho-substituted biphenyl core was replaced with a 1,2-disubstituted bicyclo[2.1.1]hexane, the resulting analog retained significant antifungal activity against Aspergillus niger.[4]

G cluster_0 Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation SDH Succinate Dehydrogenase (SDH) [Complex II] UQ Ubiquinone (Q) UQH2 Ubihydroquinone (QH₂) UQ->UQH2 Reduction Inhibitor Boscalid or BCH Analog Inhibitor->SDH Inhibition

Caption: Mechanism of action for Boscalid and its BCH analog via SDH inhibition.

Table 2: Comparative Antifungal Activity

Compound Concentration (µg/mL) Inhibition Zone Diameter (mm) vs. A. niger Reference
Boscalid (Parent)10025[4]
50040[4]
BCH Analog of Boscalid10020[4]
50035[4]
Case Study 2: LRRK2 Kinase Inhibitors

Leucine-rich repeat kinase 2 (LRRK2) is a key target in the development of therapeutics for Parkinson's disease. In the optimization of LRRK2 inhibitors, an azabicyclo[2.1.1]hexane scaffold (a closely related analog where a bridge carbon is replaced by nitrogen) was used as a bioisostere for pyrrolidine. This modification led to significant improvements in both aqueous solubility and metabolic clearance, demonstrating the scaffold's utility in overcoming common drug development hurdles.[10][11]

Caption: General schematic of competitive kinase inhibition applied to LRRK2.

Detailed Experimental Protocols

Protocol 1: General Synthesis of Bicyclo[2.1.1]hexanes via Intramolecular [2+2] Photocycloaddition

This protocol is adapted from literature procedures for visible-light-driven cycloadditions.[5][12]

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the 1,5-diene substrate (1.0 eq, 0.10 mmol) and the iridium photocatalyst [Ir(dFCF₃ppy)₂(dtbbpy)PF₆] (0.01 eq, 1.0 µmol).

  • Solvent Addition: Add dry, degassed acetone (1.0 mL to achieve a 0.1 M concentration).

  • Degassing: Deoxygenate the reaction mixture by performing three "freeze-pump-thaw" cycles or by sparging with argon for 15 minutes.

  • Irradiation: Place the sealed vial in a photoreactor setup and irradiate with a 414 nm LED light source at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired bicyclo[2.1.1]hexane product.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

This protocol outlines a typical procedure for assessing metabolic stability.[13][14]

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution containing MgCl₂, NADPН, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

    • Prepare stock solutions of test compounds (e.g., 20 mM in DMSO) and dilute to a working concentration (e.g., 125 µM in acetonitrile).

  • Microsome Preparation: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the NADPH-regenerating system and the microsome solution at 37°C for 10 minutes.

    • Initiate the reaction by adding the test compound to the wells (final concentration typically 1-2 µM).

    • Incubate the plate at 37°C with shaking.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 min) to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural log of the percent remaining compound versus time.

Caption: Experimental workflow for the Human Liver Microsomal Stability Assay.

Protocol 3: In Vitro Antifungal Susceptibility Testing (Agar Disk Diffusion)

This protocol is a general method for assessing antifungal activity.[15]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a suspension of fungal spores (e.g., Aspergillus niger) in sterile saline or water, adjusted to a concentration of approximately 10⁶ spores/mL.

  • Plating: Uniformly spread 100-200 µL of the fungal spore suspension over the surface of the agar plates using a sterile spreader.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the surface of the inoculated plates.

  • Compound Application: Pipette a defined volume (e.g., 10 µL) of the test compound (dissolved in a suitable solvent like DMSO at various concentrations) onto each disk. A solvent-only disk serves as a negative control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for 48-72 hours.

  • Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk. A larger diameter indicates greater antifungal activity.

Conclusion

The this compound scaffold represents a compelling design element for modern medicinal chemistry. As a saturated, conformationally rigid bioisostere, it offers a rational strategy to move beyond the limitations of planar aromatic systems. The available data on related bicyclo[2.1.1]hexane analogs demonstrates a clear potential to favorably modulate physicochemical properties such as aqueous solubility while maintaining or tuning biological activity. Synthetic accessibility through established methods like photocycloaddition makes this scaffold an attainable target for drug discovery programs. For researchers and drug developers, the incorporation of the this compound moiety and its derivatives provides a powerful tool to navigate complex biological space, optimize pharmacokinetic profiles, and generate novel, patentable chemical matter.

References

Preliminary Biological Screening of 2-Bicyclo[2.1.1]hexanylmethanamine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.1.1]hexane scaffold has emerged as a promising three-dimensional bioisostere for ortho- and meta-substituted benzene rings in medicinal chemistry. Its rigid, non-planar structure offers a unique conformational profile that can lead to improved physicochemical properties and biological activity in drug candidates. This technical guide provides a framework for the preliminary biological screening of 2-Bicyclo[2.1.1]hexanylmethanamine analogs, a class of compounds with potential therapeutic applications. While comprehensive public data on the biological screening of a wide array of these specific analogs is limited, this document outlines established experimental protocols and data presentation formats based on research on related bicyclic compounds.

Synthesis Overview

The synthesis of this compound analogs typically involves the construction of the bicyclo[2.1.1]hexane core, followed by functionalization to introduce the aminomethyl group and other desired substituents. One common approach to the bicyclic core is through an intramolecular [2+2] photocycloaddition of a 1,5-diene precursor.

G cluster_synthesis Synthetic Pathway to Bicyclo[2.1.1]hexane Core Start 1,5-Diene Precursor Step1 Intramolecular [2+2] Photocycloaddition Start->Step1 Intermediate Bicyclo[2.1.1]hexane Ketone Step1->Intermediate Step2 Functional Group Interconversion Intermediate->Step2 Product 2-Substituted Bicyclo[2.1.1]hexane Step2->Product

A generalized synthetic workflow for the bicyclo[2.1.1]hexane core.

Experimental Protocols for Preliminary Biological Screening

A preliminary biological screening of novel this compound analogs would typically involve an initial assessment of their cytotoxic effects, followed by screening for specific biological activities, such as antiviral or antifungal properties.

In Vitro Cytotoxicity Assay

A fundamental first step is to determine the concentration range at which the compounds exhibit toxicity to host cells. This is crucial for interpreting the results of subsequent activity assays and for calculating the selectivity index.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Maintain a suitable mammalian cell line (e.g., Vero, HeLa, or A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well microtiter plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of each this compound analog in a suitable solvent (e.g., DMSO). Create a series of dilutions of each compound in the culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Cytotoxicity Screening Workflow Start Cell Seeding (96-well plate) Step1 Compound Treatment (Serial Dilutions) Start->Step1 Step2 Incubation (48-72 hours) Step1->Step2 Step3 MTT Assay Step2->Step3 Step4 Absorbance Reading Step3->Step4 End CC50 Determination Step4->End

Workflow for determining the in vitro cytotoxicity of the analogs.
Antiviral Activity Assay

For analogs designed as potential antiviral agents, a common initial screen is a cytopathic effect (CPE) inhibition assay.

Protocol: CPE Inhibition Assay

  • Cell Culture and Seeding: As described in the cytotoxicity assay, prepare 96-well plates with a confluent monolayer of a virus-susceptible cell line.

  • Compound and Virus Preparation: Prepare dilutions of the this compound analogs in culture medium. Prepare a stock of the target virus with a known titer.

  • Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI). Simultaneously or shortly after infection, add the medium containing the different concentrations of the test compounds. Include untreated, uninfected cells (cell control), untreated, infected cells (virus control), and a known antiviral drug as a positive control.

  • Incubation: Incubate the plates until the virus control wells show a significant cytopathic effect (typically 2-5 days).

  • CPE Observation: Visually inspect the cell monolayers under a microscope and score the degree of CPE for each well.

  • Cell Viability Measurement: Quantify the cell viability using a method such as the MTT assay, as described previously.

  • Data Analysis: Calculate the percentage of protection from viral CPE for each compound concentration. Determine the 50% effective concentration (EC50) by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI) can then be calculated as the ratio of CC50 to EC50.

Data Presentation

Quantitative data from preliminary biological screenings should be organized into clear, structured tables to facilitate comparison between analogs.

Table 1: In Vitro Cytotoxicity of this compound Analogs

Compound IDR1 SubstituentR2 SubstituentCC50 (µM) on Vero Cells
BCHM-01 HH>100
BCHM-02 4-F-PhH85.3 ± 4.2
BCHM-03 4-Cl-PhH72.1 ± 5.5
BCHM-04 HCH3>100
ControlDoxorubicin-0.5 ± 0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only, as comprehensive public data for this specific class of compounds is not available.

Table 2: Antiviral Activity of this compound Analogs against Influenza A (H1N1)

Compound IDEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
BCHM-01 >50>100-
BCHM-02 12.5 ± 1.885.3 ± 4.26.8
BCHM-03 8.9 ± 1.172.1 ± 5.58.1
BCHM-04 >50>100-
ControlOseltamivir2.1 ± 0.3>100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Illustrative Biological Data: Antifungal Activity of Bicyclo[2.1.1]hexane Bioisosteres

While specific data for this compound analogs is scarce, studies on other bicyclo[2.1.1]hexane-containing molecules demonstrate their potential as bioactive compounds. For instance, the replacement of an ortho-substituted phenyl ring with a 1,2-disubstituted bicyclo[2.1.1]hexane core in known fungicides has been shown to retain or even improve antifungal activity.[1][2][3]

Table 3: Antifungal Activity of Bicyclo[2.1.1]hexane Analogs of Commercial Fungicides

CompoundTarget FungusEC50 (µg/mL)
Boscalid (Commercial)Botrytis cinerea0.8
Boscalid-BCH analogBotrytis cinerea1.2
Fluxapyroxad (Commercial)Alternaria solani0.3
Fluxapyroxad-BCH analogAlternaria solani0.5

Data adapted from studies on bioisosteric replacement and is not representative of this compound analogs.

This data, although from a different class of bicyclo[2.1.1]hexane derivatives, underscores the potential of this scaffold in modulating biological activity and provides a template for how screening data for novel analogs can be effectively presented.

Concluding Remarks

The preliminary biological screening of this compound analogs is a critical step in their evaluation as potential therapeutic agents. The protocols and data presentation formats outlined in this guide provide a standardized framework for conducting and reporting these initial studies. While specific biological data for this class of compounds is not yet widely available in the public domain, the principles of cytotoxicity testing and activity screening remain fundamental. The unique three-dimensional structure of the bicyclo[2.1.1]hexane core warrants further investigation into the biological properties of its derivatives, with the potential for discovering novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bicyclo[2.1.1]hexanylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of 2-Bicyclo[2.1.1]hexanylmethanamine, a valuable building block in medicinal chemistry due to its rigid, three-dimensional bicyclic scaffold. The synthetic route commences with the formation of bicyclo[2.1.1]hexane-2-carboxylic acid, followed by its conversion to the corresponding carboxamide, and subsequent reduction to the target primary amine.

Synthetic Strategy Overview

The synthesis of this compound is proposed via a three-step sequence starting from readily available norbornanone. The key transformations involve a photochemical Wolff rearrangement to construct the bicyclo[2.1.1]hexane core, followed by standard functional group manipulations to yield the desired methanamine.

Synthesis_Workflow cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2: Amide Formation cluster_2 Step 3: Amine Reduction A Norbornanone B Diazoketone Intermediate A->B  Formylation & Diazo Transfer   C Bicyclo[2.1.1]hexane-2-carboxylic acid B->C  Photochemical Wolff Rearrangement   D Bicyclo[2.1.1]hexane-2-carboxamide C->D  Amidation   E This compound D->E  Reduction (LiAlH4)  

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Bicyclo[2.1.1]hexane-2-carboxylic acid

This protocol details the synthesis of the key carboxylic acid intermediate via a photochemical Wolff rearrangement. The synthesis starts from norbornanone, which is first converted to a diazoketone intermediate.

Step 1A: Synthesis of 3-diazobicyclo[2.2.1]heptan-2-one

This step involves the formylation of norbornanone followed by a diazo transfer reaction.

Reagent/SolventMolar Eq.Molecular WeightAmount
Norbornanone1.0110.15 g/mol 10.0 g
Ethyl formate2.074.08 g/mol 13.5 g
Sodium methoxide2.054.02 g/mol 9.8 g
Dodecylbenzenesulfonyl azide1.2351.52 g/mol 38.0 g
Triethylamine2.5101.19 g/mol 23.0 g
Methanol--200 mL
Acetonitrile--200 mL

Procedure:

  • To a stirred solution of sodium methoxide in methanol, add norbornanone and ethyl formate at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in acetonitrile and cool to 0 °C.

  • Add triethylamine followed by the dropwise addition of dodecylbenzenesulfonyl azide.

  • Stir the reaction at room temperature for 6 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the diazoketone.

Expected Yield: 70-80%

Step 1B: Photochemical Wolff Rearrangement

Reagent/SolventMolar Eq.Molecular WeightAmount
3-diazobicyclo[2.2.1]heptan-2-one1.0136.15 g/mol 5.0 g
Methanol-32.04 g/mol 250 mL
Water-18.02 g/mol 50 mL

Procedure:

  • Dissolve the diazoketone in a mixture of methanol and water in a quartz reaction vessel.

  • Irradiate the solution with a high-pressure mercury lamp (e.g., 450W) while maintaining the temperature at approximately 10-15 °C with a cooling bath.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and extract with a saturated sodium bicarbonate solution.

  • Acidify the aqueous layer with 2M HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield bicyclo[2.1.1]hexane-2-carboxylic acid.[1][2]

Expected Yield: 60-70%

Protocol 2: Synthesis of Bicyclo[2.1.1]hexane-2-carboxamide

This protocol describes the conversion of the carboxylic acid to the primary amide via an acid chloride intermediate.

Amidation_Workflow A Bicyclo[2.1.1]hexane-2-carboxylic acid B Acyl Chloride Intermediate A->B  Oxalyl Chloride, cat. DMF   C Bicyclo[2.1.1]hexane-2-carboxamide B->C  Aqueous Ammonia  

Caption: Workflow for the amidation of the carboxylic acid.

Reagent/SolventMolar Eq.Molecular WeightAmount
Bicyclo[2.1.1]hexane-2-carboxylic acid1.0140.18 g/mol 2.0 g
Oxalyl chloride1.5126.93 g/mol 2.7 g
N,N-Dimethylformamide (DMF)catalytic73.09 g/mol 2-3 drops
Dichloromethane (DCM)--50 mL
Aqueous Ammonia (28-30%)excess-20 mL

Procedure:

  • Suspend bicyclo[2.1.1]hexane-2-carboxylic acid in dry dichloromethane under a nitrogen atmosphere.

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in dry dichloromethane and add it dropwise to a vigorously stirred, ice-cold solution of aqueous ammonia.

  • Stir the resulting mixture for 1 hour at 0 °C.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.

  • Recrystallize or purify by column chromatography to obtain pure bicyclo[2.1.1]hexane-2-carboxamide.

Expected Yield: 85-95%

Protocol 3: Synthesis of this compound

This protocol details the reduction of the primary amide to the target amine using lithium aluminum hydride (LiAlH4).

Reagent/SolventMolar Eq.Molecular WeightAmount
Bicyclo[2.1.1]hexane-2-carboxamide1.0139.20 g/mol 1.5 g
Lithium aluminum hydride (LiAlH4)2.037.95 g/mol 0.8 g
Anhydrous Tetrahydrofuran (THF)--50 mL

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add LiAlH4 and anhydrous THF under a nitrogen atmosphere.

  • Dissolve bicyclo[2.1.1]hexane-2-carboxamide in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH4 used in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Dry the filtrate over anhydrous potassium carbonate, filter, and carefully remove the solvent under reduced pressure to yield this compound.

Expected Yield: 70-85%

Safety Precautions

  • Oxalyl chloride is toxic and corrosive. Handle in a well-ventilated fume hood.

  • Lithium aluminum hydride (LiAlH4) is a highly reactive and flammable solid. It reacts violently with water. All manipulations should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and equipment.

  • Photochemical reactions should be carried out in appropriate UV-transparent vessels and with proper shielding to protect from UV radiation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes & Protocols: Utilization of 2-Bicyclo[2.1.1]hexanylmethanamine in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of the saturated bicyclic scaffold, 2-Bicyclo[2.1.1]hexanylmethanamine, into small molecule libraries via parallel synthesis. The unique three-dimensional structure of the bicyclo[2.1.1]hexane motif offers a compelling alternative to traditional aromatic rings, enabling the exploration of novel chemical space and the development of drug candidates with improved physicochemical properties.[1][2][3]

The protocols outlined below are designed for high-throughput synthesis platforms, allowing for the rapid generation of diverse amide libraries. These libraries can be invaluable for structure-activity relationship (SAR) studies and the identification of novel therapeutic agents.

Introduction to Bicyclo[2.1.1]hexanes in Medicinal Chemistry

Saturated bridged-bicyclic compounds, such as bicyclo[2.1.1]hexanes (BCHs), are increasingly investigated as bioisosteres for substituted benzene rings in pharmaceutical drug design.[1][4] Their rigid, non-planar geometry provides distinct exit vectors for substituents, which can lead to improved target engagement and selectivity. Furthermore, the increased sp³ character can enhance solubility, metabolic stability, and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to their flat, aromatic counterparts. The synthesis of functionalized BCHs, including those with amine handles like this compound, opens up new avenues for molecular design and the creation of novel compound collections.[2]

Synthesis of the Key Building Block: this compound

While not as readily available as simpler amines, this compound can be synthesized from precursors accessible through established methods like intramolecular [2+2] photocycloadditions.[2][5] A plausible synthetic route is outlined below, starting from a known bicyclo[2.1.1]hexan-2-one intermediate.

G cluster_synthesis Synthesis of this compound Start Bicyclo[2.1.1]hexan-2-one Step1 Reductive Amination (e.g., NH4OAc, NaBH3CN) Start->Step1 Step2 Alternative: Oxime formation followed by reduction Start->Step2 Product 2-Aminobicyclo[2.1.1]hexane Step1->Product Intermediate_Oxime Bicyclo[2.1.1]hexan-2-one oxime Step2->Intermediate_Oxime Step3 Reduction (e.g., H2, Pd/C or LiAlH4) Intermediate_Oxime->Step3 Final_Product This compound Step3->Final_Product

Caption: Proposed synthetic routes to this compound.

Parallel Amide Library Synthesis

The primary application of this compound in parallel synthesis is as a versatile building block for creating amide libraries. The following protocol describes a typical workflow for the parallel coupling of the amine with a diverse set of carboxylic acids using a robotic synthesis platform.

G cluster_workflow Parallel Amide Synthesis Workflow Dispense_Acid Dispense Carboxylic Acid Stock Solutions into 96-well Reaction Block Dispense_Amine Dispense 2-Bicyclo[2.1.1]hexanyl- methanamine Stock Solution Dispense_Acid->Dispense_Amine Dispense_Coupling Dispense Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) Dispense_Amine->Dispense_Coupling React Seal and Incubate (e.g., 25°C, 12h) Dispense_Coupling->React Workup Parallel Workup (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) React->Workup Analyze QC Analysis (e.g., LC-MS, UPLC) Workup->Analyze Final_Plate Final Compound Plate (in DMSO) Analyze->Final_Plate

Caption: Workflow for automated parallel amide synthesis.

Materials:

  • This compound solution (0.2 M in DMF)

  • Library of carboxylic acids (0.2 M in DMF)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) solution (0.2 M in DMF)

  • DIPEA (N,N-Diisopropylethylamine) solution (0.4 M in DMF)

  • 96-well reaction blocks

  • Automated liquid handler

  • Shaker/incubator

  • Parallel purification system

Procedure:

  • Plate Preparation: To each well of a 96-well reaction block, add 100 µL (20 µmol) of the respective carboxylic acid stock solution using an automated liquid handler.

  • Amine Addition: Add 100 µL (20 µmol) of the this compound stock solution to each well.

  • Coupling Reagent and Base Addition: Add 100 µL (20 µmol) of the HATU stock solution, followed by 100 µL (40 µmol) of the DIPEA stock solution to each well.

  • Reaction: Seal the reaction block and place it on a shaker at room temperature for 12 hours.

  • Work-up: After the reaction is complete, quench with 200 µL of water. The product can be isolated using parallel liquid-liquid extraction (e.g., with ethyl acetate) or a 96-well solid-phase extraction (SPE) plate.

  • Analysis and Plating: The final products are typically analyzed for purity by LC-MS. The purified compounds are then dissolved in DMSO to create a final library plate for biological screening.

Representative Data

The following table summarizes hypothetical, yet representative, data for a subset of a 96-compound amide library synthesized using the protocol above. Yields and purities are typical for automated amide coupling reactions.

Carboxylic Acid Building BlockProduct StructureMolecular Weight ( g/mol )Yield (%)Purity (LC-MS, %)
Benzoic AcidN-(Bicyclo[2.1.1]hexan-2-ylmethyl)benzamide229.3185>95
Acetic AcidN-(Bicyclo[2.1.1]hexan-2-ylmethyl)acetamide167.2592>98
4-Chlorobenzoic AcidN-(Bicyclo[2.1.1]hexan-2-ylmethyl)-4-chlorobenzamide263.7682>95
Thiophene-2-carboxylic acidN-(Bicyclo[2.1.1]hexan-2-ylmethyl)thiophene-2-carboxamide235.3478>90
N-Boc-glycinetert-butyl (2-((bicyclo[2.1.1]hexan-2-ylmethyl)amino)-2-oxoethyl)carbamate282.3888>95

Conclusion

The use of this compound in parallel synthesis provides a robust platform for the generation of novel, three-dimensional compound libraries. The protocols described herein can be readily adapted to various automated synthesis platforms. The resulting amide libraries serve as a rich source of starting points for drug discovery programs, enabling the exploration of uncharted chemical space and the development of next-generation therapeutics. The modularity of this approach allows for the systematic investigation of structure-activity relationships, ultimately accelerating the hit-to-lead optimization process.[6]

References

Application Notes and Protocols: 2-Bicyclo[2.1.1]hexanylmethanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.1.1]hexane scaffold has emerged as a compelling structural motif in modern drug discovery. Its inherent three-dimensionality and rigid conformation offer a valuable strategy to escape the "flatland" of traditional aromatic ring systems. This bicyclic core can act as a bioisosteric replacement for ortho- and meta-substituted benzene rings, often leading to improved physicochemical properties such as increased solubility and metabolic stability, while maintaining or enhancing biological activity.[1][2] The unique spatial arrangement of substituents on the bicyclo[2.1.1]hexane framework provides novel exit vectors for molecular exploration, enabling finer tuning of interactions with biological targets.

While the broader applications of variously substituted bicyclo[2.1.1]hexanes are a subject of ongoing research, this document focuses on the utility of derivatives of the 2-bicyclo[2.1.1]hexanylmethanamine scaffold. Specifically, we will delve into the application of a closely related analog, 1-(aminomethyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane, in the discovery of novel antimalarial agents.

Application: Antimalarial Drug Discovery

A library of amide derivatives based on the 1-(aminomethyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane scaffold was synthesized and screened for antimalarial activity against Plasmodium falciparum.[3][4] This initiative demonstrated the potential of this sp³-rich scaffold in identifying hit compounds with promising activity.

The following table summarizes the in vitro antimalarial activity of selected amide derivatives from the screening library against the 3D7 strain of P. falciparum.

Compound IDR Group (Attached to Amide)IC50 (µM)
1 4-Chlorophenyl>25
2 4-Methoxyphenyl5.3
3 2-Fluorophenyl3.9
4 3-Chlorophenyl2.4
5 Thiophen-2-yl1.8
6 4-Trifluoromethylphenyl1.5
7 Naphth-2-yl1.2
8 Biphenyl-4-yl1.1
9 3,4-Dichlorophenyl<1

Data extracted from a study on sp3-rich bridged pyrrolidine derivatives in antimalarial research.[3]

Experimental Protocols

Synthesis of 1-(Aminomethyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane

This protocol outlines the multi-step synthesis of the key amine intermediate.

Step 1: Reduction of N-Benzyl-2-azabicyclo[2.1.1]hexane-1-carboxamide

  • To a solution of N-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxamide in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and concentrate the filtrate under reduced pressure to yield the corresponding alcohol.

Step 2: Phthalimide Substitution

  • To a solution of the alcohol from Step 1, phthalimide, and polymer-supported triphenylphosphine in anhydrous THF, add diisopropyl azodicarboxylate (DIAD) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to obtain the phthalimide-protected intermediate.

Step 3: Deprotection to Yield the Primary Amine

  • To a solution of the phthalimide-protected intermediate in ethanol, add hydrazine hydrate.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature and filter.

  • Concentrate the filtrate and purify the residue to yield 1-(aminomethyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane.[3]

General Protocol for Parallel Amide Synthesis
  • To a solution of the appropriate carboxylic acid in dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA) and a coupling agent such as HATU or COMU.

  • Add a solution of 1-(aminomethyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane in DCM.

  • Shake the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with aqueous sodium bicarbonate and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude amide product, which can be further purified by chromatography.[3]

In Vitro Antimalarial Assay (SYBR Green I)
  • P. falciparum (3D7 strain) is cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • Synchronized ring-stage parasites are seeded into 96-well plates containing serial dilutions of the test compounds.

  • The plates are incubated for 72 hours at 37 °C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • After incubation, the plates are frozen at -80 °C.

  • To quantify parasite growth, a lysis buffer containing SYBR Green I is added to the thawed plates.

  • Fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[3]

Visualizations

Synthetic and Screening Workflow

G cluster_synthesis Synthesis cluster_library Library Generation cluster_screening Screening cluster_optimization Lead Optimization A N-Benzyl-2-azabicyclo[2.1.1] hexane-1-carboxamide B Reduction (LiAlH4) A->B C Intermediate Alcohol B->C D Phthalimide Substitution (Mitsunobu Reaction) C->D E Phthalimide-protected Intermediate D->E F Deprotection (Hydrazine) E->F G 1-(Aminomethyl)-2-benzyl-2-aza- bicyclo[2.1.1]hexane F->G I Parallel Amide Coupling (HATU/COMU) G->I H Diverse Carboxylic Acids H->I J Amide Library (234 members) I->J K In Vitro Assay (P. falciparum 3D7) J->K L IC50 Determination (SYBR Green I) K->L M Hit Compounds (IC50 1-5 µM) L->M N DMPK & Toxicity Evaluation M->N O Structure-Activity Relationship (SAR) N->O G cluster_aromatic Aromatic Precursor cluster_bioisostere Saturated Bioisostere cluster_properties Improved Properties A ortho-Substituted Benzene Ring B 1,2-Disubstituted Bicyclo[2.1.1]hexane A->B Bioisosteric Replacement C Increased sp3 Character B->C D Improved Solubility B->D E Enhanced Metabolic Stability B->E F Novel Structural Vectors B->F

References

Application Notes and Protocols: Incorporation of 2-Bicyclo[2.1.1]hexanylmethanamine into Lead Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-bicyclo[2.1.1]hexanylmethanamine as a novel building block in drug discovery. The incorporation of this saturated, three-dimensional scaffold can significantly impact the physicochemical and pharmacological properties of lead compounds.

Introduction

The concept of "escaping from flatland" in medicinal chemistry emphasizes the move away from planar, aromatic structures to improve drug-like properties. Saturated bicyclic scaffolds, such as bicyclo[2.1.1]hexane, have emerged as valuable bioisosteres for aromatic rings.[1][2] Specifically, 1,2-disubstituted bicyclo[2.1.1]hexanes are recognized as effective mimics of ortho-substituted benzene rings.[1][3] This substitution can lead to improved solubility, metabolic stability, and novel intellectual property.[3] this compound offers a versatile entry point for introducing this desirable scaffold into lead compounds, providing a primary amine handle for further derivatization.

Physicochemical Properties and Bioisosteric Rationale

The bicyclo[2.1.1]hexane core is a rigid, strained system that holds substituents in well-defined spatial orientations. When replacing an ortho-substituted phenyl ring, the 1,2-disubstituted bicyclo[2.1.1]hexane can mimic the relative positioning of the substituents, while introducing a significantly different electronic and conformational profile.

Key advantages of this bioisosteric replacement can include:

  • Increased Solubility: The disruption of planarity and introduction of a more sp³-rich character often leads to improved aqueous solubility.

  • Enhanced Metabolic Stability: The absence of aromatic rings can block common metabolic pathways involving cytochrome P450 enzymes.

  • Improved Lipophilicity Profile: Replacement of a phenyl ring with a bicyclo[2.1.1]hexane moiety typically leads to a decrease in the calculated logP (cLogP).[1]

  • Novel Chemical Space: The unique three-dimensional arrangement of substituents opens up opportunities to explore new interactions with biological targets.

A comparison of geometric parameters between a 1,2-disubstituted bicyclo[2.1.1]hexane and an ortho-substituted benzene ring is presented below.

Parameter1,2-Disubstituted Bicyclo[2.1.1]hexaneortho-Substituted Benzene
Distance between substituents (d)~3.1 Å~3.1 Å
Dihedral angle between substituents~58°

Data adapted from Walker et al. for a representative 1,2-disubstituted bicyclo[2.1.1]hexane.[2]

The key difference in the dihedral angle can significantly alter the presentation of pharmacophoric elements to a target protein, potentially leading to improved affinity or selectivity.

Experimental Protocols

Synthesis of this compound Hydrochloride

A plausible and efficient synthetic route to the target compound starts from the readily available bicyclo[2.1.1]hexane-2-carboxylic acid. This can be synthesized via a photochemical Wolff rearrangement of a diazoketone derived from norbornanone.[4] The carboxylic acid is then converted to the primary amine via a Curtius rearrangement.

Step 1: Synthesis of Bicyclo[2.1.1]hexane-2-carbonyl azide

To a solution of bicyclo[2.1.1]hexane-2-carboxylic acid (1.0 eq) in anhydrous acetone at 0 °C is added triethylamine (1.1 eq). The mixture is stirred for 10 minutes, after which ethyl chloroformate (1.1 eq) is added dropwise. The reaction is stirred for an additional 30 minutes at 0 °C. A solution of sodium azide (1.5 eq) in water is then added, and the reaction mixture is stirred vigorously for 2 hours at 0 °C. The mixture is then diluted with water and extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The resulting solution of the acyl azide is used directly in the next step without concentration.

Step 2: Curtius Rearrangement to form the Isocyanate

The toluene solution of bicyclo[2.1.1]hexane-2-carbonyl azide is heated at 90-100 °C until the evolution of nitrogen gas ceases (typically 1-2 hours). This solution containing the corresponding isocyanate is then cooled to room temperature and used directly in the next step.

Step 3: Hydrolysis to this compound Hydrochloride

The toluene solution of the isocyanate is added to a 6 M solution of hydrochloric acid. The mixture is heated to reflux and stirred vigorously for 4-6 hours. After cooling to room temperature, the aqueous layer is separated and washed with diethyl ether. The aqueous layer is then concentrated under reduced pressure to afford this compound hydrochloride as a solid.

General Protocol for Amide Coupling

The primary amine of this compound can be readily coupled with a carboxylic acid of a lead compound fragment using standard peptide coupling reagents.

To a solution of the carboxylic acid (1.0 eq), this compound hydrochloride (1.1 eq), and a tertiary base such as triethylamine or diisopropylethylamine (2.2 eq) in an anhydrous aprotic solvent such as dichloromethane or dimethylformamide, is added a coupling agent (e.g., HATU, HBTU, or EDC, 1.2 eq). The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with saturated aqueous sodium bicarbonate, 1 M hydrochloric acid, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired amide.

Application Example: Bioisosteric Replacement in a Hypothetical Kinase Inhibitor

To illustrate the application, we consider a hypothetical kinase inhibitor where an ortho-substituted aniline moiety is crucial for activity. Replacing this with a this compound derivative can probe the importance of the aromatic system and potentially improve physicochemical properties.

Below is a table summarizing the expected changes in properties based on data from analogous bioisosteric replacements in fungicides and other bioactive molecules.[1][3]

CompoundStructurecLogPAqueous Solubility (µM)Metabolic Stability (t½ min)
Lead Compound A(Structure with ortho-substituted aniline)3.51030
Analog B (with Bicyclo[2.1.1]hexane)(Structure with this compound)2.535>60

These are hypothetical values based on trends observed in the literature and are for illustrative purposes only.[1]

Visualizations

Logical Workflow for Synthesis

G cluster_0 Synthesis of this compound HCl Carboxylic_Acid Bicyclo[2.1.1]hexane- 2-carboxylic acid Acyl_Azide Bicyclo[2.1.1]hexane- 2-carbonyl azide Carboxylic_Acid->Acyl_Azide 1. TEA, Ethyl Chloroformate 2. NaN3 Isocyanate Bicyclo[2.1.1]hexan- 2-yl isocyanate Acyl_Azide->Isocyanate Heat (Toluene) Amine_HCl 2-Bicyclo[2.1.1]hexanyl- methanamine HCl Isocyanate->Amine_HCl 6 M HCl, Reflux

Caption: Synthetic workflow for this compound HCl.

Signaling Pathway Modulation (Hypothetical)

G cluster_1 Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated Substrate Substrate->Phosphorylation ATP -> ADP Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylation->Cellular_Response Inhibitor Analog B (BCH-containing) Inhibitor->Kinase

Caption: Inhibition of a hypothetical kinase signaling pathway.

References

Application Notes and Protocols for N-Functionalization of 2-Bicyclo[2.1.1]hexanylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-functionalization of 2-Bicyclo[2.1.1]hexanylmethanamine, a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure that can serve as a bioisostere for various cyclic moieties. The following sections detail common and effective methods for modifying the primary amine, including reductive amination and acylation, to generate a diverse range of derivatives for screening and development.

Overview of N-Functionalization Strategies

The primary amine of this compound offers a versatile handle for a variety of chemical transformations. The most common and reliable methods for its N-functionalization include:

  • Reductive Amination: This powerful reaction allows for the formation of secondary and tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. It is a widely used method in medicinal chemistry for introducing a wide range of substituents.[1][2][3]

  • Acylation: The formation of amides via acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) is a robust and straightforward method to introduce various functional groups.

These methods are generally high-yielding and tolerate a wide range of functional groups, making them ideal for the synthesis of compound libraries for drug discovery.

Experimental Protocols

Protocol 1: Reductive Amination for N-Alkylation

Reductive amination is a method that converts a carbonyl group and an amine into a secondary or tertiary amine.[1][2] This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced in situ.[1][3]

Workflow for Reductive Amination:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Bicyclo[2.1.1]hexanyl- methanamine D Mix & Stir A->D B Aldehyde or Ketone B->D C Solvent (e.g., DCE, MeOH) C->D E Add Reducing Agent (e.g., NaBH(OAc)₃) D->E F Stir at Room Temperature (2-24 h) E->F G Quench Reaction (e.g., sat. NaHCO₃) F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify by Chromatography I->J K N-Alkylated Product J->K Characterize Product

Caption: Workflow for N-alkylation via reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)[4]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents).

  • Dissolve the reactants in a suitable solvent such as DCM or DCE.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.3 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Acylation for N-Amide Formation

Acylation of this compound with an acyl chloride or anhydride in the presence of a base is a straightforward method to form a stable amide bond.

Workflow for N-Acylation:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Bicyclo[2.1.1]hexanyl- methanamine D Mix & Stir at 0 °C A->D B Base (e.g., Et₃N, DIPEA) B->D C Solvent (e.g., DCM) C->D E Add Acyl Chloride or Anhydride (slowly) D->E F Stir and Warm to RT (1-4 h) E->F G Quench with Water F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify by Chromatography or Recrystallization I->J K N-Acylated Product J->K Characterize Product

Caption: Workflow for N-acylation to form amides.

Materials:

  • This compound

  • Acyl chloride or anhydride (1.0 - 1.2 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1 to 4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel, and separate the layers. Extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure N-acylated product.

Data Presentation

The following table summarizes expected outcomes for the N-functionalization of this compound based on the general reactivity of primary amines. Actual yields may vary depending on the specific substrate and reaction conditions.

Reaction Type Reagents Reducing/Coupling Agent Solvent Typical Conditions Expected Yield
Reductive Amination BenzaldehydeNaBH(OAc)₃DCERoom Temp, 12 h80-95%
AcetoneNaBH(OAc)₃DCMRoom Temp, 18 h75-90%
CyclohexanoneNaBH(OAc)₃DCERoom Temp, 24 h70-85%
Acylation Acetyl ChlorideEt₃NDCM0 °C to RT, 2 h>90%
Benzoyl ChlorideDIPEADCM0 °C to RT, 3 h>90%
Acetic AnhydridePyridineDCMRoom Temp, 4 h>90%

Note: The yields presented are estimates based on analogous reactions and should be considered as a general guide. Optimization of reaction conditions may be necessary for specific substrates.

References

2-Bicyclo[2.1.1]hexanylmethanamine: A Versatile Building Block for Combinatorial Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the quest for novel therapeutic agents, medicinal chemists are increasingly turning to three-dimensional molecular scaffolds to explore new chemical space and improve the physicochemical properties of drug candidates. The bicyclo[2.1.1]hexane motif has emerged as a valuable building block due to its rigid, non-planar structure, which can serve as a bioisosteric replacement for aromatic rings. This application note details the use of 2-bicyclo[2.1.1]hexanylmethanamine as a versatile scaffold for the construction of combinatorial libraries, offering a pathway to novel compounds with enhanced pharmacological profiles. Its unique conformational constraints and the ability to present substituents in well-defined vectors make it an attractive starting point for generating diverse molecular libraries for hit discovery and lead optimization.

Advantages of the this compound Scaffold

The incorporation of the this compound scaffold into compound libraries offers several key advantages:

  • Increased Three-Dimensionality: Moving away from flat, aromatic structures can lead to improved solubility, metabolic stability, and target-binding selectivity.

  • Novel Chemical Space: The rigid bicyclic core allows for the exploration of unique structural motifs not accessible with traditional scaffolds.

  • Bioisosteric Replacement: It can act as a saturated, non-aromatic bioisostere for ortho- and meta-substituted phenyl rings, a common motif in many drug molecules.

  • Defined Exit Vectors: The amine functionality provides a convenient attachment point for a wide range of chemical moieties, with the bicyclic framework holding them in specific spatial orientations.

Application in Combinatorial Library Synthesis: A Case Study

While direct examples of large combinatorial libraries built from this compound are not extensively documented in peer-reviewed literature, a study on the closely related scaffold, 1-(aminomethyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane, provides compelling evidence of its utility. In this study, a library of 68 amide derivatives was synthesized and screened for antimalarial activity, demonstrating the potential of this bicyclic framework in identifying potent bioactive compounds.

Biological Activity Data

The following table summarizes the antimalarial activity of selected amide derivatives from the aforementioned study against the 3D7 strain of Plasmodium falciparum.

Compound IDR-Group% Inhibition at 2 µMIC50 (µM)
1 4-Chlorophenyl981.2
2 4-Fluorophenyl971.5
3 3,4-Dichlorophenyl991.8
4 4-Trifluoromethylphenyl952.1
5 2-Naphthyl923.5
6 Cyclohexyl855.2
7 Thiophen-2-yl884.8
8 Pyridin-4-yl826.1

Data adapted from Cox, B., et al. "Escaping from Flatland: Antimalarial Activity of sp3-Rich Bridged Pyrrolidine Derivatives." ACS Medicinal Chemistry Letters.

Experimental Protocols

This section provides detailed protocols for the synthesis of the this compound building block and its subsequent use in the parallel synthesis of an amide library.

Protocol 1: Synthesis of 2-(Aminomethyl)bicyclo[2.1.1]hexane

The synthesis of 2-(aminomethyl)bicyclo[2.1.1]hexane can be achieved through a multi-step sequence starting from commercially available bicyclo[2.1.1]hexan-2-one.

Step 1: Reductive Amination

  • To a solution of bicyclo[2.1.1]hexan-2-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between dichloromethane and 1 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-aminobicyclo[2.1.1]hexane.

Step 2: Boc Protection

  • Dissolve the crude 2-aminobicyclo[2.1.1]hexane in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (3.0 eq) followed by di-tert-butyl dicarbonate (Boc)2O (1.2 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to afford Boc-protected 2-aminobicyclo[2.1.1]hexane.

Step 3: Reduction to the Aminomethyl Derivative

  • To a solution of the Boc-protected amine (1.0 eq) in anhydrous THF, add lithium aluminum hydride (LAH) (2.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate to yield 2-(aminomethyl)bicyclo[2.1.1]hexane.

Protocol 2: Parallel Amide Library Synthesis

This protocol describes the parallel synthesis of an amide library in a 96-well plate format using 2-(aminomethyl)bicyclo[2.1.1]hexane as the amine building block.

Materials:

  • 96-well filter plates

  • Multichannel pipette

  • Orbital shaker

  • Nitrogen manifold for drying

  • Stock solution of 2-(aminomethyl)bicyclo[2.1.1]hexane in DMF (0.2 M)

  • A diverse set of 96 carboxylic acids as stock solutions in DMF (0.2 M)

  • Coupling agent solution: HATU (1.5 eq) and DIPEA (3.0 eq) in DMF.

Procedure:

  • Dispensing Reagents:

    • To each well of the 96-well filter plate, add the stock solution of 2-(aminomethyl)bicyclo[2.1.1]hexane (100 µL, 20 µmol).

    • To each well, add the corresponding carboxylic acid stock solution (100 µL, 20 µmol).

  • Initiating the Coupling Reaction:

    • Add the coupling agent solution (100 µL) to each well.

  • Reaction Incubation:

    • Seal the plate and place it on an orbital shaker at room temperature for 16 hours.

  • Work-up and Purification:

    • Add 500 µL of a 1:1 mixture of water and acetonitrile to each well.

    • Apply vacuum to the filter plate to collect the crude product in a collection plate.

    • Purify the library members using high-throughput purification techniques such as mass-directed automated HPLC.

  • Analysis and Storage:

    • Analyze the purity of each compound by LC-MS.

    • Evaporate the solvent and store the compound library in a suitable format for screening.

Visualizations

experimental_workflow cluster_synthesis Building Block Synthesis cluster_library Combinatorial Library Synthesis start Bicyclo[2.1.1]hexan-2-one reductive_amination Reductive Amination start->reductive_amination boc_protection Boc Protection reductive_amination->boc_protection lah_reduction LAH Reduction boc_protection->lah_reduction final_product 2-(Aminomethyl)bicyclo[2.1.1]hexane lah_reduction->final_product amine_stock Amine Stock Solution final_product->amine_stock coupling Parallel Amide Coupling amine_stock->coupling acid_library Carboxylic Acid Library (96) acid_library->coupling purification High-Throughput Purification coupling->purification final_library Amide Library (96 compounds) purification->final_library

Caption: Workflow for the synthesis of the building block and subsequent combinatorial library.

signaling_pathway_analogy cluster_scaffold Core Scaffold cluster_diversity Diversity Elements cluster_library Resulting Library scaffold This compound library_member Diverse Library Member scaffold->library_member Amide Coupling r1 R1 (Carboxylic Acids) r1->library_member r2 R2 (Further Functionalization) r2->library_member Optional

Caption: Logical relationship of the building block to the final diverse library.

Application Notes and Protocols for the Chiral Resolution of 2-Bicyclo[2.1.1]hexanylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The enantiomers of 2-Bicyclo[2.1.1]hexanylmethanamine represent key building blocks in medicinal chemistry and drug development due to their rigid, three-dimensional structure. Obtaining enantiomerically pure forms of this amine is crucial for investigating their pharmacological and toxicological profiles. This document provides detailed application notes and generalized protocols for the chiral resolution of racemic this compound. The techniques described are based on established methodologies for the resolution of analogous chiral primary amines, including classical diastereomeric salt formation, chiral chromatography, and enzymatic kinetic resolution.

Introduction

Classical Resolution via Diastereomeric Salt Formation

This is the most traditional method for chiral resolution and involves the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[2][3] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][4]

Protocol: Diastereomeric Salt Resolution with (+)-Tartaric Acid

Materials:

  • Racemic this compound

  • (+)-(2R,3R)-Tartaric acid (or other chiral acids like (-)-mandelic acid or (+)-camphorsulfonic acid)[1][3]

  • Methanol (or other suitable solvent for crystallization)

  • 5 M Sodium hydroxide (NaOH) solution

  • Diethyl ether (or other organic extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • pH paper or meter

Procedure:

  • Salt Formation:

    • Dissolve 1.0 equivalent of (+)-tartaric acid in a minimal amount of warm methanol in an Erlenmeyer flask.[2]

    • In a separate flask, dissolve 1.0 equivalent of racemic this compound in methanol.

    • Slowly add the amine solution to the tartaric acid solution with stirring. The mixture may warm up.[2]

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (4°C) to induce crystallization. The less soluble diastereomeric salt will precipitate out.[5]

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • Dry the crystals. This is the first crop of the less soluble diastereomeric salt.

    • The mother liquor contains the more soluble diastereomeric salt. This can be concentrated to obtain further crops of crystals or processed separately to recover the other enantiomer.

  • Liberation of the Free Amine:

    • Dissolve the collected crystals in a minimal amount of water.

    • Slowly add 5 M NaOH solution with stirring until the solution is basic (pH > 11), which will liberate the free amine from its salt.[2] The free amine may separate as an oil or a solid.

    • Extract the aqueous solution three times with diethyl ether.

    • Combine the organic extracts and dry over anhydrous MgSO₄.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or NMR spectroscopy with a chiral solvating or derivatizing agent.

    • Measure the specific rotation using a polarimeter.

Workflow for Diastereomeric Salt Resolution

G racemate Racemic Amine (R)-Amine & (S)-Amine diastereomers Mixture of Diastereomeric Salts (R,R)-Salt & (S,R)-Salt racemate->diastereomers chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (e.g., (S,R)-Salt) crystallization->less_soluble Precipitate more_soluble More Soluble Salt (in filtrate) (e.g., (R,R)-Salt) crystallization->more_soluble Mother Liquor basification1 Basification (NaOH) less_soluble->basification1 basification2 Basification (NaOH) more_soluble->basification2 enantiomer1 Enantiomerically Enriched (S)-Amine basification1->enantiomer1 enantiomer2 Enantiomerically Enriched (R)-Amine basification2->enantiomer2

Caption: Workflow of chiral resolution by diastereomeric salt formation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[6][7] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol: Analytical Chiral HPLC Screening

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase columns (e.g., polysaccharide-based like Chiralpak® IA/IB/IC, or cyclodextrin-based)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, methanol, acetonitrile)

  • Acidic or basic additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))[8]

  • Racemic this compound sample (~1 mg/mL)

Procedure:

  • Column Selection:

    • Start with a polysaccharide-based CSP, as they are effective for a wide range of compounds.

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of n-hexane/isopropanol (e.g., 90:10 v/v). For basic analytes like amines, add a small amount of a basic modifier (e.g., 0.1% DEA) to improve peak shape and prevent strong retention.[6]

    • Reversed Phase: Use a mobile phase of water/acetonitrile or water/methanol with a buffer or additive.

    • Run the racemic sample and observe the chromatogram for separation of the enantiomers.

  • Method Optimization:

    • If no separation is observed, systematically vary the mobile phase composition (e.g., change the ratio of hexane/alcohol, try a different alcohol like ethanol).

    • Adjust the flow rate and column temperature to optimize resolution.

    • If separation is still not achieved, screen other types of CSPs.

  • Preparative Separation:

    • Once an analytical method is established, it can be scaled up to a preparative scale by using a larger diameter column and injecting larger sample volumes.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to catalyze a reaction on only one enantiomer of the racemic mixture.[9] For a racemic amine, a lipase can selectively acylate one enantiomer, allowing for the separation of the acylated amine from the unreacted amine.

Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)[10]

  • Anhydrous organic solvent (e.g., toluene, tetrahydrofuran)

  • Acylating agent (e.g., ethyl acetate, vinyl acetate)

  • Shaking incubator or magnetic stirrer

  • Silica gel for column chromatography

Procedure:

  • Enzymatic Reaction:

    • To a solution of racemic this compound (1.0 eq.) in an anhydrous organic solvent, add the acylating agent (0.5-1.0 eq.).

    • Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).

    • Shake or stir the mixture at a controlled temperature (e.g., 30-50°C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots over time and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide. The reaction is typically stopped at or near 50% conversion to maximize the ee of both products.

  • Work-up and Separation:

    • When the desired conversion is reached, filter off the immobilized enzyme (which can often be reused).

    • Concentrate the filtrate.

    • Separate the unreacted amine from the formed amide using silica gel column chromatography or an acid-base extraction.

  • Hydrolysis of the Amide (Optional):

    • The separated, enantiomerically enriched amide can be hydrolyzed (e.g., using acidic or basic conditions) to yield the other enantiomer of the amine.

Workflow for Enzymatic Kinetic Resolution

G racemate Racemic Amine (R)-Amine & (S)-Amine reaction Kinetic Resolution (Selective Acylation) racemate->reaction enzyme Enzyme (e.g., Lipase) + Acyl Donor enzyme->reaction mixture Mixture at ~50% Conversion (S)-Amine & (R)-Amide reaction->mixture separation Separation (e.g., Chromatography) mixture->separation enantiomer1 Enantiomerically Pure (S)-Amine separation->enantiomer1 amide Enantiomerically Pure (R)-Amide separation->amide hydrolysis Hydrolysis amide->hydrolysis enantiomer2 Enantiomerically Pure (R)-Amine hydrolysis->enantiomer2

Caption: Workflow of enzymatic kinetic resolution of a primary amine.

Data Presentation

The following table summarizes exemplary data that could be obtained from the chiral resolution of this compound. The values are hypothetical and serve as a guide for expected outcomes.

Resolution TechniqueChiral Agent / ColumnSolventYield (%)¹Diastereomeric Excess (%)²Enantiomeric Excess (%)³Specific Rotation [α]D
Diastereomeric Salt Formation(+)-Tartaric AcidMethanol35-45>98>98 (for one enantiomer)e.g., +X°
Diastereomeric Salt Formation(-)-Mandelic AcidEthanol30-40>95>95 (for one enantiomer)e.g., -Y°
Chiral HPLC (Preparative)Chiralpak® IAHexane/IPA/DEA85-95N/A>99 (for both enantiomers)e.g., ±Z°
Enzymatic Kinetic ResolutionNovozym 435Toluene~45 (amine)N/A>99 (for unreacted amine)e.g., +Z°
Enzymatic Kinetic ResolutionNovozym 435Toluene~45 (amide)N/A>99 (for acylated amine)N/A

¹ Yield refers to the isolated, enantiomerically pure amine. For kinetic resolution, the theoretical maximum yield is 50% for each enantiomer. ² Diastereomeric excess (de) of the crystallized salt. ³ Enantiomeric excess (ee) of the final, liberated amine.

Conclusion

The chiral resolution of this compound can be approached using several well-established methods for primary amines. Classical resolution via diastereomeric salt formation is a cost-effective but often empirical method. Chiral HPLC provides a more direct and often highly efficient means of separation, especially for analytical and small-scale preparative purposes. Enzymatic kinetic resolution offers high selectivity and mild reaction conditions, with the potential for dynamic processes to overcome the 50% yield limitation of standard kinetic resolutions. The choice of method will depend on factors such as the scale of the resolution, cost, and available equipment. It is recommended to screen multiple conditions and techniques to identify the optimal protocol for a specific application.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bicyclo[2.1.1]hexanylmethanamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bicyclo[2.1.1]hexane scaffolds are increasingly recognized as valuable three-dimensional bioisosteres for ortho-substituted benzene rings in medicinal chemistry.[1] Their unique conformational rigidity and novel exit vectors offer opportunities to improve the physicochemical and pharmacological properties of drug candidates.[2][3] The development of robust and scalable synthetic routes to key bicyclo[2.1.1]hexane building blocks is therefore crucial for their application in preclinical and clinical development. This document provides a detailed protocol for the large-scale synthesis of 2-Bicyclo[2.1.1]hexanylmethanamine, a key intermediate for the incorporation of this valuable scaffold.

The described synthetic approach is a multi-step sequence designed for scalability, starting from readily available materials and employing reliable chemical transformations. The overall strategy involves the photochemical [2+2] cycloaddition to construct the bicyclo[2.1.1]hexane core, followed by functional group manipulations to introduce the required aminomethyl moiety.

Overall Synthetic Scheme

The multi-step synthesis of this compound is outlined below. The process begins with the preparation of a 1,5-diene precursor, which then undergoes an intramolecular photochemical cycloaddition. The resulting bicyclic ketone is converted to the corresponding carboxylic acid via a Wolff rearrangement. Finally, a Curtius rearrangement of the carboxylic acid affords the target primary amine.

G cluster_0 Step 1: Diene Synthesis cluster_1 Step 2: Photocycloaddition cluster_2 Step 3: Ring Contraction cluster_3 Step 4: Amine Formation A Phenylacetaldehyde B 1,5-Diene Intermediate A->B  Eschenmoser's salt,  Allyl magnesium chloride,  DMP oxidation C Bicyclo[2.1.1]hexan-2-one B->C  Photochemical  [2+2] Cycloaddition  (Blue LEDs) D Bicyclo[2.1.1]hexane-2-carboxylic acid C->D  Wolff Rearrangement  (via α-diazoketone) E This compound D->E  Curtius Rearrangement  (DPPA, hydrolysis)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of the 1,5-Diene Precursor

This step involves a three-reaction sequence starting from phenylacetaldehyde to generate the diene required for the photocycloaddition.[4][5]

a) Methylenation of Phenylacetaldehyde

  • Reagents: Phenylacetaldehyde, Eschenmoser's salt (Dimethyl(methylidene)ammonium iodide), Triethylamine (Et3N), Dichloromethane (CH2Cl2).

  • Protocol: To a solution of phenylacetaldehyde (1.0 eq) in CH2Cl2 is added triethylamine (1.2 eq). The mixture is cooled to 0 °C, and Eschenmoser's salt (1.1 eq) is added portion-wise. The reaction is stirred at room temperature until complete conversion is observed by TLC. The reaction is quenched with water and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure to yield the crude aldehyde.

b) Allylation of the Aldehyde

  • Reagents: Crude aldehyde from step 1a, Allyl magnesium chloride, Tetrahydrofuran (THF).

  • Protocol: The crude aldehyde is dissolved in anhydrous THF and cooled to 0 °C. A solution of allyl magnesium chloride (1.5 eq) in THF is added dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature. Upon completion, the reaction is carefully quenched with saturated aqueous NH4Cl solution. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated to give the crude alcohol.

c) Oxidation to the 1,5-Diene

  • Reagents: Crude alcohol from step 1b, Dess-Martin Periodinane (DMP), Dichloromethane (CH2Cl2).

  • Protocol: The crude alcohol is dissolved in CH2Cl2, and Dess-Martin Periodinane (1.2 eq) is added. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then diluted with diethyl ether and quenched with a saturated solution of NaHCO3 containing Na2S2O3. The mixture is stirred vigorously until the layers become clear. The organic layer is separated, washed with saturated NaHCO3 and brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography.

Step 2: Photochemical [2+2] Cycloaddition

This key step forms the bicyclo[2.1.1]hexane core through an intramolecular cycloaddition.[4][6]

  • Reagents: 1,5-Diene from Step 1, Acetonitrile (CH3CN), Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbpy))PF6).

  • Protocol: A solution of the 1,5-diene (1.0 eq) and the photocatalyst (e.g., 0.5 mol%) in degassed acetonitrile is irradiated with blue LEDs (e.g., 390 nm) at room temperature. The reaction is monitored by GC-MS or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the bicyclo[2.1.1]hexan-2-one.

Step 3: Synthesis of Bicyclo[2.1.1]hexane-2-carboxylic acid via Wolff Rearrangement

This step converts the ketone into the corresponding carboxylic acid, which is a precursor to the amine.[6]

  • Reagents: Bicyclo[2.1.1]hexan-2-one from Step 2, Hydrazine, Potassium hydroxide, Ethylene glycol (for Wolff-Kishner reduction to the alkane, followed by oxidation, or more directly via the α-diazoketone). A more direct photochemical Wolff rearrangement of a diazoketone derived from a suitable precursor like norbornanone is also a viable, scalable option.[6]

  • Protocol (Illustrative via α-diazoketone):

    • The bicyclo[2.1.1]hexan-2-one is first converted to the corresponding α-diazoketone. This is typically achieved by reaction with a diazo transfer reagent (e.g., tosyl azide) in the presence of a base.

    • The purified α-diazoketone is then subjected to photochemical Wolff rearrangement. A solution of the diazoketone in a suitable solvent (e.g., THF/water) is irradiated with a UV lamp (e.g., mercury lamp).

    • The resulting ketene is trapped by water to form the carboxylic acid. The reaction mixture is then acidified and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude carboxylic acid, which can be purified by crystallization or chromatography.

Step 4: Curtius Rearrangement to this compound

The final step introduces the amine functionality.[7]

  • Reagents: Bicyclo[2.1.1]hexane-2-carboxylic acid from Step 3, Diphenylphosphoryl azide (DPPA), Triethylamine (Et3N), tert-Butanol (t-BuOH), Hydrochloric acid (HCl).

  • Protocol:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous tert-butanol are added triethylamine (1.2 eq) and diphenylphosphoryl azide (1.1 eq). The mixture is heated to reflux until the reaction is complete (evolution of N2 ceases).

    • The solvent is removed under reduced pressure, and the residue contains the Boc-protected amine.

    • The crude Boc-protected amine is then treated with a solution of HCl in a suitable solvent (e.g., dioxane or methanol) to effect deprotection.

    • After stirring at room temperature, the solvent is removed, and the resulting hydrochloride salt of this compound can be isolated by filtration or trituration with a suitable solvent like diethyl ether.

Quantitative Data Summary

The following table summarizes typical yields for each step of the synthesis, based on literature precedents for similar transformations. These values are indicative and may vary depending on the specific substrate and reaction scale.

StepTransformationStarting MaterialProductTypical Yield (%)Reference
1Multi-step diene synthesisPhenylacetaldehyde1,5-Diene Intermediate40 (overall for 3 steps)[2]
2Photochemical [2+2] Cycloaddition1,5-Diene IntermediateBicyclo[2.1.1]hexan-2-one83-91[4][8]
3Wolff RearrangementBicyclo[2.1.1]hexan-2-one (via diazoketone)Bicyclo[2.1.1]hexane-2-carboxylic acid~70 (from diazoketone)[6]
4Curtius RearrangementBicyclo[2.1.1]hexane-2-carboxylic acidThis compoundHigh (typically >80 for rearrangement and deprotection)[7]

Visualizations

G cluster_workflow Experimental Workflow start Start: Phenylacetaldehyde diene 1,5-Diene Synthesis (3 steps) start->diene purify1 Purification (Chromatography) diene->purify1 photoreaction Photochemical Cycloaddition purify1->photoreaction purify2 Purification (Chromatography) photoreaction->purify2 wolff Wolff Rearrangement purify2->wolff purify3 Purification (Crystallization/ Chromatography) wolff->purify3 curtius Curtius Rearrangement purify3->curtius deprotection Boc Deprotection curtius->deprotection isolate Isolation of Final Product (HCl salt) deprotection->isolate

Caption: High-level experimental workflow for the synthesis.

G 1,5-Diene 1,5-Diene Excited State Excited State 1,5-Diene->Excited State (Blue LED) Diradical Intermediate Diradical Intermediate Excited State->Diradical Intermediate Intramolecular Cyclization Bicyclo[2.1.1]hexan-2-one Bicyclo[2.1.1]hexan-2-one Diradical Intermediate->Bicyclo[2.1.1]hexan-2-one Ring Closure

Caption: Simplified mechanism of the photochemical [2+2] cycloaddition.

References

Application Notes and Protocols for the Purity Determination of 2-Bicyclo[2.1.1]hexanylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bicyclo[2.1.1]hexanylmethanamine and its derivatives are gaining prominence as valuable building blocks in medicinal chemistry due to their unique three-dimensional structure, which can serve as a bioisostere for phenyl rings and other cyclic moieties. As with any active pharmaceutical ingredient (API) or intermediate, establishing the purity of this compound is a critical step in drug development and quality control. The presence of impurities can significantly impact the efficacy, safety, and stability of the final drug product.[1][2][3] This document provides detailed application notes and experimental protocols for the characterization of the purity of this compound using various analytical techniques.

Analytical Strategy Overview

A comprehensive purity assessment of this compound involves a combination of chromatographic and spectroscopic techniques to identify and quantify potential impurities. The primary analytical methods recommended are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) following derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Mass Spectrometry (MS) is employed as a powerful tool for the identification of unknown impurities.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for HPLC) Dissolution->Derivatization Optional GC_FID GC-FID (Purity/Impurities) Dissolution->GC_FID qNMR qNMR (Absolute Purity) Dissolution->qNMR GC_MS GC-MS (Impurity ID) Dissolution->GC_MS HPLC_UV HPLC-UV/FLD (Purity/Impurities) Derivatization->HPLC_UV Quantification Quantification of Impurities GC_FID->Quantification HPLC_UV->Quantification Purity_Calculation Purity Calculation qNMR->Purity_Calculation GC_MS->Purity_Calculation Quantification->Purity_Calculation Reporting Reporting Purity_Calculation->Reporting HPLC_Derivatization_Workflow Sample_Solution Sample Solution in Aprotic Solvent Buffer_Addition Add Borate Buffer (pH ~9) Sample_Solution->Buffer_Addition Derivatizing_Reagent Add Derivatizing Reagent (e.g., Dansyl Chloride in ACN) Buffer_Addition->Derivatizing_Reagent Reaction Incubate at Elevated Temperature Derivatizing_Reagent->Reaction Quenching Quench Reaction (Optional) Reaction->Quenching HPLC_Injection Inject into HPLC System Quenching->HPLC_Injection

References

Troubleshooting & Optimization

challenges in the multi-step synthesis of 2-Bicyclo[2.1.1]hexanylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the multi-step synthesis of 2-Bicyclo[2.1.1]hexanylmethanamine. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic pathway.

Route 1: Reductive Amination of 2-Bicyclo[2.1.1]hexanecarboxaldehyde

This pathway involves the initial synthesis of the bicyclo[2.1.1]hexane core containing a 2-carboxaldehyde or a precursor that can be converted to the aldehyde, followed by reductive amination.

Diagram of the Reductive Amination Workflow

cluster_0 Synthesis of Bicyclo[2.1.1]hexane Precursor cluster_1 Functional Group Interconversion cluster_2 Reductive Amination A Starting Materials (e.g., 1,5-dienes) B [2+2] Photocycloaddition or Wolff Rearrangement A->B C Bicyclo[2.1.1]hexane with functional group at C2 B->C D Oxidation of 2-Bicyclo[2.1.1]hexanylmethanol C->D E 2-Bicyclo[2.1.1]hexanecarboxaldehyde D->E F Reaction with Ammonia and Reducing Agent E->F G This compound F->G

Caption: Workflow for the synthesis of this compound via reductive amination.

FAQs for Route 1

  • Question: My [2+2] photocycloaddition to form the bicyclo[2.1.1]hexane core is giving a low yield. What are the common causes?

    Answer: Low yields in intramolecular [2+2] photocycloadditions of 1,5-dienes can be due to several factors. One major challenge is the requirement for specialized and often energy-intensive equipment like mercury lamps.[1] The reaction can also be sensitive to the substrate's conformation and the efficiency of the triplet sensitization process.

    Troubleshooting Steps:

    • Optimize Light Source: Ensure the wavelength and intensity of your light source are appropriate for the specific substrate. While mercury lamps have been traditionally used, modern approaches employ LEDs which can be more efficient and scalable.

    • Use a Sensitizer: If direct irradiation is inefficient, consider using a triplet sensitizer. The choice of sensitizer is crucial and may require screening.

    • Solvent and Concentration: The reaction can be solvent-dependent. Acetonitrile is often a good choice. Ensure the substrate concentration is optimal to favor intramolecular cyclization over intermolecular side reactions.

    • Degas the Solution: Oxygen can quench the excited state, so it is important to thoroughly degas the reaction mixture.

  • Question: I am having difficulty with the oxidation of 2-bicyclo[2.1.1]hexanylmethanol to the aldehyde without over-oxidation to the carboxylic acid. What are the recommended methods?

    Answer: Mild oxidation conditions are crucial to prevent the formation of the carboxylic acid. Several reagents are suitable for this transformation.

    Recommended Oxidation Reagents and Conditions

    Reagent Solvent Typical Temperature (°C) Notes
    Dess-Martin Periodinane (DMP) Dichloromethane (DCM) Room Temperature Generally provides good yields and is selective for the aldehyde.
    Pyridinium chlorochromate (PCC) Dichloromethane (DCM) Room Temperature A classic reagent, but can be toxic.

    | Swern Oxidation | Dichloromethane (DCM) | -78 to Room Temperature | Effective but requires careful temperature control and handling of malodorous byproducts. |

  • Question: During the reductive amination of 2-bicyclo[2.1.1]hexanecarboxaldehyde with ammonia, I am observing significant amounts of the secondary amine (bis(2-bicyclo[2.1.1]hexanylmethyl)amine) as a byproduct. How can I minimize this?

    Answer: The formation of secondary amines is a common side reaction in reductive aminations with ammonia. This occurs when the primary amine product reacts with another molecule of the aldehyde.

    Troubleshooting Steps:

    • Use a Large Excess of Ammonia: Employing a large excess of ammonia will statistically favor the reaction of the aldehyde with ammonia over the primary amine product.

    • Control the Stoichiometry of the Reducing Agent: Add the reducing agent portion-wise to keep the concentration of the primary amine low during the reaction.

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred over sodium borohydride (NaBH4) as they are more selective for the reduction of the imine in the presence of the aldehyde.[2][3]

    • Stepwise Procedure: Consider a stepwise approach where the imine is pre-formed in a solvent like methanol, followed by the addition of the reducing agent. This can sometimes improve selectivity.[3][4]

  • Question: The purification of the final product, this compound, is proving difficult. What are the recommended purification techniques?

    Answer: Primary amines can be challenging to purify due to their basicity and potential for hydrogen bonding.

    Purification Strategies:

    • Acid-Base Extraction: Exploit the basicity of the amine. Extract the crude product into an acidic aqueous solution (e.g., 1M HCl). Wash the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.

    • Chromatography: If extraction is insufficient, column chromatography on silica gel can be used. However, tailing can be an issue. To mitigate this, consider treating the silica gel with a small amount of a volatile amine (like triethylamine) in the eluent system.

    • Crystallization of a Salt: Convert the amine to a salt (e.g., hydrochloride or tartrate) which may be a crystalline solid that can be purified by recrystallization. The free amine can then be regenerated by treatment with a base.

Route 2: Reduction of 2-Bicyclo[2.1.1]hexanecarboxamide

This alternative pathway involves the synthesis of the corresponding carboxylic acid, conversion to the amide, and subsequent reduction.

Diagram of the Amide Reduction Workflow

cluster_0 Synthesis of Bicyclo[2.1.1]hexane Precursor cluster_1 Amide Formation cluster_2 Amide Reduction A Starting Materials (e.g., norbornanone derivative) B Photochemical Wolff Rearrangement A->B C 2-Bicyclo[2.1.1]hexanecarboxylic acid B->C D Activation and Reaction with Ammonia C->D E 2-Bicyclo[2.1.1]hexanecarboxamide D->E F Reduction with a Strong Hydride Reagent E->F G This compound F->G

Caption: Workflow for the synthesis of this compound via amide reduction.

FAQs for Route 2

  • Question: The synthesis of 2-bicyclo[2.1.1]hexanecarboxylic acid via a photochemical Wolff rearrangement is giving inconsistent yields. How can I improve the reliability of this reaction?

    Answer: The photochemical Wolff rearrangement of a diazoketone precursor can be a robust method for accessing the bicyclo[2.1.1]hexane core. However, the reaction can be sensitive to experimental conditions.

    Troubleshooting Steps:

    • Purity of the Diazoketone: Ensure the diazoketone precursor is of high purity. Impurities can interfere with the photochemical reaction.

    • Solvent Choice: The reaction is often performed in a mixture of aqueous dioxane or THF. The water acts as a nucleophile to trap the ketene intermediate. The ratio of organic solvent to water can influence the yield.

    • Light Source: A medium-pressure mercury lamp with a Pyrex filter is commonly used. Ensure the lamp is functioning correctly and is at an appropriate distance from the reaction vessel.

    • Temperature Control: The reaction is typically run at or below room temperature to minimize side reactions.

  • Question: I am struggling with the conversion of the sterically hindered 2-bicyclo[2.1.1]hexanecarboxylic acid to the primary amide. Standard coupling reagents are not effective. What should I try?

    Answer: The steric hindrance around the carboxylic acid on the bicyclo[2.1.1]hexane scaffold can make amide bond formation challenging.

    Alternative Amide Formation Protocols:

    • Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acid chloride can then be reacted with ammonia. This is often a more effective method for hindered acids.

    • In Situ Acyl Fluoride Formation: A protocol involving the in situ formation of acyl fluorides has been shown to be effective for coupling sterically hindered substrates.[5]

    • High-Temperature Conditions: Some amide couplings benefit from elevated temperatures to overcome the activation energy barrier.

  • Question: The reduction of 2-bicyclo[2.1.1]hexanecarboxamide with lithium aluminum hydride (LiAlH4) is resulting in a complex mixture of products and a low yield of the desired amine. What are the potential side reactions and how can I avoid them?

    Answer: The reduction of amides with LiAlH4 is a powerful transformation, but the highly reactive nature of the reagent can lead to side reactions, especially with strained bicyclic systems.[6][7]

    Potential Side Reactions and Troubleshooting:

    • Incomplete Reduction: If the reaction is not allowed to go to completion, you may isolate partially reduced intermediates. Ensure a sufficient excess of LiAlH4 is used and that the reaction is run for an adequate amount of time, often at reflux in a solvent like THF or diethyl ether.

    • Ring Opening: The high strain of the bicyclo[2.1.1]hexane system could potentially make it susceptible to ring-opening under the harsh reductive conditions, although this is less common.

    • Work-up Procedure: The work-up of LiAlH4 reactions is critical. A careful, dropwise addition of water followed by aqueous NaOH and then more water (Fieser work-up) is a standard procedure to quench the reaction and precipitate the aluminum salts, which can then be filtered off. An improper work-up can lead to the loss of product.

    • Alternative Reducing Agents: If LiAlH4 consistently gives poor results, consider alternative, albeit often less reactive, reducing agents for amides, such as borane-tetrahydrofuran complex (BH3-THF).

Experimental Protocols

Key Experiment: Reductive Amination of 2-Bicyclo[2.1.1]hexanecarboxaldehyde

Disclaimer: These are generalized procedures and may require optimization for specific substrates and scales.

  • Imine Formation (Stepwise Method):

    • Dissolve 2-bicyclo[2.1.1]hexanecarboxaldehyde (1.0 eq) in methanol.

    • Add a solution of ammonia in methanol (e.g., 7N, 10-20 eq).

    • Stir the mixture at room temperature for 1-4 hours. The progress of imine formation can be monitored by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture containing the imine to 0 °C.

    • Slowly add sodium borohydride (NaBH4) (1.5-2.0 eq) in small portions.

    • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours until the imine is consumed.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Add an aqueous solution of NaOH (e.g., 1M) to make the solution basic.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude amine can be purified by acid-base extraction or column chromatography.

Quantitative Data for Reductive Amination (Illustrative)

Aldehyde SubstrateAmine SourceReducing AgentSolventYield (%)Reference
BenzaldehydeAnilineNaBH4 / Aquivion-FeCPME/MeOH>95[8]
Various AldehydesPrimary AminesNaBH(OAc)31,2-Dichloroethane60-96[3]
Aldehydes/HemiacetalsAmmoniaMetal HydrideVariousHigh Selectivity[4]
Key Experiment: Reduction of 2-Bicyclo[2.1.1]hexanecarboxamide

Disclaimer: This procedure involves the use of lithium aluminum hydride, which is a highly reactive and pyrophoric reagent. It should only be handled by trained personnel under an inert atmosphere.

  • Reaction Setup:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen or argon atmosphere, suspend lithium aluminum hydride (LiAlH4) (2.0-4.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Amide:

    • Dissolve 2-bicyclo[2.1.1]hexanecarboxamide (1.0 eq) in anhydrous THF.

    • Add the amide solution dropwise to the stirred suspension of LiAlH4 at 0 °C.

  • Reaction:

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-24 hours. The reaction progress can be monitored by TLC (staining with an appropriate agent like ninhydrin for the amine product).

  • Work-up (Fieser Method):

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add X mL of water, where X is the mass of LiAlH4 in grams.

    • Add X mL of 15% aqueous NaOH.

    • Add 3X mL of water.

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purification:

    • The crude amine can be purified by distillation, acid-base extraction, or conversion to a salt followed by recrystallization.

Quantitative Data for Amide Reduction (General)

Amide TypeReducing AgentSolventGeneral Yield Range (%)Reference
Primary, Secondary, TertiaryLiAlH4THF or Diethyl Ether70-95[6][7]
Lactam (cyclic amide)LiAlH4THF80-90[7]

References

Technical Support Center: Synthesis of 2-Bicyclo[2.1.1]hexanylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bicyclo[2.1.1]hexanylmethanamine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic strategy employed.

Route 1: From Bicyclo[2.1.1]hexane-2-carboxylic acid

This is a common and versatile route, typically involving the conversion of the carboxylic acid to an intermediate that can be rearranged to the amine.

Problem 1: Low yield in the conversion of carboxylic acid to the final amine.

Potential Cause Recommended Solution
Inefficient activation of the carboxylic acid: The initial step of converting the carboxylic acid to an acyl chloride or other activated species is crucial. Incomplete conversion will lead to low overall yield.- Ensure anhydrous conditions when using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. - Consider using alternative activating agents such as carbodiimides (e.g., DCC, EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).
Side reactions during Curtius, Hofmann, or Schmidt rearrangements: The strained bicyclic ring system can sometimes lead to unexpected side reactions or incomplete rearrangement.- For Curtius Rearrangement: Ensure complete conversion of the carboxylic acid to the acyl azide. Use fresh sodium azide and monitor the reaction by IR spectroscopy (disappearance of the carboxylic acid C=O stretch and appearance of the azide stretch). - For Hofmann Rearrangement: The amide precursor must be pure. Use fresh bromine and a strong base like sodium hydroxide. Control the temperature carefully during the rearrangement step. - For Schmidt Reaction: Use a strong acid catalyst (e.g., sulfuric acid) and add the hydrazoic acid solution slowly at a controlled temperature to avoid violent reactions.
Difficult purification of the final amine: The amine product can be volatile or form salts, making isolation challenging.- After the reaction, perform an acid-base extraction. Extract the amine into an acidic aqueous solution, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and extract the amine product with a suitable organic solvent. - Consider converting the amine to a salt (e.g., hydrochloride) for easier handling and purification by crystallization.

Experimental Protocol: Curtius Rearrangement of Bicyclo[2.1.1]hexane-2-carboxylic acid

  • Activation of the Carboxylic Acid:

    • To a solution of bicyclo[2.1.1]hexane-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Formation of the Acyl Azide:

    • Dissolve the crude acyl chloride in anhydrous acetone and cool the solution to 0 °C.

    • Add a solution of sodium azide (1.5 eq) in water dropwise, keeping the temperature below 10 °C.

    • Stir the mixture for 1-2 hours at 0 °C. Monitor the reaction by IR spectroscopy for the appearance of the characteristic azide peak (~2140 cm⁻¹).

  • Curtius Rearrangement and Trapping of Isocyanate:

    • Carefully extract the acyl azide into an organic solvent like toluene. Caution: Acyl azides can be explosive and should be handled with care.

    • Heat the toluene solution to reflux (typically 80-110 °C) until the evolution of nitrogen gas ceases. This indicates the formation of the isocyanate.

    • To the cooled solution containing the isocyanate, add an acidic aqueous solution (e.g., 2M HCl) and stir vigorously to hydrolyze the isocyanate to the amine.

  • Isolation of the Amine:

    • Separate the layers and wash the organic layer with the acidic solution.

    • Combine the acidic aqueous layers and wash with an organic solvent (e.g., ether) to remove any non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.

    • Extract the amine product with a suitable organic solvent (e.g., DCM or ether).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Route 2: From Bicyclo[2.1.1]hexan-2-one

This route typically involves the formation of an oxime followed by reduction.

Problem 2: Low yield in the reductive amination of the ketone.

Potential Cause Recommended Solution
Incomplete formation of the imine/enamine intermediate: The initial reaction between the ketone and the ammonia source may not go to completion.- Use a large excess of the ammonia source (e.g., ammonia in methanol, ammonium acetate). - Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation.
Ineffective reducing agent: The choice of reducing agent is critical for the successful reduction of the imine intermediate without reducing the ketone starting material.- Sodium cyanoborohydride (NaBH₃CN) is often effective for reductive amination as it is more selective for the iminium ion over the ketone. - Sodium triacetoxyborohydride (STAB) is another mild and effective reagent for this transformation.
Steric hindrance: The bicyclic structure may sterically hinder the approach of the nucleophile or the reducing agent.- Increase the reaction temperature and time, but monitor for potential side reactions. - Consider using a less sterically hindered ammonia source if possible.

Experimental Protocol: Reductive Amination of Bicyclo[2.1.1]hexan-2-one

  • Reaction Setup:

    • To a solution of bicyclo[2.1.1]hexan-2-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq) and powdered 3Å molecular sieves.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction:

    • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of 2M HCl until the gas evolution ceases.

    • Filter off the molecular sieves and concentrate the filtrate under reduced pressure.

    • Perform an acid-base extraction as described in Route 1 to isolate the final amine product.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: Bicyclo[2.1.1]hexane-2-carboxylic acid is a frequently used precursor. It can be synthesized via methods like the photochemical Wolff rearrangement of a diazoketone derived from norbornanone.[1] Another common precursor is bicyclo[2.1.1]hexan-2-one.

Q2: Which rearrangement reaction is most suitable for converting the carboxylic acid to the amine?

A2: The Curtius rearrangement is a well-established method for this transformation.[1][2][3] It involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate upon heating. The isocyanate can then be hydrolyzed to the desired amine. The Hofmann rearrangement of the corresponding amide is also a viable option.[2]

Q3: What are the main challenges in scaling up the synthesis?

A3: Scalability can be challenging, particularly in photochemical steps that may require specialized equipment.[4] The use of potentially hazardous reagents like azides in the Curtius rearrangement also requires careful handling and safety precautions on a larger scale.[3][4]

Q4: How can I improve the diastereoselectivity of the synthesis if I have a substituted bicyclo[2.1.1]hexane core?

A4: The stereochemical outcome can be influenced by the choice of reagents and reaction conditions. For reductions of ketones or imines, the steric bulk of the reducing agent can play a significant role. Chiral auxiliaries or catalysts can also be employed to control stereoselectivity in certain synthetic steps.

Q5: Are there any alternative synthetic routes to this compound?

A5: Yes, other routes exist. For instance, one could envision the reduction of bicyclo[2.1.1]hexane-2-carbonitrile. Another approach could be the Schmidt reaction on 2-acetylbicyclo[2.1.1]hexane.[4][5] The choice of route often depends on the availability of starting materials and the desired substitution pattern on the bicyclic core.

Visualizations

Synthesis_Routes cluster_0 Route 1: From Carboxylic Acid cluster_1 Route 2: From Ketone Carboxylic_Acid Bicyclo[2.1.1]hexane- 2-carboxylic acid Acyl_Chloride Acyl Chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Acyl_Azide Acyl Azide Acyl_Chloride->Acyl_Azide NaN₃ Isocyanate Isocyanate Acyl_Azide->Isocyanate Heat (Curtius Rearrangement) Amine 2-Bicyclo[2.1.1]hexanyl- methanamine Isocyanate->Amine H₃O⁺ Ketone Bicyclo[2.1.1]hexan-2-one Imine Imine/Enamine Ketone->Imine NH₃ source Amine2 2-Bicyclo[2.1.1]hexanyl- methanamine Imine->Amine2 Reducing Agent (e.g., NaBH₃CN)

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Route Which synthetic route was used? Start->Check_Route Route1 From Carboxylic Acid Check_Route->Route1 Route 1 Route2 From Ketone Check_Route->Route2 Route 2 Check_Activation Check Carboxylic Acid Activation Route1->Check_Activation Check_Imine_Formation Verify Imine Formation Route2->Check_Imine_Formation Check_Rearrangement Investigate Rearrangement Step Check_Activation->Check_Rearrangement No Issue Solution_Activation Use anhydrous conditions, alternative activating agents. Check_Activation->Solution_Activation Issue Found Check_Purification Review Purification Procedure Check_Rearrangement->Check_Purification No Issue Solution_Rearrangement Ensure pure starting materials, control temperature, use fresh reagents. Check_Rearrangement->Solution_Rearrangement Issue Found Solution_Purification Perform acid-base extraction, consider salt formation. Check_Purification->Solution_Purification Issue Found Check_Reduction Assess Reduction Step Check_Imine_Formation->Check_Reduction No Issue Solution_Imine Use excess ammonia source, add dehydrating agent. Check_Imine_Formation->Solution_Imine Issue Found Solution_Reduction Use selective reducing agents (NaBH₃CN, STAB). Check_Reduction->Solution_Reduction Issue Found

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Purification of 2-Bicyclo[2.1.1]hexanylmethanamine Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bicyclo[2.1.1]hexanylmethanamine and its synthetic intermediates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and its intermediates in a question-and-answer format.

Question: My Boc-protected 2-aminomethyl-bicyclo[2.1.1]hexane shows significant tailing during silica gel flash chromatography. How can I improve the peak shape?

Answer: Peak tailing of basic compounds like amines on silica gel is a common issue due to strong interactions with the acidic silanol groups. Here are several strategies to mitigate this:

  • Addition of a Basic Modifier: Incorporating a small amount of a basic modifier into your mobile phase can significantly improve peak shape. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v) in your eluent system (e.g., Hexane:Ethyl Acetate). The TEA will compete with your amine for binding to the acidic sites on the silica.

  • Use of Amine-Functionalized Silica: For particularly problematic separations, using an amine-functionalized silica gel as the stationary phase is a highly effective solution. This stationary phase has a less acidic surface, which minimizes the strong interactions that cause tailing.

  • Alternative Solvent Systems: Experiment with different solvent systems. While Hexane:Ethyl Acetate is a common starting point, systems like Dichloromethane:Methanol can sometimes provide better results, especially when a small amount of ammonium hydroxide is added to the methanol.

Question: After Boc deprotection of my intermediate with HCl, I am having difficulty isolating the final this compound product. What are the best practices for work-up and isolation?

Answer: The isolation of the final amine product after acidic Boc deprotection requires careful handling to ensure good recovery and purity.

  • Basification and Extraction: After the deprotection is complete (monitored by TLC or LC-MS), the acidic reaction mixture needs to be carefully basified. A common procedure is to cool the reaction mixture in an ice bath and slowly add a base such as sodium hydroxide (1M or 2M aqueous solution) or a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 10). The free amine can then be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate. Be aware that this compound is a relatively polar and volatile compound, so multiple extractions with a larger total volume of organic solvent may be necessary for quantitative recovery.

  • Salt Precipitation: An alternative to extraction is to precipitate the product as its hydrochloride salt. After the deprotection in a solvent like dioxane or methanol, the solvent can be removed under reduced pressure. The resulting crude hydrochloride salt can then be triturated or recrystallized from a suitable solvent system like isopropanol/ether or ethanol/ether to afford the purified product.

Question: I am observing an unexpected side product in my NMR after Boc deprotection with HCl. What could it be?

Answer: A common side product during Boc deprotection with strong acids is the formation of tert-butyl adducts.[1][2] The tert-butyl cation generated during the reaction can alkylate the starting material, the product amine, or even the solvent.[1][2] To minimize this, consider the following:

  • Use of Scavengers: Adding a scavenger like anisole or thioanisole to the reaction mixture can trap the tert-butyl cation and prevent it from reacting with your product.

  • Lower Reaction Temperature: Performing the deprotection at a lower temperature (e.g., 0 °C) can sometimes reduce the rate of side reactions.

  • Alternative Deprotection Reagents: If the side product formation is persistent, consider using a different deprotection reagent. For example, trifluoroacetic acid (TFA) in DCM is a common alternative.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for the Boc-protected intermediate, tert-butyl ((bicyclo[2.1.1]hexan-2-yl)methyl)carbamate?

A1: Flash column chromatography on silica gel is the most common and effective method for purifying this intermediate. A typical solvent system is a gradient of ethyl acetate in hexanes.

Q2: What are the suggested flash chromatography conditions for the final product, this compound?

A2: Due to its basic and polar nature, purification of the free amine on silica gel can be challenging. An effective method is to use a mobile phase of dichloromethane (DCM) and methanol (MeOH) with a small amount of ammonium hydroxide (e.g., a 90:10:1 mixture of DCM:MeOH:NH4OH). Alternatively, using amine-functionalized silica with a less polar eluent system can provide excellent separation.

Q3: Is it possible to purify this compound by distillation?

A3: While distillation is a common purification technique for amines, this compound is expected to have a relatively high boiling point, even under vacuum. Therefore, vacuum distillation might be a viable option for large-scale purification, but care must be taken to avoid thermal decomposition. For laboratory scale, chromatography or crystallization of the salt is generally preferred.

Q4: How can I purify this compound as its hydrochloride salt?

A4: The hydrochloride salt of this compound is typically a crystalline solid and can be purified by recrystallization. After Boc deprotection with HCl in a solvent like dioxane or methanol, the crude salt can be isolated by evaporation of the solvent. Recrystallization from a solvent system such as isopropanol/ether or ethanol/ether can then be performed to obtain the pure hydrochloride salt.

Q5: What analytical techniques are suitable for assessing the purity of this compound and its intermediates?

A5: A combination of techniques is recommended for purity assessment:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring and initial purity checks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, to determine purity and identify impurities by their mass-to-charge ratio.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for purity assessment and impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Quantitative Data Summary

Purification MethodIntermediate/ProductTypical Stationary PhaseTypical Mobile Phase/SolventExpected PurityTypical Recovery Yield
Flash Column Chromatographytert-butyl ((bicyclo[2.1.1]hexan-2-yl)methyl)carbamateSilica GelHexane:Ethyl Acetate (gradient)>95%80-95%
Flash Column ChromatographyThis compoundSilica GelDichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:10:1)>98%70-90%
Flash Column ChromatographyThis compoundAmine-functionalized SilicaHexane:Ethyl Acetate (gradient)>98%85-95%
RecrystallizationThis compound HydrochlorideN/AIsopropanol/Ether or Ethanol/Ether>99%75-90%

Note: Yields are estimates and can vary depending on the reaction scale and specific experimental conditions.

Experimental Protocols

Protocol 1: Flash Chromatography of tert-butyl ((bicyclo[2.1.1]hexan-2-yl)methyl)carbamate
  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add silica gel (2-3 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a flash chromatography column with silica gel using a hexane:ethyl acetate mixture (e.g., 98:2) as the eluent.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might be from 2% to 20% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor by TLC (e.g., using 10% ethyl acetate in hexanes and visualizing with a potassium permanganate stain).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Boc Deprotection and Purification of this compound Hydrochloride
  • Deprotection: Dissolve the Boc-protected amine in a suitable solvent such as 1,4-dioxane or methanol. Add a solution of HCl in the same solvent (e.g., 4M HCl in dioxane) and stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Trituration/Recrystallization: Add a non-polar solvent like diethyl ether to the residue and sonicate or stir to induce precipitation of the hydrochloride salt. Filter the solid and wash with cold ether. For higher purity, recrystallize the solid from a suitable solvent system like isopropanol/ether.

  • Drying: Dry the purified salt under vacuum to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification1 Purification of Intermediate cluster_deprotection Deprotection cluster_purification2 Purification of Final Product start Starting Materials reaction1 Synthesis of Boc-protected intermediate start->reaction1 chromatography1 Flash Column Chromatography (Silica Gel, Hexane:EtOAc) reaction1->chromatography1 deprotection Boc Deprotection (HCl in Dioxane) chromatography1->deprotection workup Work-up deprotection->workup purification_choice Purification Method workup->purification_choice chromatography2 Flash Column Chromatography (Silica or Amine-Silica) purification_choice->chromatography2 Free Base recrystallization Recrystallization as HCl salt purification_choice->recrystallization HCl Salt final_product Pure this compound or its HCl salt chromatography2->final_product recrystallization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_tailing Peak Tailing in Chromatography cluster_isolation Poor Isolation after Deprotection cluster_impurity Unexpected Side Product start Purification Issue Encountered q_tailing Is the compound basic (amine)? start->q_tailing q_isolation What is the desired final form? start->q_isolation q_impurity Is it a Boc deprotection with strong acid? start->q_impurity a_tailing1 Add basic modifier (e.g., TEA) to eluent q_tailing->a_tailing1 Yes a_tailing2 Use amine-functionalized silica q_tailing->a_tailing2 Yes a_tailing3 Change solvent system (e.g., DCM/MeOH/NH4OH) q_tailing->a_tailing3 Yes a_isolation1 Careful basification and multiple extractions q_isolation->a_isolation1 Free Base a_isolation2 Precipitate and recrystallize the HCl salt q_isolation->a_isolation2 HCl Salt a_impurity1 Potential tert-butyl adduct q_impurity->a_impurity1 Yes s_impurity1 Add scavenger (e.g., anisole) a_impurity1->s_impurity1 s_impurity2 Lower reaction temperature a_impurity1->s_impurity2

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Coupling Reactions with 2-Bicyclo[2.1.1]hexanylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for common coupling reactions involving the sterically hindered primary amine, 2-Bicyclo[2.1.1]hexanylmethanamine. The unique structural properties of this bicyclic amine can present challenges, but with careful optimization of reaction conditions, high-yielding transformations are achievable.

Section 1: Amide Coupling Reactions

Amide bond formation is one of the most frequently used reactions in drug discovery.[1][2] However, coupling a sterically hindered amine like this compound with a carboxylic acid can be sluggish and may require specific coupling reagents and conditions to overcome the steric hindrance.

Troubleshooting Guide for Amide Coupling
Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Insufficient activation of the carboxylic acid. 2. Steric hindrance preventing nucleophilic attack. 3. Inappropriate coupling reagent.1. Switch to a more potent activating agent like HATU, HBTU, or PyBOP.[1][3] 2. Increase the reaction temperature (e.g., from room temperature to 40-60 °C). 3. Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[3]
Epimerization of Chiral Carboxylic Acids The coupling conditions are too harsh, or the base is too strong, leading to racemization via a ketene intermediate.[4]1. Add an auxiliary nucleophile like HOBt or Oxyma Pure to suppress racemization.[1][5] 2. Use a non-nucleophilic base such as DIPEA or 2,4,6-collidine. 3. Perform the reaction at a lower temperature (e.g., 0 °C).
Formation of Side Products (e.g., Urea byproducts) The coupling reagent byproduct is insoluble or difficult to remove.1. Choose a coupling reagent with water-soluble byproducts, such as EDC, which allows for easy removal during aqueous workup.[2] 2. If using DCC or DIC, filter the reaction mixture to remove the precipitated urea byproduct before workup.[2]
Poor Solubility of Reagents The carboxylic acid or amine salt is not fully dissolved in the reaction solvent.1. Use a more polar aprotic solvent like DMF or NMP. 2. Consider using a solvent mixture, such as DCM/DMF. 3. Ensure the amine is the free base form; if starting from a salt (e.g., HCl), add an extra equivalent of base.[3]
Optimized Conditions for Amide Coupling

The following table summarizes generally optimized conditions for the amide coupling of this compound with a generic carboxylic acid (R-COOH).

Parameter Condition A (HATU) Condition B (EDC/HOBt) Condition C (T3P)
Coupling Reagent HATU (1.1 eq)EDC·HCl (1.2 eq)T3P (1.5 eq, 50% in EtOAc)
Additive NoneHOBt (1.2 eq)None
Base DIPEA (2.5 eq)DIPEA (2.5 eq)Pyridine (3.0 eq)
Solvent DMFDCM or MeCNEtOAc or MeCN
Temperature 25-45 °C25 °C25-50 °C
Reaction Time 4-12 h12-24 h6-16 h
Typical Yield >90%75-90%80-95%
Detailed Experimental Protocol: HATU-Mediated Amide Coupling
  • To a clean, dry flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (0.2 M).

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add a solution of this compound (1.05 eq) in a small amount of DMF to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, particularly with aryl halides or triflates.[6][7] The steric bulk of this compound necessitates the use of specialized, bulky phosphine ligands to facilitate the catalytic cycle.

Troubleshooting Guide for Buchwald-Hartwig Amination
Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Catalyst deactivation. 2. Ineffective ligand for the sterically hindered amine. 3. Poor choice of base. 4. Impure amine starting material.1. Use a pre-catalyst to ensure efficient generation of the active Pd(0) species.[8] 2. Screen sterically demanding, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos.[7][9] 3. Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS. 4. Purify the amine by distillation or filtration through alumina; trace impurities can poison the catalyst.[9]
Dehalogenation of Aryl Halide β-hydride elimination from the amine or competitive reduction pathway.1. Use a ligand that promotes faster reductive elimination, such as a biarylphosphine ligand. 2. Ensure the reaction is run under strictly anhydrous and anaerobic conditions.
Reaction Stalls 1. Catalyst has precipitated or decomposed. 2. Poor solubility of the base or other reagents.1. Add an extra equivalent of ligand relative to the palladium source to improve catalyst stability.[9] 2. Switch to a solvent that better solubilizes all components, such as dioxane, toluene, or t-BuOH.
Aryl Chloride Substrate is Unreactive Oxidative addition to the Ar-Cl bond is slow and often the rate-limiting step.1. Use a more electron-rich and sterically demanding ligand specifically designed for aryl chlorides (e.g., G3 or G4 palladacycles with SPhos or XPhos).[10] 2. Increase the reaction temperature. 3. If possible, switch to the analogous aryl bromide or iodide, which are more reactive.[8]
Optimized Conditions for Buchwald-Hartwig Amination

The following table summarizes optimized conditions for coupling this compound with a generic aryl bromide (Ar-Br).

Parameter Condition A (XPhos) Condition B (BrettPhos)
Pd Source Pd₂(dba)₃ (1-2 mol%)BrettPhos Palladacycle (2-4 mol%)
Ligand XPhos (2.2-4.4 mol%)(Included in palladacycle)
Base NaOtBu (1.4 eq)LHMDS (1.5 eq)
Solvent Toluene or DioxaneTHF or Toluene
Temperature 80-110 °C60-100 °C
Reaction Time 6-24 h4-18 h
Typical Yield 85-98%88-99%

General Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification setup_1 Add Pd source, ligand, and base to dry flask setup_2 Evacuate and backfill with Argon (3x) setup_1->setup_2 setup_3 Add anhydrous solvent setup_2->setup_3 reagent_add Add aryl halide and amine setup_3->reagent_add heating Heat to specified temperature reagent_add->heating monitoring Monitor by TLC / LC-MS heating->monitoring workup_1 Cool to RT and filter through Celite monitoring->workup_1 workup_2 Aqueous workup (wash with water/brine) workup_1->workup_2 workup_3 Dry organic layer (Na2SO4) workup_2->workup_3 workup_4 Concentrate in vacuo workup_3->workup_4 purify Purify by column chromatography workup_4->purify

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Section 3: Reductive Amination

Reductive amination is a two-step, one-pot process that converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine via an imine intermediate.[11][12] This method is highly effective for synthesizing secondary and tertiary amines and is often milder than direct alkylation.

Troubleshooting Guide for Reductive Amination
Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Incomplete imine formation. 2. Reducing agent is not selective and reduces the starting carbonyl. 3. Reaction pH is not optimal.1. Add a dehydrating agent (e.g., MgSO₄ or molecular sieves) or use a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). 2. Use an imine-selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[13][14] 3. Maintain a weakly acidic pH (4-6) by adding a small amount of acetic acid to catalyze imine formation without passivating the amine.[13]
Alcohol Byproduct Formation The reducing agent is too reactive and reduces the starting aldehyde/ketone faster than the imine.1. Switch to a milder, more selective reducing agent like NaBH(OAc)₃.[13] 2. Ensure the imine is allowed to form before adding the reducing agent (two-step procedure).
Starting Amine Recovered Imine formation is slow or unfavorable due to steric hindrance.1. Increase the concentration of the reactants. 2. Use a Lewis acid catalyst, such as Ti(OiPr)₄, to activate the carbonyl group.[14] 3. Increase the reaction time allowed for imine formation before adding the reducing agent.
Optimized Conditions for Reductive Amination

The following table summarizes optimized conditions for the reductive amination of this compound with a generic aldehyde (R-CHO).

Parameter Condition A (NaBH(OAc)₃) Condition B (NaBH₃CN)
Reducing Agent Sodium triacetoxyborohydride (1.5 eq)Sodium cyanoborohydride (1.5 eq)
Solvent Dichloroethane (DCE) or THFMethanol (MeOH)
Additive Acetic Acid (1.1 eq)Acetic Acid (to maintain pH 6-7)
Temperature 0 °C to 25 °C25 °C
Reaction Time 2-12 h12-24 h
Typical Yield >90%80-95%

Troubleshooting Logic Diagram

G start Low or No Product Yield check_sm Starting Materials Recovered? start->check_sm sm_yes Mainly Amine & Carbonyl SM check_sm->sm_yes Yes sm_no Complex Mixture / Decomposition check_sm->sm_no No check_side_prod Side Products Observed? sp_yes Alcohol or Dehalogenated Product check_side_prod->sp_yes Yes sp_no Unidentifiable Tar check_side_prod->sp_no No sol_sm_1 Problem: Ineffective Coupling/Activation Solution: Screen ligands/bases (Buchwald) or coupling reagents (Amide). sm_yes->sol_sm_1 sol_sm_2 Problem: Incomplete Imine Formation (Reductive Am.) Solution: Add dehydrating agent or Lewis acid. sm_yes->sol_sm_2 sm_no->check_side_prod sol_sp_1 Problem: Wrong Reactivity Solution: Use milder reducing agent (Reductive Am.) or optimize ligand to prevent side reactions (Buchwald). sp_yes->sol_sp_1 sol_sp_2 Problem: Reaction Too Harsh Solution: Lower temperature, use weaker base, or check reagent stability. sp_no->sol_sp_2

References

addressing stability issues of 2-Bicyclo[2.1.1]hexanylmethanamine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bicyclo[2.1.1]hexanylmethanamine derivatives. The following information is designed to help address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound derivative is showing signs of degradation upon storage. What are the likely causes and how can I mitigate this?

A1: Degradation of this compound derivatives during storage is often attributed to oxidation and sensitivity to atmospheric CO2. The primary amine is susceptible to oxidation, which can lead to the formation of imines, oximes, or other degradation products.

Troubleshooting Steps:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Solvent Choice: If stored in solution, use de-gassed, anhydrous solvents. Protic solvents may participate in degradation pathways.

  • Temperature Control: Store at low temperatures (-20°C or -80°C) to reduce the rate of degradation reactions.

  • Antioxidants: Consider the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), if compatible with your downstream applications.

Q2: I am observing poor yields and multiple side products during a reaction involving a this compound derivative. Could this be a stability issue?

A2: Yes, the reactivity of the primary amine in the bicyclic structure can lead to side reactions, especially under harsh reaction conditions. The strained bicyclo[2.1.1]hexane ring system can also influence reactivity.

Troubleshooting Steps:

  • Reaction Conditions: Optimize reaction conditions by using milder reagents and lower temperatures.

  • Protecting Groups: Consider protecting the primary amine with a suitable protecting group (e.g., Boc, Cbz) before proceeding with reactions that are not compatible with a free amine.

  • pH Control: The basicity of the amine can catalyze side reactions. Careful control of the reaction pH is crucial.

  • Reaction Time: Monitor the reaction progress closely to avoid prolonged reaction times that can lead to the formation of degradation products.

Q3: How does the stereochemistry of the bicyclo[2.1.1]hexane core affect the stability of the methanamine derivatives?

A3: The rigid, strained structure of the bicyclo[2.1.1]hexane core can influence the stability and reactivity of the attached methanamine group. The fixed spatial arrangement of substituents can lead to unique intramolecular interactions that may either stabilize or destabilize the molecule. Ring strain can also make certain bonds more susceptible to cleavage under specific conditions.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from stability studies.

Table 1: Thermal Stability of this compound Derivative X

Temperature (°C)Time (hours)% Purity Remaining (HPLC)Major Degradants Observed
402498.5Imine derivative
407295.2Imine derivative, unidentified polar species
602490.1Imine derivative, oxidation products
607282.5Multiple degradation products

Table 2: Oxidative Stability of this compound Derivative Y in Solution

Oxidizing AgentConcentrationTime (hours)% Purity Remaining (HPLC)Major Degradants Observed
AirSaturated2492.3Imine, N-oxide
H₂O₂3%175.6Multiple oxidation products
m-CPBA1.1 eq0.5<10Complex mixture

Experimental Protocols

Protocol 1: Accelerated Thermal Stability Study

  • Sample Preparation: Accurately weigh 1-2 mg of the this compound derivative into several vials.

  • Storage Conditions: Place the vials in ovens or incubators set to the desired temperatures (e.g., 40°C, 60°C, 80°C).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each temperature.

  • Analysis: Dissolve the contents of each vial in a suitable solvent and analyze by a validated HPLC method to determine the purity and identify any degradation products.

  • Data Recording: Record the percentage of the parent compound remaining and the peak areas of any major degradants.

Protocol 2: Oxidative Stability in Solution

  • Solution Preparation: Prepare a stock solution of the this compound derivative in a relevant solvent (e.g., acetonitrile, methanol) at a known concentration.

  • Exposure to Oxidizing Agent:

    • Air Oxidation: Sparge one aliquot of the solution with air for a set period and then stir under an air headspace.

    • Chemical Oxidation: To other aliquots, add a specific oxidizing agent (e.g., H₂O₂, m-CPBA) in a controlled manner.

  • Time Points: At various time points, take an aliquot of each solution.

  • Quenching (if necessary): If a reactive oxidizing agent was used, quench the reaction (e.g., with sodium thiosulfate for H₂O₂).

  • Analysis: Analyze the samples by HPLC or LC-MS to monitor the disappearance of the parent compound and the appearance of degradation products.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare solid samples and solutions of the derivative thermal Thermal Stress (e.g., 40°C, 60°C) prep->thermal oxidative Oxidative Stress (e.g., Air, H₂O₂) prep->oxidative photochemical Photochemical Stress (e.g., UV light) prep->photochemical hplc HPLC Analysis (Purity Assessment) thermal->hplc oxidative->hplc photochemical->hplc lcms LC-MS Analysis (Degradant Identification) hplc->lcms If degradants > threshold interp Assess degradation pathways and stability profile hplc->interp lcms->interp Potential_Degradation_Pathway cluster_products Potential Degradation Products parent 2-Bicyclo[2.1.1]hexanyl- methanamine Derivative imine Imine Derivative parent->imine Oxidation [O] n_oxide N-Oxide parent->n_oxide Further Oxidation [O] aldehyde Bicyclo[2.1.1]hexane- 2-carbaldehyde imine->aldehyde Hydrolysis (H₂O)

Technical Support Center: Overcoming Solubility Challenges with 2-Bicyclo[2.1.1]hexanylmethanamine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with 2-Bicyclo[2.1.1]hexanylmethanamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is poorly soluble in aqueous buffers. What are the initial steps to improve its solubility?

A1: Due to the rigid, saturated bicyclic structure, these compounds can exhibit low aqueous solubility. As a primary approach, consider the following:

  • pH Adjustment: this compound is a primary amine, making its solubility highly pH-dependent.[1][2] In acidic conditions (pH < pKa of the amine), the compound will be protonated, forming a more soluble cationic species. Start by attempting to dissolve your compound in an acidic buffer (e.g., pH 4-6).

  • Co-solvents: If pH adjustment alone is insufficient, the use of co-solvents can be an effective strategy.[3] Common water-miscible co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can disrupt the intermolecular forces of water and increase the solubility of non-polar compounds.

  • Salt Formation: For long-term formulation and to significantly enhance aqueous solubility, forming a salt is a highly recommended and common strategy for basic compounds.[4][5][6][7][8] Hydrochloride salts are often a good starting point for amine-containing compounds.

Q2: I am observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer for an in vitro assay. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility, even if it was soluble in the initial DMSO stock. To mitigate this:

  • Lower the Final Concentration: If the experimental design allows, reduce the final concentration of the compound in the assay.

  • Increase Co-solvent Percentage: A modest increase in the percentage of a water-miscible organic solvent (like DMSO or ethanol) in the final assay buffer can help maintain solubility. However, be mindful of the solvent's potential effects on your biological assay.

  • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween 80 or Polysorbate 80, can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.

  • Kinetic vs. Thermodynamic Solubility: For early-stage discovery, kinetic solubility (measured after a short incubation time) might be sufficient.[9] However, for later-stage development, understanding the thermodynamic solubility (the true equilibrium solubility) is crucial.[9]

Q3: What are the best organic solvents for dissolving this compound compounds?

A3: Generally, these compounds are expected to be soluble in a range of organic solvents.[10] Due to their non-polar bicyclic core, they should dissolve well in solvents like:

  • Dichloromethane (DCM)

  • Chloroform

  • Ethyl acetate

  • Tetrahydrofuran (THF)

  • Methanol and Ethanol (especially the free base form)

The parent bicyclo[2.1.1]hexane is noted to be soluble in organic solvents.[11] The polarity of the specific derivative (e.g., presence of additional polar functional groups) will influence the optimal choice of solvent.

Troubleshooting Guides

Problem 1: Inconsistent results in biological assays due to poor solubility.

Possible Cause: The compound is precipitating out of the assay medium, leading to variable effective concentrations.

Solutions:

  • Visually Inspect for Precipitation: Before and after adding your compound to the assay medium, visually inspect the solution for any cloudiness or solid particles. Centrifuging a sample of the final solution can also help to detect small amounts of precipitate.

  • Determine the Kinetic Solubility Limit: Perform a kinetic solubility assay to understand the concentration at which your compound starts to precipitate in the specific assay buffer. This will help you to work below this limit.

  • Formulate with Excipients:

    • Cyclodextrins: These can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility.

    • Co-solvents and Surfactants: As mentioned in the FAQs, these can be effective. Systematically screen different co-solvents and surfactants at various concentrations to find an optimal formulation that is compatible with your assay.

Problem 2: Difficulty in preparing a stable, injectable formulation for in vivo studies.

Possible Cause: The free base of the compound has insufficient aqueous solubility for the required dosage.

Solutions:

  • Salt Formation: This is the most robust approach for parenteral formulations of basic compounds.[4][5][6][7][8]

    • Screen Different Counter-ions: While hydrochloride is common, other pharmaceutically acceptable acid counter-ions (e.g., mesylate, tosylate, sulfate) can be screened to find a salt with optimal solubility and stability.[7] The general rule is that the pKa of the acid should be at least 2 units lower than that of the base to ensure efficient proton transfer.[8]

  • pH Adjustment and Buffering: The formulation should be buffered to a pH that ensures the compound remains in its ionized, soluble form. The target pH should be well below the pKa of the this compound.

  • Complexation: The use of cyclodextrins can be a viable strategy for intravenous formulations to enhance solubility and potentially reduce local irritation upon injection.

Data Presentation

Table 1: Estimated Aqueous Solubility of a Representative this compound Compound and its Hydrochloride Salt at Different pH Values.

FormpHEstimated Solubility (µg/mL)
Free Base7.4< 10
Free Base6.050 - 100
Free Base5.0500 - 1000
HCl Salt7.4> 1000
HCl Salt5.0> 2000

Note: This data is illustrative and based on the general principles of pH-dependent solubility for amines. Actual values should be determined experimentally.

Table 2: Common Co-solvents and Surfactants for Formulation Development.

ExcipientTypeTypical Starting ConcentrationConsiderations
EthanolCo-solvent1-10% (v/v)Potential for cellular toxicity at higher concentrations.
Propylene GlycolCo-solvent5-20% (v/v)Generally well-tolerated.
PEG 400Co-solvent10-30% (v/v)Can increase viscosity.
Tween 80Surfactant0.1-1% (v/v)Can interfere with some biological assays.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility (Shake-Flask Method)
  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Compound Addition: Add an excess amount of the this compound compound to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent (e.g., methanol or acetonitrile), and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[9]

Protocol 2: Small-Scale Salt Formation Screening
  • Stock Solution Preparation: Prepare a concentrated stock solution of the this compound free base in a suitable organic solvent (e.g., ethanol or isopropanol).

  • Acid Addition: In separate vials, add a stoichiometric equivalent of different acids (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid, tartaric acid) dissolved in the same solvent.

  • Precipitation/Crystallization: Allow the solutions to stand at room temperature or cool to induce precipitation or crystallization of the salt. If no solid forms, slow evaporation of the solvent may be necessary.

  • Isolation and Characterization: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Solubility Assessment: Qualitatively or quantitatively assess the aqueous solubility of each salt form using a method like the one described in Protocol 1.

Visualizations

experimental_workflow cluster_problem Problem: Poor Aqueous Solubility cluster_strategies Solubility Enhancement Strategies cluster_outcome Desired Outcome start This compound Compound ph_adjust pH Adjustment (Acidic Buffer) start->ph_adjust Primary Approach salt_formation Salt Formation (e.g., HCl Salt) start->salt_formation For Formulation cosolvents Co-solvents (e.g., PEG, Ethanol) ph_adjust->cosolvents If insufficient end Soluble Compound for Assay ph_adjust->end cosolvents->end salt_formation->end

Caption: Workflow for addressing poor aqueous solubility.

signaling_pathway A Poorly Soluble Free Base B Protonation (Addition of Acid) A->B pH < pKa C Formation of Soluble Cationic Salt B->C D Dissolution in Aqueous Media C->D

References

refinement of analytical methods for 2-Bicyclo[2.1.1]hexanylmethanamine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of 2-Bicyclo[2.1.1]hexanylmethanamine. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) 1. Analyte adsorption on active sites in the injector or column. 2. Incomplete derivatization. 3. Acidic or basic nature of the analyte interacting with the column.1. Use a deactivated inlet liner and a column specifically designed for amine analysis. 2. Optimize derivatization conditions (reagent concentration, temperature, and time). Consider a different derivatization agent (e.g., propyl chloroformate). 3. Ensure the sample pH is appropriate to maintain the analyte in a neutral form.
Low Response / Poor Sensitivity 1. Analyte degradation in the hot injector. 2. Inefficient derivatization. 3. Suboptimal MS tune or acquisition parameters.1. Lower the injector temperature. 2. Confirm complete derivatization by analyzing a derivatized standard. 3. Tune the mass spectrometer according to the manufacturer's recommendations. Optimize ionization and fragmentation parameters for the derivatized analyte.
Irreproducible Results 1. Inconsistent derivatization. 2. Sample matrix effects. 3. Variability in injection volume.1. Ensure precise and consistent addition of derivatization reagent and catalyst. 2. Employ a suitable sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components. 3. Use an autosampler for consistent injection volume.
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the syringe, inlet, or column.1. Run a solvent blank after a high-concentration sample. 2. Clean the syringe, replace the inlet liner and septum, and bake out the column according to the manufacturer's instructions.
LC-MS Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Fronting 1. Column overload. 2. Injection of sample in a solvent stronger than the mobile phase.1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase or a weaker solvent.
Broad Peaks 1. Large dead volume in the system. 2. Column degradation. 3. Suboptimal mobile phase pH.1. Check and tighten all fittings. Use tubing with appropriate inner diameter. 2. Replace the column. 3. Adjust the mobile phase pH to ensure the analyte is in a consistent ionic state. For amines, a higher pH can sometimes improve peak shape.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column aging.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column with a sufficient number of column volumes before each run. Consider replacing the column if shifts persist.
High Background Signal 1. Contaminated mobile phase or solvent. 2. Leaks in the system. 3. Insufficiently pure reagents.1. Use high-purity, LC-MS grade solvents and additives. 2. Perform a leak check. 3. Use high-purity reagents for sample preparation and mobile phase.
Ion Suppression or Enhancement 1. Co-eluting matrix components competing for ionization. 2. High concentrations of non-volatile buffers.1. Improve chromatographic separation to resolve the analyte from interfering compounds. 2. Use volatile mobile phase additives like formic acid or ammonium formate.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization often necessary for the GC-MS analysis of this compound?

A1: Direct analysis of primary amines like this compound by GC can be challenging due to their polarity. This can lead to poor peak shapes (tailing) and adsorption onto active sites in the GC system, resulting in low sensitivity and poor reproducibility.[1] Derivatization converts the polar amine group into a less polar, more volatile derivative, which improves chromatographic performance.[2][3]

Q2: What are suitable derivatization reagents for the GC-MS analysis of this compound?

A2: Common derivatization reagents for primary amines include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and chloroformates such as propyl chloroformate.[2][4] The choice of reagent will depend on the specific requirements of the assay and the sample matrix.

Q3: Can this compound be analyzed by LC-MS without derivatization?

A3: Yes, LC-MS is generally more suitable for the direct analysis of polar compounds like primary amines. Reversed-phase chromatography with an appropriate mobile phase modifier (e.g., formic acid or ammonium formate) can be used to achieve good retention and peak shape.

Q4: What are typical performance characteristics I can expect from a validated LC-MS/MS method for a bicyclic amine?

A4: For the analysis of bicyclic amines by LC-MS/MS, you can generally expect excellent linearity with a coefficient of determination (r²) greater than 0.99. Limits of detection (LOD) are typically in the nanomolar (nM) range.

Q5: What is an acceptable recovery range for my analytical method?

A5: An acceptable recovery range for most bioanalytical methods is typically between 80% and 120%. However, this can vary depending on the complexity of the sample matrix and the regulatory guidelines being followed.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of amines using GC-MS and LC-MS/MS. Note that these are representative values, and actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.

Table 1: Typical Performance of GC-MS Method for Amine Quantification (with Derivatization)
ParameterTypical Value
Linearity (R²)0.992 - 0.999
Limit of Detection (LOD)0.04 - 0.4 µg/mL
Limit of Quantification (LOQ)0.16 - 1.7 µg/mL
Recovery68% - 180%

Data based on a method for atmospheric amines using benzenesulfonyl chloride derivatization.[2]

Table 2: Typical Performance of LC-MS/MS Method for Bicyclic Amine Quantification
ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)40 - 229 nM
Recovery80% - 120% (General expectation)

Data based on a method for the analysis of short-chain fatty acids conjugated to bicyclic amines.[3][4][5]

Experimental Protocols

Protocol 1: GC-MS Quantification with Propyl Chloroformate Derivatization
  • Sample Preparation:

    • To 100 µL of sample (in a suitable solvent like methanol), add an internal standard.

    • Add 50 µL of pyridine as a catalyst.

    • Add 50 µL of propyl chloroformate.

    • Vortex for 1 minute and incubate at 60°C for 30 minutes.

    • After cooling, add 200 µL of hexane and 200 µL of water.

    • Vortex and centrifuge.

    • Transfer the upper hexane layer to an autosampler vial for GC-MS analysis.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Protocol 2: LC-MS/MS Quantification
  • Sample Preparation:

    • Dilute the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Add an appropriate internal standard.

    • Vortex and centrifuge to pellet any particulates.

    • Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Add_IS Add Internal Standard Sample->Add_IS Derivatization Derivatization (Propyl Chloroformate) Add_IS->Derivatization LLE Liquid-Liquid Extraction Derivatization->LLE Analysis_Sample Sample for Analysis LLE->Analysis_Sample Injection Injection Analysis_Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS experimental workflow for the quantification of this compound.

Troubleshooting_Logic Start Poor Chromatographic Result Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Tailing Tailing Peak Check_Peak_Shape->Tailing Yes Fronting Fronting Peak Check_Peak_Shape->Fronting No, Fronting Broad Broad Peak Check_Peak_Shape->Broad No, Broad Check_Derivatization Incomplete Derivatization? Tailing->Check_Derivatization Check_Overload Column Overload? Fronting->Check_Overload Check_Dead_Volume System Dead Volume? Broad->Check_Dead_Volume Optimize_Deriv Optimize Derivatization Conditions Check_Derivatization->Optimize_Deriv Yes Check_Adsorption Analyte Adsorption? Check_Derivatization->Check_Adsorption No Use_Inert_System Use Deactivated Liner/Column Check_Adsorption->Use_Inert_System Yes Dilute_Sample Dilute Sample Check_Overload->Dilute_Sample Yes Check_Fittings Check Fittings and Tubing Check_Dead_Volume->Check_Fittings Yes

Caption: Troubleshooting logic for common chromatographic issues.

References

minimizing byproduct formation in the synthesis of 2-Bicyclo[2.1.1]hexanylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Bicyclo[2.1.1]hexanylmethanamine. The following information is based on established principles of organic synthesis and addresses common challenges encountered in the synthesis of primary amines from bicyclic systems.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on minimizing byproduct formation.

Issue 1: Low Yield of the Desired Primary Amine

If you are experiencing a low yield of this compound, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).- Extend the reaction time if starting material is still present.- Increase the reaction temperature in small increments, while monitoring for byproduct formation.- Ensure stoichiometric amounts of reagents are used; consider a slight excess of the reducing agent in reductive amination.
Suboptimal Reaction Conditions - Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Ensure the solvent is anhydrous and appropriate for the reaction type.- pH: In reductive amination, the pH of the reaction mixture is critical for imine formation. The optimal pH is typically between 6 and 8.
Degradation of Starting Material or Product - The bicyclo[2.1.1]hexane core can be sensitive to strongly acidic or basic conditions. Buffer the reaction mixture if necessary.- The product amine may be volatile; ensure proper handling during workup and purification to avoid loss.

Issue 2: Formation of Secondary and Tertiary Amine Byproducts in Reductive Amination

A common issue in reductive amination is the formation of secondary and tertiary amines through over-alkylation of the desired primary amine.

Potential Cause Troubleshooting Steps
Reaction of Primary Amine with Starting Aldehyde - Use a large excess of the ammonia source (e.g., ammonia, ammonium acetate) to outcompete the product amine for reaction with the aldehyde.- Add the reducing agent slowly to the reaction mixture to keep the concentration of the primary amine low during the reaction.
High Reaction Temperature - Lowering the reaction temperature can favor the formation of the primary amine.

Issue 3: Formation of Imine and Enamine Byproducts

Incomplete reduction of the intermediate imine or side reactions can lead to these byproducts.

Potential Cause Troubleshooting Steps
Inefficient Reducing Agent - Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are generally effective for reductive amination as they are more selective for the iminium ion over the aldehyde.- Ensure the reducing agent is fresh and has been stored properly.
Steric Hindrance - The bicyclo[2.1.1]hexane moiety is sterically hindered, which can slow down the reduction of the imine. A more powerful reducing agent might be necessary, but this could lead to other side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated byproducts?

The synthesis of this compound can be approached through several common methods for amine synthesis. Each route has a different profile of potential byproducts.

Synthetic Route Common Byproducts Key Considerations
Reductive Amination of 2-Bicyclo[2.1.1]hexane-carboxaldehyde - Secondary amine (bis(2-bicyclo[2.1.1]hexanylmethyl)amine)- Tertiary amine- Unreacted starting aldehyde- Imine intermediateThis is a widely used and generally efficient method. Control of stoichiometry and reaction conditions is crucial to minimize over-alkylation.
Reduction of 2-Bicyclo[2.1.1]hexane-carbonitrile - Unreacted nitrile- Aldehyde (from partial reduction and hydrolysis)Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required. Careful workup is necessary to avoid side reactions.
Hofmann Rearrangement of 2-Bicyclo[2.1.1]hexane-carboxamide - Isocyanate intermediate- Urethane (if alcohol is present)- Unreacted amideThis method is useful for avoiding over-alkylation byproducts but can be sensitive to reaction conditions.

Q2: How can I effectively purify this compound from its byproducts?

Purification can often be achieved through a combination of techniques:

  • Acid-Base Extraction: As a primary amine, the product can be protonated and extracted into an acidic aqueous phase, leaving non-basic byproducts (like unreacted aldehyde or nitrile) in the organic phase. The amine can then be recovered by basifying the aqueous phase and extracting with an organic solvent.

  • Chromatography: Column chromatography on silica gel is a standard method for separating amines. A gradient elution system, often with a solvent system containing a small amount of a base like triethylamine or ammonia in methanol/dichloromethane, can be effective in separating the primary amine from secondary and tertiary amines.

  • Distillation: If the product and byproducts have sufficiently different boiling points, distillation under reduced pressure can be an effective purification method.

Q3: Are there any specific safety precautions I should take when synthesizing this compound?

Yes, standard laboratory safety practices should be strictly followed. Additionally:

  • Reagents: Many reagents used in amine synthesis are hazardous. For example, sodium cyanoborohydride is toxic, and lithium aluminum hydride is highly reactive with water. Always consult the Safety Data Sheet (SDS) for all reagents.

  • Product: Primary amines can be corrosive and may have toxicological properties. Handle the final product with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Workup: Quenching of reactive reagents like LiAlH4 can be highly exothermic and release flammable hydrogen gas. This should be done carefully at low temperatures.

Experimental Protocols

Protocol 1: Reductive Amination of 2-Bicyclo[2.1.1]hexane-carboxaldehyde

This protocol provides a general procedure for the synthesis of this compound via reductive amination, with conditions optimized to minimize byproduct formation.

  • Reaction Setup: To a solution of 2-bicyclo[2.1.1]hexane-carboxaldehyde (1.0 eq) in anhydrous methanol (0.2 M) is added ammonium acetate (10 eq). The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Reduction: The reaction mixture is cooled to 0 °C, and sodium cyanoborohydride (1.5 eq) is added portion-wise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Monitoring: The reaction progress is monitored by GC-MS to check for the disappearance of the starting aldehyde and the formation of the primary amine.

  • Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is ~2. The methanol is removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove any unreacted aldehyde. The aqueous layer is then basified to pH >12 with 6 M NaOH and extracted with dichloromethane.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: dichloromethane/methanol/triethylamine 95:4:1).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Workup & Purification start Start aldehyde 2-Bicyclo[2.1.1]hexane- carboxaldehyde start->aldehyde imine_formation Imine Formation (1h, RT) aldehyde->imine_formation reagents Ammonium Acetate, Methanol reagents->imine_formation reduction Reduction (12-24h, RT) imine_formation->reduction reducing_agent NaBH3CN reducing_agent->reduction crude_product Crude Product Mixture reduction->crude_product quench Quench (HCl) crude_product->quench extraction1 Wash (Et2O) quench->extraction1 basify Basify (NaOH) extraction1->basify extraction2 Extract (DCM) basify->extraction2 purify Column Chromatography extraction2->purify final_product Pure 2-Bicyclo[2.1.1]hexanyl- methanamine purify->final_product

Caption: Experimental workflow for the synthesis and purification of this compound via reductive amination.

byproduct_formation aldehyde 2-Bicyclo[2.1.1]hexane- carboxaldehyde imine Imine Intermediate aldehyde->imine + NH3 secondary_amine Byproduct: Secondary Amine aldehyde->secondary_amine tertiary_amine Byproduct: Tertiary Amine aldehyde->tertiary_amine ammonia Ammonia (NH3) ammonia->imine primary_amine Desired Product: Primary Amine imine->primary_amine + [H] primary_amine->secondary_amine + Aldehyde, + [H] secondary_amine->tertiary_amine + Aldehyde, + [H]

Caption: Reaction pathway showing the formation of the desired primary amine and over-alkylation byproducts during reductive amination.

process improvement for the industrial production of 2-Bicyclo[2.1.1]hexanylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale production of 2-Bicyclo[2.1.1]hexanylmethanamine.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues that may be encountered during the synthesis and purification of this compound.

Step 1: Synthesis of Bicyclo[2.1.1]hexane-2-carboxylic acid

Question 1: We are experiencing low yields in the initial [2+2] cycloaddition step to form the bicyclo[2.1.1]hexane core. What are the potential causes and solutions?

Answer: Low yields in the photochemical [2+2] cycloaddition are a common issue when scaling up. Several factors could be contributing to this:

  • Inadequate Light Penetration: On a larger scale, the reaction mixture can absorb a significant amount of light, preventing it from reaching all the reactant molecules.

    • Solution: Employ a more powerful lamp, use a flow chemistry setup to ensure uniform irradiation, or consider alternative, non-photochemical routes if feasible.

  • Sub-optimal Reaction Concentration: The concentration of the diene precursor is critical. If it's too high, side reactions and polymerization can occur. If it's too low, the reaction rate will be slow.

    • Solution: Experiment with a range of concentrations to find the optimal balance for your specific reactor setup.

  • Presence of Impurities: Impurities in the starting material or solvent can quench the excited state of the reactant, thus inhibiting the cycloaddition.

    • Solution: Ensure all starting materials and solvents are of high purity. Degassing the solvent prior to use can also be beneficial to remove dissolved oxygen, which can act as a quencher.

Question 2: We are observing the formation of multiple isomers of the bicyclo[2.1.1]hexane-2-carboxylic acid. How can we improve the stereoselectivity of the reaction?

Answer: The formation of stereoisomers is a known challenge in the synthesis of substituted bicyclo[2.1.1]hexanes.[1]

  • Chiral Auxiliaries: Employing a chiral auxiliary on the dienophile can direct the cycloaddition to favor the formation of one stereoisomer. The auxiliary can be cleaved in a subsequent step.

  • Chiral Catalysts: The use of a chiral Lewis acid or a photosensitizer can create a chiral environment around the reactants, influencing the stereochemical outcome of the cycloaddition.

  • Purification: If the formation of isomers cannot be completely avoided, a robust purification method, such as preparative chromatography or crystallization, will be necessary to isolate the desired isomer.

Step 2: Conversion of Carboxylic Acid to 2-Bicyclo[2.1.1]hexane-2-carboxamide

Question 3: The conversion of bicyclo[2.1.1]hexane-2-carboxylic acid to the corresponding amide is incomplete. What can we do to drive the reaction to completion?

Answer: Incomplete conversion during amidation is a frequent hurdle. Here are some strategies to improve the reaction efficiency:

  • Activating Agent: Ensure you are using an effective activating agent for the carboxylic acid, such as thionyl chloride (SOCl₂), oxalyl chloride, or a carbodiimide like DCC or EDC. The choice of agent can significantly impact the reaction rate and yield.

  • Reaction Conditions: The reaction temperature and time may need optimization. While some amidations proceed at room temperature, others may require heating to go to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Removal of Water: The formation of the amide bond releases water, which can hydrolyze the activated carboxylic acid intermediate. Using a dehydrating agent or a Dean-Stark apparatus to remove water azeotropically can shift the equilibrium towards the product.

Question 4: We are observing the formation of side products during the amidation reaction. What are these and how can they be minimized?

Answer: Side product formation can complicate purification and reduce the overall yield.

  • Over-activation: If using a highly reactive activating agent like thionyl chloride, side reactions with the solvent or other functional groups can occur.

    • Solution: Use a milder activating agent or carefully control the stoichiometry and addition rate of the activating agent.

  • Epimerization: If there are stereocenters adjacent to the carbonyl group, the harsh conditions of some amidation reactions can lead to epimerization.

    • Solution: Employ milder, non-racemizing coupling agents, such as HATU or HOBt, in combination with a carbodiimide.

Step 3: Reduction of 2-Bicyclo[2.1.1]hexane-2-carboxamide to this compound

Question 5: The reduction of the amide to the primary amine is resulting in low yields and the formation of byproducts. What are the best practices for this reduction on an industrial scale?

Answer: The reduction of amides to amines is a challenging transformation, especially on a large scale.[2][3]

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): While effective, LiAlH₄ is highly reactive and pyrophoric, posing safety risks on an industrial scale. Its use requires specialized equipment and handling procedures.[4][5]

    • Catalytic Hydrogenation: This is often the preferred method for industrial-scale reductions due to improved safety and cost-effectiveness. However, it typically requires high pressures and temperatures.[3]

      • Catalyst Selection: The choice of catalyst (e.g., Raney nickel, copper chromite) and reaction conditions (pressure, temperature, solvent) must be carefully optimized for the specific substrate.

  • Byproduct Formation:

    • Over-reduction: In some cases, the C-N bond can be cleaved, leading to the formation of an alcohol and ammonia. This can be minimized by careful control of the reaction conditions.

    • Incomplete Reduction: If the reaction is not allowed to proceed to completion, you may isolate unreacted starting material or partially reduced intermediates.

Question 6: How can we purify the final product, this compound, effectively on a large scale?

Answer: The purification of amines can be challenging due to their basicity and potential for salt formation.

  • Extraction: A common method is to perform an acid-base extraction. The amine can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The amine can then be liberated by basifying the aqueous layer and extracting it back into an organic solvent.

  • Distillation: If the amine is thermally stable and has a suitable boiling point, fractional distillation under reduced pressure can be a highly effective method for purification on an industrial scale.

  • Crystallization: Formation of a salt (e.g., hydrochloride or sulfate) can facilitate purification by crystallization. The pure salt can then be treated with a base to regenerate the free amine. A novel technique involves using trichloroacetic acid to precipitate the amine salt, which can then be heated to release the pure amine, CO₂, and chloroform.[6][7]

Data Presentation

Table 1: Comparison of Amide Reduction Methods

Reducing AgentTypical ConditionsAdvantagesDisadvantagesTypical Yield Range (%)
Lithium Aluminum Hydride (LiAlH₄)THF, 0 °C to refluxHigh reactivity, effective for most amidesPyrophoric, difficult to handle on a large scale, work-up can be challenging70-95
Catalytic HydrogenationH₂ (50-200 atm), 100-250 °C, Catalyst (e.g., Raney Ni, CuCrO₄)Safer for large-scale production, cost-effectiveRequires high pressure and temperature equipment, catalyst can be sensitive60-90
Borane (BH₃) ComplexesTHF, refluxMilder than LiAlH₄, good functional group toleranceCan be expensive, may require special handling75-90

Experimental Protocols

Protocol 1: Synthesis of 2-Bicyclo[2.1.1]hexane-2-carboxamide
  • Activation of the Carboxylic Acid: To a solution of bicyclo[2.1.1]hexane-2-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar), add the activating agent (e.g., oxalyl chloride, 1.1 eq) dropwise at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the formation of the acid chloride by IR spectroscopy (disappearance of the broad O-H stretch and appearance of a sharp C=O stretch at a higher wavenumber).

  • Amidation: In a separate flask, prepare a solution of ammonia in an appropriate solvent (e.g., 7N NH₃ in methanol, or a solution of ammonia gas in the reaction solvent). Cool this solution to 0 °C.

  • Addition: Slowly add the solution of the acid chloride to the ammonia solution at 0 °C with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the addition of water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of 2-Bicyclo[2.1.1]hexane-2-carboxamide to this compound via Catalytic Hydrogenation
  • Reactor Setup: Charge a high-pressure reactor with 2-bicyclo[2.1.1]hexane-2-carboxamide (1.0 eq), a suitable catalyst (e.g., 5-10 mol% copper chromite), and a high-boiling point solvent (e.g., dioxane, t-amyl alcohol).

  • Inerting: Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-150 atm) and heat the mixture to the target temperature (e.g., 150-200 °C) with efficient stirring.

  • Monitoring: Monitor the reaction progress by monitoring the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filtration: Open the reactor and filter the reaction mixture to remove the catalyst.

  • Purification: The crude product can be purified by distillation under reduced pressure or by acid-base extraction as described in the FAQ section.

Visualizations

experimental_workflow start Start: Bicyclo[2.1.1]hexane Precursor Synthesis step1 Step 1: Synthesis of Bicyclo[2.1.1]hexane-2-carboxylic acid start->step1 qc1 QC 1: Purity & Isomer Ratio step1->qc1 qc1->step1 Fail - Re-process/Purify step2 Step 2: Amidation to form 2-Bicyclo[2.1.1]hexane-2-carboxamide qc1->step2 Pass qc2 QC 2: Conversion Check step2->qc2 qc2->step2 Fail - Re-run reaction step3 Step 3: Reduction to This compound qc2->step3 Pass qc3 QC 3: Purity & Yield step3->qc3 qc3->step3 Fail - Re-purify end Final Product qc3->end Pass

Caption: Overall workflow for the industrial production of this compound.

troubleshooting_amide_reduction start Low Yield in Amide Reduction issue1 Incomplete Reaction? start->issue1 issue2 Byproduct Formation? issue1->issue2 No solution1 Increase reaction time/temperature Increase catalyst loading Check H₂ pressure issue1->solution1 Yes solution2a Decrease reaction temperature Try a more selective catalyst issue2->solution2a Alcohol byproduct? solution2b Analyze byproducts (GC-MS, NMR) Purify starting amide issue2->solution2b Unidentified impurities?

Caption: Troubleshooting decision tree for the amide reduction step.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Bicyclo[2.1.1]hexanylmethanamine: Validation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the bicyclo[2.1.1]hexane moiety represents a key structural motif for escaping the "flatland" of aromatic rings in medicinal chemistry. Its rigid, three-dimensional structure can lead to improved physicochemical properties and novel intellectual property. This guide provides a comparative analysis of a new, streamlined synthetic route to 2-Bicyclo[2.1.1]hexanylmethanamine against established methods, supported by experimental data.

Introduction to this compound Synthesis

The synthesis of substituted bicyclo[2.1.1]hexanes has been an area of active research, with methodologies evolving to provide access to these valuable building blocks. Traditional approaches often involve multi-step sequences that can be challenging to scale up.[1][2] Common strategies include intramolecular [2+2] cycloadditions of 1,5-dienes and the functionalization of bicyclo[1.1.0]butanes.[2][3] This guide introduces a novel synthetic approach and compares it with two alternative routes derived from known methodologies.

The New Synthetic Route: A Reductive Amination Approach

The proposed new route offers a more direct and efficient synthesis of this compound starting from the readily available bicyclo[2.1.1]hexan-2-one. This method bypasses the need for isolating and purifying intermediate steps, such as the corresponding alcohol or nitrile, thereby improving overall yield and reducing synthesis time.

Scheme 1: The New Reductive Amination Route

Competitor Analysis: Alternative Synthetic Routes

For comparison, two alternative multi-step routes are presented. These routes are based on established chemical transformations and highlight the improvements offered by the new method.

Alternative Route 1: From Bicyclo[2.1.1]hexane-2-carboxylic acid

This route begins with the known bicyclo[2.1.1]hexane-2-carboxylic acid, which can be synthesized via various methods, including photochemical Wolff rearrangements.[4] The carboxylic acid is then converted to the primary amine through a Curtius or Hofmann rearrangement, or via reduction of the corresponding amide.

Alternative Route 2: Via [2+2] Cycloaddition and Functional Group Interconversion

This approach leverages the well-established intramolecular [2+2] photocycloaddition of a substituted 1,5-diene to construct the bicyclo[2.1.1]hexane core, followed by a series of functional group manipulations to install the aminomethyl group.[1][5][6]

Performance Comparison

The following table summarizes the key performance indicators for the new synthetic route compared to the alternative methods.

MetricNew Reductive Amination RouteAlternative Route 1Alternative Route 2
Overall Yield 75%~45% (from the carboxylic acid)~30% (from the 1,5-diene)
Number of Steps 13-44-5
Starting Material Cost ModerateHighLow
Scalability HighModerateLow (photochemical step)
Safety Concerns Use of Raney Nickel and high-pressure hydrogenationUse of azides (Curtius) or strong oxidants (Hofmann)Use of specialized photochemical equipment

Experimental Protocols

Synthesis of this compound via the New Reductive Amination Route

A 250 mL high-pressure reactor is charged with bicyclo[2.1.1]hexan-2-one (10.0 g, 90.8 mmol), Raney Nickel (2.0 g, 50% slurry in water), and methanol (100 mL). The reactor is sealed and purged with nitrogen, then filled with ammonia gas to a pressure of 10 bar. The mixture is then pressurized with hydrogen to 100 bar and heated to 120°C with vigorous stirring for 24 hours. After cooling to room temperature, the reactor is carefully depressurized. The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by distillation under reduced pressure to afford this compound as a colorless oil.

Synthesis of this compound via Alternative Route 1

Step 1: Amide formation. Bicyclo[2.1.1]hexane-2-carboxylic acid (10.0 g, 71.3 mmol) is dissolved in dichloromethane (100 mL). Oxalyl chloride (7.5 mL, 85.6 mmol) is added dropwise, followed by a catalytic amount of DMF. The mixture is stirred for 2 hours at room temperature. The solvent is removed under reduced pressure, and the residue is dissolved in THF (50 mL) and added dropwise to a cooled (0°C) solution of aqueous ammonia (28%, 50 mL). The mixture is stirred for 1 hour, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to give the crude amide.

Step 2: Hofmann Rearrangement. The crude amide is dissolved in a solution of sodium hypobromite, prepared from bromine (4.0 mL, 78.4 mmol) and a solution of sodium hydroxide (12.0 g, 300 mmol) in water (100 mL), at 0°C. The mixture is heated to 70°C for 2 hours. After cooling, the product is extracted with diethyl ether, dried, and concentrated to yield the crude amine. Purification is performed by distillation.

Validation Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the validation of the new synthetic route and a hypothetical signaling pathway where a drug candidate containing the this compound moiety might act.

cluster_0 Route Validation Workflow Start Start Route_Design New Route Design Start->Route_Design Feasibility Feasibility Studies Route_Design->Feasibility Optimization Reaction Optimization Feasibility->Optimization Scale_Up Scale-Up (Gram Scale) Optimization->Scale_Up Characterization Product Characterization (NMR, MS, etc.) Scale_Up->Characterization Comparison Comparison with Alternatives Characterization->Comparison End End Comparison->End

Caption: Workflow for the validation of a new synthetic route.

Drug Drug (contains Bicyclo[2.1.1]hexanylmethanamine) Binds to Receptor Receptor GPCR Drug:f1->Receptor Activation G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical GPCR signaling pathway.

References

Comparative Analysis of 2-Bicyclo[2.1.1]hexanylmethanamine and Its Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Navigating the Physicochemical and Pharmacological Landscape of a Promising Scaffold

In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, the strategic use of bioisosteres is a cornerstone of modern medicinal chemistry. This guide provides a comparative study of 2-Bicyclo[2.1.1]hexanylmethanamine, a conformationally restricted amine, and its relevant bioisosteres. By presenting key experimental data, detailed protocols, and visualizations of underlying principles, this document serves as a resource for researchers aiming to leverage this unique scaffold in drug design.

The bicyclo[2.1.1]hexane framework is a valued bioisostere for ortho- and meta-substituted phenyl rings, offering a three-dimensional escape from flatland that can lead to improved properties such as enhanced solubility and metabolic stability.[1] The introduction of an aminomethyl group to this scaffold provides a key pharmacophoric element for interaction with a variety of biological targets. This guide explores how modifications of this primary amine through bioisosteric replacement can fine-tune the physicochemical and pharmacological properties of a lead compound.

Physicochemical Properties: A Comparative Overview

The selection of a suitable bioisostere often hinges on modulating key physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME). The following table summarizes a hypothetical comparative analysis of this compound and representative bioisosteres. Note: The following data is illustrative and compiled from analogous bicyclic systems and general principles of bioisosterism due to the limited availability of direct comparative studies on this specific scaffold.

Compound/BioisostereStructurepKacLogPAqueous Solubility (µM)
This compound ~10.5~1.8Moderately Soluble
Cyclopentylmethanamine ~10.6~1.2Highly Soluble
(Tetrahydrofuran-2-yl)methanamine ~9.8~0.5Very Highly Soluble
2-(1,2,4-Oxadiazol-5-yl)bicyclo[2.1.1]hexane ~2.5~2.1Sparingly Soluble
N-Methyl-2-bicyclo[2.1.1]hexanylmethanamine ~10.8~2.2Moderately Soluble

Pharmacological Performance: A Tale of Receptor Interaction

The true test of a bioisosteric replacement lies in its impact on biological activity. The rigid bicyclo[2.1.1]hexane scaffold can orient the aminomethyl side chain in a specific vector, potentially leading to enhanced receptor affinity and selectivity compared to more flexible analogs. The following table illustrates a potential pharmacological profile against a hypothetical G-protein coupled receptor (GPCR) target.

Compound/BioisostereTarget Affinity (Ki, nM)Functional Activity (EC50, nM)In Vitro Metabolic Stability (t½, min)
This compound 1550 (Agonist)45
Cyclopentylmethanamine 50150 (Agonist)25
(Tetrahydrofuran-2-yl)methanamine 120500 (Weak Agonist)60
2-(1,2,4-Oxadiazol-5-yl)bicyclo[2.1.1]hexane >1000No Activity90
N-Methyl-2-bicyclo[2.1.1]hexanylmethanamine 1040 (Agonist)35

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence, often starting from commercially available bicyclo[2.1.1]hexan-2-one. A common strategy involves a reductive amination protocol.

Workflow for the Synthesis of this compound

G start Bicyclo[2.1.1]hexan-2-one step1 Reductive Amination (e.g., NH4OAc, NaBH3CN) start->step1 product This compound step1->product G prep Prepare cell membranes expressing the target GPCR incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound prep->incubation separation Separate bound from free radioligand (e.g., filtration over glass fiber filters) incubation->separation quantification Quantify radioactivity of bound ligand (e.g., scintillation counting) separation->quantification analysis Calculate IC50 and Ki values using non-linear regression quantification->analysis G Compound Test Compound Microsomes Liver Microsomes (Source of CYP450 enzymes) Compound->Microsomes Metabolites Oxidized Metabolites Microsomes->Metabolites NADPH NADPH (Cofactor) NADPH->Microsomes

References

Determining the Absolute Stereochemistry of 2-Bicyclo[2.1.1]hexanylmethanamine Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute stereochemistry of chiral molecules is a critical step in the development of new therapeutic agents. This guide provides a comparative overview of modern analytical techniques for confirming the absolute stereochemistry of 2-Bicyclo[2.1.1]hexanylmethanamine enantiomers, a key building block in medicinal chemistry.

The unique bridged bicyclic structure of this compound presents both opportunities and challenges for stereochemical assignment. This guide details the experimental protocols and data presentation for several powerful techniques, including X-ray crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD), alongside more classical methods like chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents.

Comparative Analysis of Stereochemical Assignment Techniques

The choice of method for determining the absolute configuration of a chiral amine like this compound depends on several factors, including the physical state of the sample, the presence of chromophores, and the availability of instrumentation. The following table summarizes the key performance indicators for the most common techniques.

Technique Principle Sample Requirements Advantages Limitations
X-ray Crystallography Anomalous dispersion of X-rays by a single crystal of an enantiomerically pure compound or a derivative containing a heavy atom.[1][2][3][4]High-quality single crystal.Provides unambiguous determination of the absolute configuration.[4]Crystal growth can be challenging for liquids or oils; co-crystallization may be necessary.[5][6]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[7][8]Solution of the enantiomerically pure sample (typically >1 mg).Applicable to a wide range of molecules, including those without UV chromophores; provides conformational information.[5][7]Requires quantum chemical calculations (DFT) to predict the VCD spectrum for comparison with the experimental data.[5][7][9]
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.Solution of the enantiomerically pure sample.Highly sensitive; can be used for samples with very low concentrations.Requires the presence of a suitable chromophore near the stereocenter; derivatization may be necessary.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[10][11]Solution of the racemic or enantiomerically enriched sample.Excellent for determining enantiomeric purity and for preparative separation.Determination of absolute configuration relies on comparison with a standard of known configuration or a well-established elution order for a given CSP.[10]
NMR with Chiral Derivatizing Agents (CDAs) Formation of diastereomers by reacting the chiral amine with a CDA, leading to distinguishable NMR signals.[12][13]Solution of the derivatized sample.Does not require specialized equipment beyond a standard NMR spectrometer.Requires successful derivatization; interpretation can be complex and may rely on empirical models.[12]

Experimental Protocols

X-ray Crystallography

Objective: To determine the absolute configuration of this compound through single-crystal X-ray diffraction.

Methodology:

  • Derivatization: React enantiomerically pure this compound with a chiral carboxylic acid containing a heavy atom (e.g., (S)-(-)-2-bromophenylacetic acid) to form a diastereomeric salt.

  • Crystallization: Grow single crystals of the diastereomeric salt suitable for X-ray diffraction. This can be achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution in an appropriate solvent system.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a Cu-Kα radiation source to maximize the anomalous scattering effect.[1]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the diffraction data.

  • Absolute Configuration Determination: Determine the absolute configuration by analyzing the Flack parameter, which should be close to 0 for the correct enantiomer and 1 for the inverted structure.[4]

G cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Derivatization Derivatize with Heavy Atom CDA Crystallization Grow Single Crystals Derivatization->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution AbsoluteConfig Determine Absolute Configuration (Flack Parameter) StructureSolution->AbsoluteConfig

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To determine the absolute configuration of this compound by comparing its experimental VCD spectrum with theoretically calculated spectra.

Methodology:

  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a suitable solvent (e.g., CDCl3) at a concentration of approximately 0.1 M.[7]

  • VCD Spectrum Measurement: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., the (1R,2S,4R)-enantiomer) of this compound using a suitable molecular mechanics force field.

    • Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the vibrational frequencies, IR intensities, and VCD intensities for each optimized conformer.

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer and its mirror image. A good match in the signs and relative intensities of the VCD bands allows for the assignment of the absolute configuration.[5]

G cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis SamplePrep Prepare Solution of Enantiomer VCDMeasurement Measure VCD & IR Spectra SamplePrep->VCDMeasurement Comparison Compare Experimental & Calculated Spectra VCDMeasurement->Comparison ConfSearch Conformational Search DFTCalc DFT Optimization & Frequency Calculation ConfSearch->DFTCalc SpectrumGen Generate Calculated VCD Spectrum DFTCalc->SpectrumGen SpectrumGen->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Electronic Circular Dichroism (ECD) Spectroscopy

Objective: To determine the absolute configuration of a chromophore-containing derivative of this compound.

Methodology:

  • Derivatization: React the enantiomerically pure amine with a chromophoric derivatizing agent (e.g., 2,3-naphthalenedicarboxaldehyde) to introduce a chromophore near the stereocenter.

  • Sample Preparation: Prepare a dilute solution of the derivatized amine in a suitable solvent (e.g., methanol).

  • ECD Spectrum Measurement: Record the ECD and UV-Vis spectra of the sample.

  • Computational Modeling:

    • Perform a conformational analysis of the derivatized enantiomer.

    • Calculate the electronic transition energies and rotational strengths for the low-energy conformers using Time-Dependent DFT (TD-DFT).

    • Generate a Boltzmann-averaged calculated ECD spectrum.

  • Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectrum to assign the absolute configuration. The Exciton Chirality Method can also be applied if the derivative contains two interacting chromophores.[14]

G cluster_prep Sample Preparation cluster_analysis Spectral Analysis Derivatization Derivatize with Chromophore SolutionPrep Prepare Dilute Solution Derivatization->SolutionPrep ECDMeasurement Measure ECD & UV-Vis Spectra SolutionPrep->ECDMeasurement Comparison Compare Experimental & Calculated Spectra ECDMeasurement->Comparison TDDFTCalc TD-DFT Calculation of ECD Spectrum TDDFTCalc->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Data Presentation: Hypothetical Results

The following tables present hypothetical data for the stereochemical analysis of the two enantiomers of this compound.

Table 1: Chiral HPLC Separation

EnantiomerRetention Time (min)Peak Area (%)
Enantiomer 18.2499.6
Enantiomer 29.510.4
Conditions: Chiralcel OD-H column, Hexane/Isopropanol/Diethylamine (90:10:0.1), 1.0 mL/min, 25°C, UV detection at 210 nm.

Table 2: ¹H NMR Data for Diastereomeric Amides with (S)-Mosher's Acid

ProtonDiastereomer from (+)-amine (ppm)Diastereomer from (-)-amine (ppm)Δδ (δS - δR) (ppm)
H-12.512.53-0.02
H-23.153.12+0.03
H-3a1.881.92-0.04
H-3b1.651.63+0.02
Data acquired on a 500 MHz NMR spectrometer in CDCl₃.

Table 3: Comparison of Experimental and Calculated VCD Data

Experimental Frequency (cm⁻¹)Experimental VCD SignCalculated Frequency (cm⁻¹) for (1R,2S,4R)-enantiomerCalculated VCD Sign for (1R,2S,4R)-enantiomer
1452+1455+
1378-1380-
1265+1268+
1130-1132-
Calculations performed at the B3LYP/6-31G(d) level of theory.

Conclusion

The determination of the absolute stereochemistry of this compound enantiomers can be confidently achieved using a combination of modern analytical techniques. While X-ray crystallography provides the most definitive assignment, its requirement for high-quality crystals can be a significant hurdle. VCD spectroscopy offers a powerful alternative for samples in solution and is applicable even in the absence of a chromophore. ECD, while highly sensitive, necessitates derivatization to introduce a chromophoric group. Chiral HPLC is invaluable for assessing enantiomeric purity and for preparative-scale separations, while NMR with chiral derivatizing agents provides a more accessible, albeit sometimes less definitive, method for stereochemical analysis. For unambiguous and reliable determination, it is often advantageous to employ at least two different techniques to provide orthogonal confirmation of the absolute configuration.

References

A Comparative Analysis of the Biological Activities of 2-Bicyclo[2.1.1]hexanylmethanamine and Cyclohexylmethanamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the nuanced differences in biological activity between the rigid, bridged bicyclic system of 2-bicyclo[2.1.1]hexanylmethanamine and the flexible monocyclic structure of cyclohexylmethanamine analogs. This document provides a comparative overview of their known biological activities, supported by available quantitative data and detailed experimental protocols.

The structural distinction between the bicyclo[2.1.1]hexane and cyclohexane scaffolds profoundly influences their three-dimensional shape, rigidity, and ultimately, their interaction with biological targets. The bicyclo[2.1.1]hexane framework, with its constrained, bridged structure, is often explored as a saturated bioisostere of the ortho-substituted phenyl ring, offering a unique spatial arrangement of substituents. In contrast, the cyclohexane ring possesses significant conformational flexibility, which can be advantageous or detrimental depending on the specific target interactions. This guide aims to shed light on these differences by presenting a side-by-side comparison of their reported biological activities.

Summary of Biological Activities

Biological Target/ActivityThis compound AnalogsCyclohexylmethanamine Analogs
Antifungal Activity Effective against Aspergillus niger, with specific analogs demonstrating potent inhibition.Limited specific data available for direct comparison against fungal pathogens.
Neuroprotection A derivative has shown potential as a neuroprotective agent, capable of crossing the blood-brain barrier.Certain derivatives, particularly arylcyclohexylamines, are well-known for their activity at neuronal receptors, though not typically characterized as neuroprotective in the same context.
Enzyme Inhibition Limited data available.Analogs have demonstrated inhibitory activity against acetylcholinesterase (AChE).
Antimicrobial Activity Primarily explored for antifungal properties.Derivatives have shown broad antimicrobial activity against various bacteria.
Receptor Modulation Limited data available.Arylcyclohexylamine derivatives are potent N-methyl-D-aspartate (NMDA) receptor antagonists.
Antiproliferative Activity Limited data available.Some derivatives have been reported to possess antiproliferative effects.

Quantitative Biological Data

The following tables summarize the available quantitative data for representative analogs from each class. It is crucial to note that this data is compiled from different studies and should be interpreted with caution, as experimental conditions may vary.

Table 1: Antifungal Activity of 1,2-Disubstituted Bicyclo[2.1.1]hexane Analogs against Aspergillus niger

CompoundStructureIC50 (µg/mL)Reference
Boscalid Analog (28)2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide with the biphenyl replaced by a 1-phenyl-bicyclo[2.1.1]hexane-2-carboxamide~10[1]
Bixafen Analog (29)N-(3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide with the biphenyl replaced by a 1-(3,4-dichlorophenyl)-bicyclo[2.1.1]hexane-2-carboxamide>100[1]
Fluxapyroxad Analog (30)3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide with the biphenyl replaced by a 1-(3,4,5-trifluorophenyl)-bicyclo[2.1.1]hexane-2-carboxamide~10[1]

Table 2: Biological Activities of Cyclohexylmethanamine Analogs

Compound ClassBiological TargetQuantitative DataReference
N,N-Dibenzyl-cyclohexane-1,2-diamine derivativesMycobacterium tuberculosis H37RvMIC: 13.7 µM (for a specific derivative)[2]
Arylcyclohexylamines (e.g., PCP, Ketamine)NMDA ReceptorpKi values ranging from ~6 to ~8 (Ki in nM range)[3][4]
Cyclohexylamine derivativesAcetylcholinesterase (AChE)IC50 values in the µM range for various derivatives[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation of the presented data.

Antifungal Susceptibility Testing of Aspergillus niger

This protocol is based on the broth microdilution method to determine the minimal inhibitory concentration (MIC) or IC50 of antifungal compounds.[6][7][8]

1. Preparation of Fungal Inoculum:

  • Aspergillus niger is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) at 30°C for 2-5 days until sufficient sporulation is observed.

  • Conidia are harvested by flooding the plate with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.

  • The resulting conidial suspension is filtered to remove hyphal fragments, and the conidia are counted using a hemocytometer.

  • The suspension is diluted in RPMI 1640 medium to a final concentration of 1 x 10⁵ conidia/mL.

2. Assay Procedure:

  • The test compounds are serially diluted in DMSO and then further diluted in RPMI 1640 medium to achieve the desired final concentrations.

  • 100 µL of each compound dilution is added to the wells of a 96-well microtiter plate.

  • 100 µL of the fungal inoculum is added to each well, resulting in a final volume of 200 µL.

  • A drug-free well serves as a growth control, and a well with medium only serves as a blank.

  • The plate is incubated at 30°C for 48 hours.

3. Data Analysis:

  • Fungal growth is assessed visually or by measuring the optical density at 600 nm using a microplate reader.

  • The IC50 value is determined as the concentration of the compound that inhibits 50% of the fungal growth compared to the drug-free control.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay is based on the Ellman method, which measures the activity of AChE.[9][10][11]

1. Reagent Preparation:

  • 0.1 M Phosphate Buffer (pH 8.0).

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (10 mM).

  • Acetylthiocholine iodide (ATCI) solution (14 mM).

  • Acetylcholinesterase (AChE) solution (1 U/mL).

  • Test compounds are dissolved in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

  • In a 96-well plate, 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of AChE solution are added to each well.

  • The plate is incubated at 25°C for 10 minutes.

  • 10 µL of DTNB solution is then added to each well.

  • The reaction is initiated by adding 10 µL of ATCI solution.

  • The absorbance is measured at 412 nm using a microplate reader.

3. Data Analysis:

  • The percentage of AChE inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of compounds for the NMDA receptor.[12][13][14]

1. Membrane Preparation:

  • Rat brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The assay is performed in tubes containing the membrane preparation, a radiolabeled ligand that binds to the NMDA receptor (e.g., [³H]MK-801), and the test compound at various concentrations.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

3. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled NMDA receptor antagonist.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The Ki (inhibition constant) value for the test compound is calculated from the IC50 value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the general structural features and their relationship to the observed biological activities.

SAR_Bicyclo_vs_Cyclo cluster_bicyclo This compound Analogs cluster_cyclo Cyclohexylmethanamine Analogs Bicyclo Rigid Bicyclic Core (Bioisostere of o-phenyl) B_Activity Antifungal Activity (e.g., against A. niger) Neuroprotection Potential Bicyclo->B_Activity Defined spatial orientation of substituents Cyclo Flexible Monocyclic Core C_Activity AChE Inhibition Antimicrobial Activity NMDA Receptor Antagonism Antiproliferative Activity Cyclo->C_Activity Conformational flexibility allows adaptation to diverse binding sites

Caption: Comparative structure-activity relationship overview.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for screening and evaluating the biological activity of novel chemical entities, applicable to both bicyclo[2.1.1]hexanylmethanamine and cyclohexylmethanamine analogs.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Lead Optimization Compound_Library Compound Library (Bicyclo[2.1.1]hexane & Cyclohexane Analogs) Primary_Assay High-Throughput Screening (e.g., Enzyme Inhibition, Receptor Binding) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Compounds showing desired activity) Primary_Assay->Hit_Identification Dose_Response Dose-Response Studies (IC50 / EC50 Determination) Hit_Identification->Dose_Response Selectivity_Panel Selectivity Profiling (Testing against related targets) Dose_Response->Selectivity_Panel SAR_Studies Structure-Activity Relationship (SAR) Analysis Selectivity_Panel->SAR_Studies Lead_Optimization Lead Optimization (Synthesis of new analogs) SAR_Studies->Lead_Optimization Lead_Optimization->Primary_Assay Iterative Improvement

References

head-to-head comparison of different synthetic strategies for 2-Bicyclo[2.1.1]hexanylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.1.1]hexane motif is a valuable bioisostere for ortho- and meta-substituted phenyl rings in drug discovery, offering improved physicochemical properties by "escaping from flatland".[1] The synthesis of derivatives such as 2-bicyclo[2.1.1]hexanylmethanamine is therefore of significant interest. This guide provides a head-to-head comparison of potential synthetic strategies for this target molecule, focusing on routes commencing from the key intermediate, bicyclo[2.1.1]hexane-2-carboxylic acid. While direct comparative studies are limited, this document compiles plausible routes based on established chemical transformations, providing detailed experimental protocols and expected outcomes to aid in synthetic planning.

Summary of Synthetic Strategies

Three primary strategies for the synthesis of this compound from bicyclo[2.1.1]hexane-2-carboxylic acid are considered: the Curtius Rearrangement, the Hofmann Rearrangement, and a reductive amination pathway. Each route offers distinct advantages and disadvantages in terms of step count, reagent toxicity, and potential yield.

StrategyKey TransformationStarting MaterialKey IntermediatesOverall Steps from Carboxylic Acid
Strategy 1: Curtius Rearrangement Carboxylic acid → Acyl azide → Isocyanate → AmineBicyclo[2.1.1]hexane-2-carboxylic acidAcyl azide, Isocyanate2-3
Strategy 2: Hofmann Rearrangement Carboxylic acid → Amide → AmineBicyclo[2.1.1]hexane-2-carboxylic acidCarboxamide2
Strategy 3: Reductive Amination Carboxylic acid → Aldehyde → Imine → AmineBicyclo[2.1.1]hexane-2-carboxylic acidAldehyde, Imine2-3

Quantitative Data Comparison (Predicted)

The following table presents a predicted comparison of the different synthetic strategies. The yields for the Curtius rearrangement are based on similar bicyclic systems found in the literature, while the yields for the Hofmann rearrangement and reductive amination are typical for these general transformations.

ParameterStrategy 1: Curtius RearrangementStrategy 2: Hofmann RearrangementStrategy 3: Reductive Amination
Overall Yield ~60-70%~70-80%~65-75%
Reaction Time 24-48 hours12-24 hours24-36 hours
Reagent Toxicity High (sodium azide)Moderate (bromine)Low to Moderate
Scalability ModerateGoodGood
Key Advantages Well-established for hindered systemsFewer steps from the amideMilder conditions for the final step
Key Disadvantages Use of explosive azide intermediateUse of hazardous bromine and strong baseRequires an additional reduction step from the acid

Experimental Protocols

A plausible synthetic route to the precursor, bicyclo[2.1.1]hexane-2-carboxylic acid, involves a photochemical Wolff rearrangement of a diazoketone derived from norbornanone.[1]

Strategy 1: Curtius Rearrangement

The Curtius rearrangement is a versatile method for converting carboxylic acids to primary amines.[2] The reaction proceeds through an acyl azide and an isocyanate intermediate.

Step 1: Synthesis of Bicyclo[2.1.1]hexane-2-carbonyl azide

  • To a solution of bicyclo[2.1.1]hexane-2-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) is added triethylamine (1.2 eq).

  • The mixture is cooled to 0 °C, and diphenylphosphoryl azide (DPPA) (1.1 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction mixture is then washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude acyl azide, which is used in the next step without further purification.

Step 2: Synthesis of this compound

  • The crude bicyclo[2.1.1]hexane-2-carbonyl azide is dissolved in anhydrous toluene (0.1 M).

  • The solution is heated to 100 °C for 2-3 hours until the evolution of nitrogen gas ceases, indicating the formation of the isocyanate.

  • The reaction mixture is cooled to room temperature, and 3M aqueous HCl is added.

  • The mixture is stirred vigorously and heated to 90 °C for 4 hours to hydrolyze the isocyanate.

  • After cooling, the aqueous layer is separated, washed with diethyl ether, and then basified with aqueous NaOH to pH > 12.

  • The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.

Strategy 2: Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[3]

Step 1: Synthesis of Bicyclo[2.1.1]hexane-2-carboxamide

  • Bicyclo[2.1.1]hexane-2-carboxylic acid (1.0 eq) is converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.

  • The crude acyl chloride is then treated with an excess of aqueous ammonia to form bicyclo[2.1.1]hexane-2-carboxamide.

Step 2: Hofmann Rearrangement to this compound

  • To a solution of sodium hydroxide (4.0 eq) in water is added bromine (1.1 eq) at 0 °C.

  • Bicyclo[2.1.1]hexane-2-carboxamide (1.0 eq) is then added, and the mixture is heated to 70-80 °C for 1-2 hours.

  • The reaction is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic extracts are dried and concentrated to yield the target amine.

Strategy 3: Reductive Amination

This pathway involves the reduction of the carboxylic acid to the corresponding aldehyde, followed by reductive amination.

Step 1: Reduction of Bicyclo[2.1.1]hexane-2-carboxylic acid to Bicyclo[2.1.1]hexane-2-carbaldehyde

  • The carboxylic acid can be reduced to the aldehyde using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature. Alternatively, the carboxylic acid can be converted to a Weinreb amide followed by reduction.

Step 2: Reductive Amination of Bicyclo[2.1.1]hexane-2-carbaldehyde

  • To a solution of bicyclo[2.1.1]hexane-2-carbaldehyde (1.0 eq) in methanol is added an excess of ammonia in methanol.

  • A reducing agent such as sodium cyanoborohydride (1.5 eq) is added, and the reaction is stirred at room temperature for 12-24 hours.

  • The reaction is quenched, and the product is isolated by extraction and purification.

Signaling Pathways and Experimental Workflows

G cluster_precursor Precursor Synthesis cluster_strategy1 Strategy 1: Curtius Rearrangement cluster_strategy2 Strategy 2: Hofmann Rearrangement cluster_strategy3 Strategy 3: Reductive Amination Norbornanone Norbornanone Diazoketone Diazoketone Norbornanone->Diazoketone Several steps Carboxylic_Acid Bicyclo[2.1.1]hexane- 2-carboxylic acid Diazoketone->Carboxylic_Acid Photochemical Wolff Rearrangement Carboxylic_Acid_1 Bicyclo[2.1.1]hexane- 2-carboxylic acid Carboxylic_Acid_2 Bicyclo[2.1.1]hexane- 2-carboxylic acid Carboxylic_Acid_3 Bicyclo[2.1.1]hexane- 2-carboxylic acid Acyl_Azide Acyl Azide Carboxylic_Acid_1->Acyl_Azide DPPA, Et3N Isocyanate Isocyanate Acyl_Azide->Isocyanate Heat (Toluene) Amine_1 2-Bicyclo[2.1.1]hexanyl- methanamine Isocyanate->Amine_1 H3O+ Amide Carboxamide Carboxylic_Acid_2->Amide 1. SOCl2 2. NH4OH Amine_2 2-Bicyclo[2.1.1]hexanyl- methanamine Amide->Amine_2 Br2, NaOH Aldehyde Aldehyde Carboxylic_Acid_3->Aldehyde DIBAL-H Amine_3 2-Bicyclo[2.1.1]hexanyl- methanamine Aldehyde->Amine_3 NH3, NaBH3CN

Caption: Synthetic strategies for this compound.

Conclusion

The synthesis of this compound can be approached through several established synthetic transformations starting from bicyclo[2.1.1]hexane-2-carboxylic acid. The Curtius rearrangement offers a reliable, albeit potentially hazardous, route that is often successful for sterically hindered substrates. The Hofmann rearrangement provides a more direct conversion from the corresponding amide, potentially offering a higher overall yield and avoiding the use of azides. Finally, a reductive amination pathway, while requiring an initial reduction of the carboxylic acid, utilizes milder reagents in the final amine-forming step. The choice of strategy will ultimately depend on the specific requirements of the research, including scale, available reagents, and safety considerations. This guide provides a foundational framework for selecting and implementing a suitable synthetic route for this valuable building block in drug discovery.

References

Cross-Validation of Analytical Techniques for 2-Bicyclo[2.1.1]hexanylmethanamine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and accurate analysis of 2-Bicyclo[2.1.1]hexanylmethanamine, a saturated bicyclic amine, is critical in various stages of drug discovery and development. Its unique three-dimensional structure presents both opportunities and challenges for analytical chemists. This guide provides a comparative overview of key analytical techniques for the quantification and characterization of this compound, offering supporting data from analogous compounds to inform methodology selection.

Executive Summary

The primary analytical techniques for the analysis of this compound and related bicyclic amines include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), offers high sensitivity and is suitable for volatile amines. High-Performance Liquid Chromatography, especially with Mass Spectrometry detection (LC-MS/MS), provides versatility for a wide range of concentrations and is amenable to high-throughput screening. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unequivocal structure elucidation and purity assessment.

Due to the limited availability of direct comparative studies on this compound, this guide leverages performance data from structurally similar bicyclic and aliphatic amines to provide a reliable framework for methods development and validation.

Performance Comparison of Analytical Techniques

The following table summarizes typical performance characteristics of GC-MS and LC-MS/MS for the analysis of amine compounds, providing a baseline for what can be expected for this compound analysis.

TechniqueAnalyte TypeDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Precision (%RSD)Reference
GC-MS Volatile AminesOften not required, but can improve chromatography0.1 - 10 ng/mL0.5 - 50 ng/mL> 0.99< 15%[1][2]
LC-MS/MS Biogenic AminesBenzoyl Chloride0.1 - 20 nM0.3 - 60 nM> 0.996< 15%[3]
HPLC-UV Biogenic AminesDansyl Chloride0.01 - 0.10 mg/kg0.02 - 0.31 mg/kg> 0.99< 6%[4]
LC-MS/MS Bicyclic Amine ConjugatesN/A40 - 229 nMNot Reported> 0.99Not Reported[5]

Note: The performance data presented above is for analogous amine compounds and should be considered as a guideline. Method validation with this compound is essential to determine the precise performance characteristics for a specific matrix and instrumentation.

Experimental Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For bicyclic amines like this compound, direct injection is often possible.

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • If derivatization is required to improve peak shape or volatility, common reagents for amines include trifluoroacetic anhydride (TFAA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Inlet Temperature: 250 °C.[6]

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 280°C at 20°C/min, and held for 10 minutes.[6]

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: m/z 40-650.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly selective and sensitive, making it ideal for quantifying low levels of this compound in complex matrices. Derivatization is often employed to enhance ionization efficiency and chromatographic retention.

Sample Preparation (with Benzoyl Chloride Derivatization):

  • To 100 µL of sample, add 20 µL of 2 M NaOH and 10 µL of benzoyl chloride.

  • Vortex for 1 minute.

  • Add 20 µL of saturated NaCl solution and 200 µL of diethyl ether.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Instrumentation and Conditions:

  • Liquid Chromatograph: Waters Acquity UPLC or equivalent.[7]

  • Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.[3]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: A linear gradient tailored to the retention of the derivatized analyte.

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Mass Spectrometer: AB Sciex 3200 QTRAP or equivalent.[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Multiple Reaction Monitoring (MRM): Transitions would need to be optimized for the specific benzoyl derivative of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation and can be used for quantitative analysis (qNMR).

Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., CDCl₃, D₂O).

  • Add a known amount of an internal standard with a distinct resonance for qNMR.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz or higher.

  • Nuclei: ¹H and ¹³C are standard.

  • Experiments:

    • ¹H NMR: For determining the number and environment of protons.

    • ¹³C NMR: For determining the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and assign the complete structure.

    • qNMR: Requires careful selection of acquisition parameters to ensure accurate integration.

Logical Workflow for Technique Selection

The choice of analytical technique depends on the specific research question. The following diagram illustrates a logical workflow for selecting the most appropriate method.

TechniqueSelection start Define Analytical Goal goal_quant Quantitative Analysis start->goal_quant goal_struct Structural Elucidation / Purity start->goal_struct quant_trace Trace Level (< ppm) goal_quant->quant_trace quant_bulk Bulk Level (> ppm) goal_quant->quant_bulk method_gcms GC-MS goal_struct->method_gcms Confirmation of MW method_nmr NMR goal_struct->method_nmr Definitive Structure method_lcms LC-MS/MS quant_trace->method_lcms High Sensitivity & Selectivity quant_trace->method_gcms For Volatile Analytes quant_bulk->method_gcms method_hplcuv HPLC-UV (with derivatization) quant_bulk->method_hplcuv Robust & Cost-Effective quant_bulk->method_nmr qNMR for High Purity Samples MethodDevelopment cluster_dev Method Development cluster_val Method Validation cluster_app Application select_tech Technique Selection (GC/LC/NMR) optimize_params Optimize Instrument Parameters select_tech->optimize_params sample_prep Develop Sample Preparation optimize_params->sample_prep linearity Linearity & Range sample_prep->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity / Selectivity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis

References

Benchmarking 2-Bicyclo[2.1.1]hexanylmethanamine: A Comparative Performance Guide for Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical performance of 2-Bicyclo[2.1.1]hexanylmethanamine as a monoamine transporter inhibitor against established reference compounds. Bicyclo[2.1.1]hexane scaffolds are of increasing interest in medicinal chemistry as bioisosteric replacements for phenyl rings, offering improved physicochemical properties and novel chemical space.[1][2][3][4] This document outlines its potential inhibitory activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), presenting the data in a standardized format to facilitate comparison with common reference inhibitors.

Comparative Analysis of Monoamine Transporter Inhibition

The inhibitory potency of this compound was hypothetically assessed using in vitro radioligand binding and uptake inhibition assays and compared against well-characterized inhibitors: Cocaine, a non-selective monoamine transporter inhibitor, and Nisoxetine, a selective norepinephrine transporter inhibitor.

Table 1: Comparative Inhibitory Potency (IC50, nM) in Radioligand Binding Assays

CompoundDAT (IC50 nM)NET (IC50 nM)SERT (IC50 nM)
This compound (Hypothetical) 15025800
Cocaine250300350
Nisoxetine2000101500

Table 2: Comparative Inhibitory Potency (IC50, nM) in Neurotransmitter Uptake Inhibition Assays

Compound[³H]Dopamine Uptake (DAT) (IC50 nM)[³H]Norepinephrine Uptake (NET) (IC50 nM)[³H]Serotonin Uptake (SERT) (IC50 nM)
This compound (Hypothetical) 200401200
Cocaine300450500
Nisoxetine3500152500

Experimental Methodologies

The following protocols describe the standardized assays used to determine the inhibitory potency of the test compounds at the human dopamine, norepinephrine, and serotonin transporters.

Radioligand Binding Inhibition Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor or transporter.[5][6]

Protocol:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.[7]

  • Assay Conditions: The binding assay is performed in a 96-well plate format in a final volume of 250 µL. Each well contains cell membranes (10-20 µg protein), a specific radioligand ([³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, or [³H]Citalopram for SERT) at a concentration near its Kd, and varying concentrations of the test compound or vehicle.[7]

  • Incubation: The plates are incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[7]

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[7]

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine). Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined by non-linear regression analysis of the competition binding data.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.[8][9][10][11]

Protocol:

  • Cell Culture: HEK293 cells stably expressing the human DAT, NET, or SERT are plated in 96-well microplates and grown to confluence.[10]

  • Pre-incubation: The cell culture medium is removed, and the cells are washed with buffer. The cells are then pre-incubated with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.[8]

  • Uptake Initiation: The uptake reaction is initiated by the addition of a specific radiolabeled neurotransmitter ([³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) at a concentration near its Km.[12]

  • Incubation: The plates are incubated for a short period (e.g., 10 minutes) at 37°C to allow for neurotransmitter uptake.[12]

  • Termination and Lysis: The uptake is terminated by aspirating the buffer and washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular radioactivity.

  • Scintillation Counting: The amount of radioactivity in the cell lysate is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known inhibitor. Specific uptake is calculated by subtracting non-specific uptake from total uptake. IC50 values are determined by non-linear regression analysis of the inhibition data.

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for the in vitro assays and the underlying biological pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Cell Culture (HEK293 with transporter) membranes Membrane Preparation (for binding assay) culture->membranes plating Cell Plating (for uptake assay) culture->plating preincubation Pre-incubation with Compound membranes->preincubation plating->preincubation radioligand Add Radioligand (Binding or Uptake) preincubation->radioligand incubation Incubation radioligand->incubation termination Termination & Washing/Lysis incubation->termination counting Scintillation Counting termination->counting analysis IC50 Determination counting->analysis

Caption: General workflow for in vitro monoamine transporter inhibition assays.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron NT Neurotransmitter (e.g., Dopamine) Transporter Monoamine Transporter (e.g., DAT) NT->Transporter Reuptake Vesicle Vesicular Storage Transporter->Vesicle Recycling Inhibitor This compound (or other inhibitor) Inhibitor->Transporter Inhibition

Caption: Inhibition of monoamine transporter reuptake at the synapse.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 2-Bicyclo[2.1.1]hexanylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of 2-Bicyclo[2.1.1]hexanylmethanamine. The following procedures are based on the known hazards of structurally similar aliphatic primary amines and bicyclic compounds. Since specific data for this compound is limited, a cautious approach is paramount.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound, as an aliphatic primary amine, should be treated as a hazardous chemical. Aliphatic amines are typically flammable, corrosive, and can cause severe irritation to the skin, eyes, and respiratory tract.[1][2][3] All work with this compound should be conducted in a well-ventilated chemical fume hood.[1]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.To protect against splashes and vapors that can cause severe eye irritation or damage.[1]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended), a flame-retardant lab coat, and closed-toe shoes.To prevent skin contact, which can lead to irritation, burns, and absorption of the chemical.[1][4]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary for high-concentration work or in case of ventilation failure.To prevent inhalation of vapors, which can cause respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a chemical fume hood is operational and certified.
  • Assemble all necessary equipment and reagents before handling the compound.
  • Verify that an emergency eyewash station and safety shower are accessible.
  • Have appropriate spill containment materials readily available.[5]

2. Handling:

  • Wear the complete set of recommended PPE.
  • Conduct all manipulations of this compound within the fume hood.
  • Avoid direct contact with the substance. Use appropriate tools for transfers.
  • Keep the container tightly closed when not in use to prevent the release of vapors.[5]
  • Ground all equipment to prevent static discharge, as aliphatic amines can be flammable.[3]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and acids.[5]
  • The storage container must be clearly labeled with the chemical name and hazard warnings.[5]

Disposal Plan

1. Waste Segregation:

  • All waste materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a designated hazardous waste container.
  • Do not mix amine waste with other chemical waste streams to prevent hazardous reactions.[5]

2. Waste Container:

  • Use a clearly labeled, leak-proof container made of a material compatible with amines.[5]
  • The container should be kept closed when not in use.

3. Disposal Procedure:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
  • Do not dispose of this compound down the sanitary sewer, as it can be harmful to aquatic life.[6]

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Transfer Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Keep Container Sealed handle1->handle2 disp1 Segregate Amine Waste handle2->disp1 Proceed to Disposal disp2 Store in Labeled, Sealed Container disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.